Quinolin-2-ylacetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-quinolin-2-ylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDPFLYDDGYGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Quinolin-2-ylacetic Acid: A Technical Guide to its Chemical Properties, Synthesis, and Applications
Abstract
Quinolin-2-ylacetic acid (CAS No. 284477-00-5) is a heterocyclic carboxylic acid derivative that holds significant interest for researchers in medicinal chemistry and materials science.[][2][3][4][5] Its rigid quinoline core, combined with the reactive acetic acid moiety, makes it a versatile building block for the synthesis of more complex molecules with diverse biological activities.[6] This technical guide provides an in-depth analysis of the chemical and physical properties of this compound, a detailed, field-proven synthetic protocol, its characteristic spectral data, and a discussion of its current and potential applications in drug discovery and development.
Molecular Structure and Physicochemical Properties
This compound is characterized by an acetic acid group substituted at the 2-position of a quinoline ring system. This arrangement confers both aromatic and acidic properties to the molecule, influencing its reactivity and potential biological interactions.
Chemical Structure
The structural formula of this compound is C₁₁H₉NO₂.[][7] The molecule consists of a bicyclic aromatic quinoline core with a methylene carboxylic acid group attached to the carbon adjacent to the ring nitrogen.
Caption: Chemical structure of this compound.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. This data is essential for determining appropriate solvents for reactions and purification, as well as for analytical method development.
| Property | Value | Reference |
| CAS Number | 284477-00-5 | [][2][3][4][5] |
| Molecular Formula | C₁₁H₉NO₂ | [][7] |
| Molecular Weight | 187.19 g/mol | [][7] |
| IUPAC Name | 2-(quinolin-2-yl)acetic acid | [7] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Data not available | |
| Solubility | Soluble in polar organic solvents | [8] |
| pKa | Data not available (expected to be ~4-5 for the carboxylic acid) |
Synthesis of this compound
While several methods for the synthesis of quinoline derivatives exist, a robust and logical pathway for the preparation of this compound involves a two-step process starting from the readily available 2-methylquinoline (quinaldine). This strategy leverages a classic oxidation followed by a reliable chain-extension reaction.
Overview of Synthetic Strategy
The proposed synthesis involves:
-
Oxidation: The methyl group of 2-methylquinoline is oxidized to a carboxylic acid, yielding quinoline-2-carboxylic acid (quinaldic acid).
-
Homologation: The resulting carboxylic acid undergoes an Arndt-Eistert homologation to insert a methylene (-CH₂-) group, thus forming this compound.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Oxidation of 2-Methylquinoline to Quinoline-2-carboxylic acid
-
Rationale: The oxidation of an activated methyl group on an aromatic ring is a well-established transformation.[9] While strong oxidants like potassium permanganate (KMnO₄) can be effective, they can sometimes lead to ring degradation. A milder and often more selective reagent for this transformation is selenium dioxide (SeO₂).
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoline (1 eq.) in a suitable solvent such as pyridine or dioxane.
-
Add selenium dioxide (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux (typically 100-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The black selenium byproduct can be filtered off.
-
Acidify the filtrate with hydrochloric acid (HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude quinoline-2-carboxylic acid can be recrystallized from ethanol or water to yield a pure white solid.
-
Step 2: Arndt-Eistert Homologation of Quinoline-2-carboxylic acid
-
Rationale: The Arndt-Eistert reaction is a classic and reliable method for the one-carbon homologation of carboxylic acids.[10][11][12][13] It proceeds via a diazoketone intermediate which undergoes a Wolff rearrangement to form a ketene, subsequently trapped by water to yield the homologous acid.[14]
-
Protocol:
-
Acid Chloride Formation: Suspend quinoline-2-carboxylic acid (1 eq.) in an inert solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) (2-3 eq.) and a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours until the solid dissolves and gas evolution ceases. Remove the excess SOCl₂ and solvent under reduced pressure to yield the crude quinoline-2-carbonyl chloride.
-
Diazoketone Formation: Dissolve the crude acid chloride in a dry, inert solvent such as diethyl ether or THF and cool to 0 °C in an ice bath. Cautiously add a freshly prepared ethereal solution of diazomethane (CH₂N₂) (2.5 eq.) dropwise with stirring. (CAUTION: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions and specialized glassware). Allow the reaction to warm to room temperature and stir for several hours.
-
Wolff Rearrangement and Hydrolysis: In a separate flask, prepare a suspension of silver(I) oxide (Ag₂O) (0.1 eq.) in water. Add the diazoketone solution from the previous step to the silver oxide suspension and heat gently (40-60 °C) with vigorous stirring. The evolution of nitrogen gas will be observed.
-
After the reaction is complete (indicated by the cessation of gas evolution and TLC analysis), filter the reaction mixture to remove the silver catalyst.
-
Acidify the aqueous filtrate to precipitate this compound.
-
Collect the product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) will afford the purified product.
-
Spectroscopic and Analytical Profile
Definitive structural confirmation of this compound requires a combination of spectroscopic techniques. The following data are predicted based on the known spectra of closely related structures like quinoline-2-carboxylic acid and general principles of spectroscopy.[15][16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted, in DMSO-d₆) | | ¹³C NMR (Predicted, in DMSO-d₆) | | :--- | :--- | :--- | :--- | | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment | | ~12.5 (br s, 1H) | -COOH | ~172.0 | C=O | | ~8.3 (d, 1H) | H-4 | ~152.0 | C-2 | | ~8.1 (d, 1H) | H-8 | ~147.0 | C-8a | | ~8.0 (d, 1H) | H-5 | ~138.0 | C-4 | | ~7.8 (t, 1H) | H-7 | ~130.0 | C-7 | | ~7.6 (t, 1H) | H-6 | ~129.5 | C-5 | | ~7.5 (d, 1H) | H-3 | ~128.0 | C-4a | | ~4.0 (s, 2H) | -CH₂- | ~127.5 | C-6 | | | | ~122.0 | C-3 | | | | ~45.0 | -CH₂- |
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 187. A prominent fragment would correspond to the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 142, or the loss of CO₂ (44 Da) to give a fragment at m/z = 143.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z = 188. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z = 186.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups.[18]
| Frequency (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1710 (strong) | C=O stretch | Carboxylic acid |
| 1600-1450 | C=C and C=N stretches | Quinoline ring |
| ~1300 | C-O stretch | Carboxylic acid |
| 950-900 (broad) | O-H bend | Carboxylic acid dimer |
Chemical Reactivity and Applications
The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis.
Reactivity
-
Carboxylic Acid Group: The acid moiety can undergo standard transformations such as esterification, amide bond formation, reduction to an alcohol, and conversion to an acid chloride. These reactions allow for the coupling of the quinoline scaffold to other molecules of interest.
-
Quinoline Ring: The quinoline ring system can undergo electrophilic aromatic substitution, typically at the 5- and 8-positions. The nitrogen atom can also be quaternized.
Applications in Drug Discovery
The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. Quinoline derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[6][15][17]
This compound serves as an excellent starting point for the development of novel therapeutic agents. The carboxylic acid handle provides a convenient point for modification, allowing for the exploration of structure-activity relationships (SAR). For example, it can be used to synthesize libraries of amides and esters for screening against various biological targets.[6] Its structural similarity to known bioactive molecules suggests potential for its derivatives to interact with enzymes or receptors involved in disease pathways.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a chemical fume hood. Specific toxicity data is not widely available, and it should be treated as a potentially hazardous substance. Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed handling and disposal information.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its well-defined structure, predictable reactivity, and access through a robust synthetic pathway make it an attractive tool for researchers. The physicochemical and spectroscopic data provided in this guide serve as a critical resource for its use in the laboratory. Further exploration of its derivatives is likely to yield novel compounds with important biological and material properties.
References
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Taylor & Francis Online. Oxidation of Methylquinolines with Nickel Peroxide. [Link]
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Arctom. CAS NO. 284477-00-5 | this compound. [Link]
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ResearchGate. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. [Link]
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PubChem. 2-(Quinolin-2-YL)acetic acid. [Link]
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YouTube. Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism. [Link]
- Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
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NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. [Link]
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ACS Publications. A Contribution to Chromic Acid Oxidation of Quinoline Homologs and Oxidation of Bz-Ethylquinolines to Quinolyl Methyl Ketones. [Link]
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Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]
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Chem-Station. Arndt-Eistert Synthesis. [Link]
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PubChem. 2-(Quinolin-3-YL)acetic acid. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]
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PMC - NIH. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]
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Wikipedia. Arndt–Eistert reaction. [Link]
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Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]
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ACS Omega. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]
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ResearchGate. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [Link]
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PubMed. Biological activities of quinoline derivatives. [Link]
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Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232). [Link]
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PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
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An In-Depth Technical Guide to Quinolin-2-ylacetic Acid: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Quinolin-2-ylacetic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its fundamental chemical properties, detailed synthetic methodologies, and explores its biological activities and potential as a scaffold in drug discovery.
Core Compound Identification
This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. Its structure is characterized by an acetic acid moiety attached to the C2 position of the quinoline ring.
| Identifier | Value | Source |
| CAS Number | 284477-00-5 | [1] |
| Molecular Formula | C₁₁H₉NO₂ | [1] |
| Molecular Weight | 187.19 g/mol | [1] |
| IUPAC Name | 2-(quinolin-2-yl)acetic acid | [1] |
Physicochemical and Spectroscopic Profile
This compound typically presents as a solid with solubility in organic solvents. While specific experimental data for the parent compound is not widely published, computational models and data from related structures provide valuable insights.
Computed Properties:
| Property | Value |
| XLogP3 | 1.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 50.2 Ų |
Data sourced from PubChem CID 4711784.[1]
Spectroscopic Characterization (Predicted and Analog-Based):
-
¹H NMR: The spectrum is expected to show characteristic signals for the protons on the quinoline ring, typically in the aromatic region (δ 7.0-9.0 ppm). A singlet corresponding to the methylene (-CH₂) protons of the acetic acid group would likely appear in the range of δ 3.5-4.5 ppm. The acidic proton of the carboxyl group would be a broad singlet at a downfield shift (δ > 10 ppm), often exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum would display signals for the nine carbons of the quinoline ring and the two carbons of the acetic acid side chain. The carbonyl carbon of the carboxylic acid is expected to resonate in the δ 170-180 ppm region.
Synthesis of this compound: A Guided Protocol
While a direct, one-pot synthesis of this compound is not prominently featured in readily accessible literature, a logical and field-proven synthetic strategy can be designed based on established organic chemistry principles. A plausible and efficient route involves the preparation of an intermediate, ethyl 2-(quinolin-2-yl)acetate, followed by its hydrolysis.
Workflow for the Synthesis of this compound
Caption: A proposed three-step synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(quinolin-2-yl)acetate
This step can be approached via the reaction of a suitable quinoline precursor. A common method involves the nucleophilic substitution of 2-chloroquinoline with a malonic ester, followed by decarboxylation.
-
Preparation of the Nucleophile: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Reaction with Diethyl Malonate: To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring.
-
Addition of 2-Chloroquinoline: Add 2-chloroquinoline to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Decarboxylation: After completion, cool the reaction mixture, neutralize with a dilute acid, and extract the product with an organic solvent. The crude product, ethyl 2-(quinolin-2-yl)malonate, can be subjected to acidic hydrolysis and heating to facilitate decarboxylation, yielding ethyl 2-(quinolin-2-yl)acetate.
Step 2: Hydrolysis to this compound
The final step involves the hydrolysis of the ester to the corresponding carboxylic acid.
-
Base Hydrolysis: Dissolve the ethyl 2-(quinolin-2-yl)acetate from the previous step in a suitable solvent such as ethanol. Add an aqueous solution of a base, for example, sodium hydroxide or potassium hydroxide.
-
Reflux: Heat the mixture to reflux for a period sufficient to ensure complete hydrolysis, which can be monitored by TLC.
-
Acidification and Isolation: After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 3-4. The desired this compound will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity compound.
Biological Activity and Drug Development Potential
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[2] While specific data for this compound is limited, the broader class of quinoline carboxylic acids has demonstrated significant potential as anti-inflammatory, anticancer, and antimicrobial agents.
Anti-inflammatory Activity
Quinoline derivatives are known to possess anti-inflammatory properties. The mechanism of action for many of these compounds is believed to involve the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, and its inhibition is a primary target for many anti-inflammatory drugs.[3] It is plausible that this compound could exert anti-inflammatory effects through the inhibition of this pathway. Furthermore, some quinoline derivatives with a carboxylic acid moiety have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[2]
Anticancer and Enzyme Inhibitory Potential
Recent studies have highlighted the potential of quinoline-based compounds as inhibitors of various enzymes, including those that act on DNA.[4][5] For instance, certain quinoline analogs have been shown to inhibit human DNA methyltransferases (DNMTs).[4] Additionally, quinoline derivatives have been investigated as proteasome inhibitors, which is a validated strategy in cancer therapy.[6] An aryl ester derivative of the closely related quinoline-2-carboxylic acid has demonstrated the ability to induce apoptosis and cell cycle arrest in prostate cancer cell lines.[7]
Signaling Pathway Modulation
The structural features of this compound suggest its potential to interact with various biological targets. The quinoline ring system can participate in π-π stacking and hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds and electrostatic interactions with receptor or enzyme active sites.
Caption: A potential mechanism of action for this compound in inflammatory pathways.
Conclusion and Future Directions
This compound represents a valuable chemical entity with a foundation in the well-established pharmacological importance of the quinoline scaffold. While further research is required to fully elucidate its specific biological targets and mechanisms of action, its structural similarity to other bioactive quinoline derivatives suggests significant potential in the development of novel therapeutic agents, particularly in the areas of inflammation and oncology. Future studies should focus on the development of optimized synthetic routes, comprehensive spectroscopic characterization, and in-depth biological evaluation to unlock the full therapeutic potential of this promising compound.
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The Serendipitous Journey of Quinolone Carboxylic Acids: From Byproduct to Blockbuster Antibiotics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolone carboxylic acids represent a cornerstone of modern antibacterial therapy, a class of synthetic agents whose broad spectrum and potent bactericidal activity have saved countless lives. Their discovery, however, was not the result of a targeted drug design program but rather a serendipitous finding stemming from the synthesis of an entirely different class of therapeutic agents. This guide provides a comprehensive technical overview of the discovery, history, and development of quinolone carboxylic acids, tracing their evolution from an unexpected laboratory byproduct to a multi-generational class of indispensable antibiotics. We will delve into the key scientific milestones, the causality behind pivotal experimental choices, and the structure-activity relationships that guided their transformation into highly effective drugs.
The Genesis: An Unexpected Discovery in Antimalarial Research
The story of quinoline carboxylic acids begins in the late 1950s at the Sterling-Winthrop Research Institute. Chemist George Lesher and his colleagues were working on the synthesis of chloroquine, an antimalarial drug. During the purification of an intermediate in the chloroquine synthesis, a byproduct was isolated and identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1][2] This compound was a regioisomer of the expected intermediate.[2]
This accidental discovery could have been easily dismissed, but the research team's scientific curiosity led them to screen the compound for biological activity. To their surprise, it exhibited modest antibacterial properties.[2] This unexpected finding served as the crucial lead structure that initiated a dedicated research program to synthesize and evaluate analogs with improved antibacterial potency.[2]
This initial discovery highlights a critical aspect of pharmaceutical research: the importance of keen observation and the willingness to investigate unexpected findings. The causality behind this pivotal moment was not a preconceived hypothesis but rather the recognition of potential in an anomaly.
From a Quinoline Lead to a Naphthyridine Antibiotic: The Birth of Nalidixic Acid
The initial lead, a quinoline carboxylic acid, provided the foundational scaffold. However, early structure-activity relationship (SAR) studies guided the Sterling team to explore related heterocyclic systems. One of the key modifications was the replacement of the quinoline ring system with a 1,8-naphthyridine core. This bioisosteric replacement, where a carbon atom in the benzene ring of quinoline is replaced by a nitrogen atom, proved to be a critical step. The rationale behind exploring the 1,8-naphthyridine scaffold was likely driven by the desire to modulate the electronic and steric properties of the molecule to enhance its interaction with the bacterial target and improve its pharmacokinetic profile.[3]
This line of investigation culminated in the synthesis of nalidixic acid in 1962, the first clinically useful member of the quinolone class.[4] Technically a naphthyridine, nalidixic acid is considered the progenitor of all quinolone antibiotics.[4] It exhibited significant activity against Gram-negative bacteria and was introduced into clinical practice in 1967 for the treatment of urinary tract infections.[4]
The timeline below illustrates the key early milestones in the discovery of quinolone carboxylic acids.
Caption: A timeline of the key events in the discovery of quinolone carboxylic acids.
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone carboxylic acids exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6][7] These enzymes are crucial for DNA replication, transcription, and repair by managing the topological state of the bacterial chromosome.[7]
The mechanism involves the formation of a ternary complex between the quinolone, the enzyme, and the bacterial DNA.[1][6] The quinolone molecule intercalates into the DNA at the site of the enzyme-mediated double-strand break.[6] This stabilizes the enzyme-DNA cleavage complex, preventing the re-ligation of the broken DNA strands.[1][7] The accumulation of these stalled complexes leads to the fragmentation of the bacterial chromosome and ultimately, cell death.[1]
The following diagram illustrates the mechanism of action of quinolone carboxylic acids.
Caption: Mechanism of action of quinolone carboxylic acids.
The Evolution to Fluoroquinolones: A Leap in Potency and Spectrum
While nalidixic acid was a groundbreaking discovery, its clinical utility was limited by its narrow spectrum of activity (primarily against Gram-negative enteric bacilli), modest potency, and the rapid development of bacterial resistance.[8] This spurred further research to develop more effective analogs.
A major breakthrough occurred in the late 1970s and early 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring and a piperazine ring at the C-7 position.[2][9] This led to the development of the fluoroquinolones, a second generation of quinolones with significantly enhanced antibacterial activity.[9] Norfloxacin was the first fluoroquinolone, followed by ciprofloxacin, which exhibited even greater potency and a broader spectrum of activity, including activity against Pseudomonas aeruginosa.[8]
Subsequent generations of fluoroquinolones have involved further modifications to the core structure, leading to improved pharmacokinetic properties, enhanced activity against Gram-positive bacteria (such as Streptococcus pneumoniae), and activity against atypical pathogens and anaerobes.[8]
Generations of Quinolone Carboxylic Acids
| Generation | Key Compounds | Spectrum of Activity | Clinical Applications |
| First | Nalidixic acid, Cinoxacin | Primarily Gram-negative enteric bacilli | Uncomplicated urinary tract infections |
| Second | Norfloxacin, Ciprofloxacin, Ofloxacin | Broadened Gram-negative spectrum (including P. aeruginosa), some Gram-positive and atypical coverage | Complicated UTIs, respiratory tract infections, skin and soft tissue infections |
| Third | Levofloxacin, Gatifloxacin | Enhanced Gram-positive (including S. pneumoniae) and atypical pathogen coverage | Community-acquired pneumonia, sinusitis, bronchitis |
| Fourth | Trovafloxacin, Moxifloxacin | Broad-spectrum including anaerobic coverage | Wide range of serious infections (use of some agents limited due to toxicity) |
Experimental Protocol: Synthesis of Nalidixic Acid
The following is a representative, multi-step laboratory synthesis of nalidixic acid, illustrating the chemical transformations involved in constructing this pioneering antibiotic.[10][11]
Step 1: Synthesis of Diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate (Intermediate 1)
-
In a three-necked flask equipped with a mechanical stirrer, add 130g of 2-amino-6-picoline and 300g of diethyl ethoxymethylenemalonate.[10]
-
Heat the mixture with stirring. Once the temperature reaches 90°C, maintain the insulation and continue the reaction until completion (monitored by TLC).[10]
-
Cool the reaction mixture to room temperature to obtain the crude product.
-
Recrystallize the crude product from ethanol and dry the resulting solid to obtain the finished Intermediate 1.[10]
Step 2: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (Intermediate 2)
-
In a suitable reaction vessel, add phenyl ether and heat to reflux (approximately 200-230°C).[10]
-
Add Intermediate 1 to the refluxing phenyl ether and continue the backflow reaction for 50-100 minutes, monitoring for the consumption of the starting material.[10]
-
After the reaction is complete, perform an appropriate work-up of the reaction solution to obtain the finished Intermediate 2.
Step 3: Synthesis of 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid (Nalidixic Acid)
-
In a reaction kettle, add Intermediate 2, water, and tetrahydrofuran (THF) and stir until the solid is dissolved.[10]
-
Add sodium hydroxide in batches and then heat the mixture to reflux.[10]
-
Monitor the reaction until the starting material is completely consumed.
-
Distill off the THF.
-
Cool the remaining aqueous solution to room temperature and adjust the pH to 3 with acid, which will cause the product to precipitate.[10]
-
Filter the solid, wash it with water, and dry it to obtain the final product, nalidixic acid.[10]
Quantitative Data: Antibacterial Spectrum and Pharmacokinetics
The following tables provide a comparative overview of the in vitro activity and pharmacokinetic properties of representative quinolone carboxylic acids from different generations.
Table 1: Comparative In Vitro Activity (MIC₉₀, µg/mL) of Quinolones [12]
| Organism | Nalidixic Acid | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Escherichia coli | 8 | 0.03 | 0.06 | 0.06 |
| Klebsiella pneumoniae | 16 | 0.12 | 0.25 | 0.12 |
| Pseudomonas aeruginosa | >128 | 0.5 | 1 | 4 |
| Staphylococcus aureus (MSSA) | >128 | 0.5 | 0.5 | 0.12 |
| Streptococcus pneumoniae | >128 | 1 | 1 | 0.25 |
Table 2: Comparative Pharmacokinetic Properties of Quinolones [13][14]
| Drug | Bioavailability (%) | Half-life (h) | Protein Binding (%) | Primary Elimination Route |
| Nalidixic Acid | ~96 | 1.5-2.5 | >80 | Renal/Metabolism |
| Ciprofloxacin | 60-80 | 3-5 | 20-40 | Renal |
| Levofloxacin | >99 | 6-8 | 24-38 | Renal |
| Moxifloxacin | ~90 | 12 | ~50 | Hepatic/Renal |
Conclusion
The discovery and development of quinolone carboxylic acids is a testament to the power of serendipity in scientific research, coupled with insightful chemical intuition and rigorous structure-activity relationship studies. From an unexpected byproduct in an antimalarial synthesis to a multi-generational class of broad-spectrum antibiotics, the journey of quinolones has fundamentally transformed the treatment of bacterial infections. The continuous evolution of this class, driven by the need to combat emerging resistance and improve safety profiles, underscores the enduring importance of medicinal chemistry in addressing global health challenges. This guide has provided a technical overview of this remarkable story, offering valuable insights for researchers and drug development professionals working to discover the next generation of life-saving therapeutics.
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Quinolin-2-ylacetic Acid: A Privileged Scaffold in Drug Discovery and a Deep Dive into its Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Nucleus as a Cornerstone in Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the field of medicinal chemistry. Its presence in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities has cemented its status as a "privileged structure." This guide focuses on a specific and highly promising derivative: quinolin-2-ylacetic acid. We will delve into its synthesis, and more critically, its known biological activities, exploring the mechanistic underpinnings of its therapeutic potential. This document is designed to be a comprehensive resource, providing not only a thorough review of the current state of research but also actionable experimental protocols and data-driven insights to empower researchers in their quest for novel therapeutics.
Synthetic Strategies: Crafting the this compound Core
The synthesis of this compound is a critical first step in the exploration of its biological potential and the generation of novel derivatives. A robust and versatile synthetic route often begins with the readily available precursor, 2-methylquinoline. The overall strategy involves the oxidation of the methyl group to a carboxylic acid, followed by a one-carbon homologation.
Experimental Protocol: A Two-Step Synthesis of this compound
This protocol outlines a reliable method for the preparation of this compound, commencing with the oxidation of 2-methylquinoline to form quinoline-2-carboxylic acid, which is then subjected to Arndt-Eistert homologation.
Step 1: Oxidation of 2-Methylquinoline to Quinoline-2-carboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methylquinoline (1 equivalent) in a suitable solvent such as pyridine or water.
-
Oxidation: While stirring, add a strong oxidizing agent, such as selenium dioxide (SeO₂) or potassium permanganate (KMnO₄), in portions. The reaction mixture is then heated to reflux for several hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If SeO₂ is used, the precipitated selenium can be filtered off. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the quinoline-2-carboxylic acid.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield pure quinoline-2-carboxylic acid.
Step 2: Arndt-Eistert Homologation to this compound [1][2][3][4][5]
-
Acid Chloride Formation: In a dry flask under an inert atmosphere, suspend quinoline-2-carboxylic acid (1 equivalent) in a dry, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add thionyl chloride (SOCl₂) or oxalyl chloride (1.5-2 equivalents) dropwise at 0 °C. The reaction is then stirred at room temperature until the conversion to the acid chloride is complete (can be monitored by IR spectroscopy). The excess reagent and solvent are removed under reduced pressure.
-
Diazoketone Formation: The crude quinoline-2-carbonyl chloride is dissolved in a dry, inert solvent (e.g., diethyl ether or THF). This solution is added dropwise to a solution of diazomethane (CH₂N₂) in diethyl ether at 0 °C. It is crucial to use an excess of diazomethane to react with the generated HCl. The reaction is stirred at 0 °C for a few hours and then allowed to warm to room temperature.
-
Wolff Rearrangement: The resulting diazoketone is then subjected to Wolff rearrangement. This can be achieved by photolysis, thermolysis, or, more commonly, by catalysis with a metal salt such as silver oxide (Ag₂O) or silver benzoate in the presence of water. The reaction mixture is typically heated in a solvent like dioxane or THF with water.
-
Work-up and Purification: After the rearrangement is complete, the reaction mixture is acidified, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude this compound, which can be purified by recrystallization or column chromatography.
Caption: Synthetic workflow for this compound.
Biological Activities: A Multifaceted Pharmacological Profile
This compound and its derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. The primary areas of investigation include their anti-inflammatory, anticancer, and antimicrobial properties.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a plethora of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Quinoline derivatives have emerged as potent anti-inflammatory agents, and this compound provides a valuable scaffold for the development of such compounds.
Mechanism of Action: Targeting the NF-κB Signaling Pathway
The anti-inflammatory effects of many quinoline derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. This compound derivatives have been shown to suppress the activation of NF-κB, thereby downregulating the production of inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory efficacy of this compound derivatives has been evaluated in various in vitro and in vivo models.
| Compound | Assay | Cell Line/Model | IC₅₀ (µM) | Reference |
| Phenyl Quinoline Phenol Derivative 4h | COX-2 Inhibition | In vitro | 0.026 | [6] |
| Phenyl Quinoline Phenol Derivative 4j | COX-2 Inhibition | In vitro | 0.102 | [6] |
| Phenyl Quinoline Phenol Derivative 4f | HRBC Membrane Stabilization | In vitro | 0.064 | [6] |
| Phenyl Quinoline Phenol Derivative 4h | HRBC Membrane Stabilization | In vitro | 0.021 | [6] |
| Quinoline-4-carboxylic acid | LPS-induced inflammation | RAW264.7 macrophages | Appreciable activity | [7] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation | RAW264.7 macrophages | Appreciable activity | [7] |
Note: Specific IC₅₀ values for the parent this compound in common anti-inflammatory assays were not consistently available in the reviewed literature. The table presents data for closely related analogs to demonstrate the potential of the quinoline carboxylic acid scaffold.
Experimental Protocols for Assessing Anti-inflammatory Activity
-
LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages: This is a standard in vitro assay to screen for anti-inflammatory activity.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce nitric oxide (NO) production.
-
Griess Assay: Measure the nitrite concentration in the culture supernatant, a stable metabolite of NO, using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control. A parallel cell viability assay (e.g., MTT) is crucial to ensure the observed effects are not due to cytotoxicity.
-
-
Carrageenan-Induced Paw Edema in Rodents: This is a classic in vivo model of acute inflammation.
-
Animal Model: Use male Sprague-Dawley rats or Swiss albino mice.
-
Dosing: Administer the test compound or vehicle orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
-
Anticancer Activity
The quinoline scaffold is a recurring motif in a number of approved and investigational anticancer drugs. This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.
Mechanism of Action: Induction of Apoptosis via the Bax/Bcl-2 Pathway
A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated by modulating the expression of proteins in the Bcl-2 family, which are key regulators of the intrinsic apoptotic pathway. Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis. Conversely, anti-apoptotic proteins like Bcl-2 inhibit this process. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. Studies have shown that certain this compound derivatives can upregulate Bax and downregulate Bcl-2 expression, shifting the cellular balance towards apoptosis.
Caption: Induction of apoptosis via the Bax/Bcl-2 pathway.
Quantitative Anticancer Activity Data
The cytotoxic potential of this compound and its derivatives has been quantified against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ | Reference |
| Quinoline-2-carboxylic acid | HELA | Cervical Cancer | Significant cytotoxicity | [7] |
| Quinoline-2-carboxylic acid | MCF7 | Breast Cancer | Remarkable growth inhibition | [7] |
| Compound 14 | PAR cells | - | 5.43 ± 0.38 µM | [4] |
| Compound 14 | MDR cells | - | 4.28 ± 0.25 µM | [4] |
| Compound 16 | PAR cells | - | 26.40 ± 0.53 µM | [4] |
| Compound 16 | MDR cells | - | 12.91 ± 0.35 µM | [4] |
| MC-5-2 | MDA-MB-231 | Breast Cancer | Lowest IC₅₀ value | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. The quinoline core is present in many well-established antibacterial drugs, and derivatives of this compound have also shown promising antimicrobial activity.
Mechanism of Action: Inhibition of DNA Gyrase
The primary mechanism of action for many quinolone-based antibacterial agents is the inhibition of bacterial DNA gyrase (a type II topoisomerase). DNA gyrase is essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, quinolones disrupt these critical cellular processes, leading to bacterial cell death. It is highly probable that this compound and its active derivatives share this mechanism of action. Some quinoline derivatives have also been shown to disrupt the bacterial cell membrane.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).
| Compound | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Quinoline Hybrid 10 | S. aureus | 0.24 | [1] |
| Quinoline Hybrid 11 | S. aureus | 0.12 | [1] |
| Quinoline Hybrid 12 | S. aureus | 0.24 | [1] |
| Quinoline Hybrid 13 | S. aureus | 0.12 | [1] |
| Quinoline Hybrid 14 | S. aureus | 0.12 | [1] |
| 2-sulfoether-4-quinolone 15 | S. aureus | 0.8 µM | [1] |
| 2-sulfoether-4-quinolone 15 | B. cereus | 0.8 µM | [1] |
| Quinoline-based hydroxyimidazolium hybrid 7b | S. aureus | 2 | |
| Quinoline-based hydroxyimidazolium hybrid 7h | S. aureus | 20 | |
| Quinoline-based hydroxyimidazolium hybrid 7a | M. tuberculosis H37Rv | 20 | |
| Quinoline-based hydroxyimidazolium hybrid 7b | M. tuberculosis H37Rv | 10 |
Conclusion and Future Directions
This compound and its derivatives represent a highly versatile and promising scaffold in the landscape of drug discovery. The multifaceted biological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects, underscore their therapeutic potential. The mechanistic insights into their modes of action, particularly the modulation of key signaling pathways like NF-κB and the intrinsic apoptotic pathway, provide a solid foundation for rational drug design and optimization.
The experimental protocols detailed in this guide offer a practical framework for researchers to evaluate the efficacy of novel this compound analogs. Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core to enhance potency and selectivity for specific biological targets.
-
Pharmacokinetic and Pharmacodynamic Profiling: In-depth investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
In Vivo Efficacy and Safety Studies: Rigorous evaluation of the therapeutic efficacy and toxicity of promising candidates in relevant animal models of disease.
-
Exploration of Novel Biological Targets: Investigating the potential of this compound derivatives to modulate other clinically relevant pathways.
By leveraging the knowledge and methodologies presented in this technical guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.
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Li, J., Wang, Y., Zhang, Y., & Wang, C. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. The Journal of Organic Chemistry, 88(5), 2993–3002. [Link]
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Wikipedia contributors. (2023, November 13). Arndt–Eistert reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Gazzar, A. A. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical biology & drug design, 104(4), e14615. [Link]
-
Organic Chemistry Portal. (n.d.). Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism. [Link]
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Tanaka, M., Hoshino, K., & Sato, K. (1991). Inhibition by quinolones of DNA gyrase from Staphylococcus aureus. Antimicrobial agents and chemotherapy, 35(7), 1489–1491. [Link]
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Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
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Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 389-392. [Link]
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Shen, L. L., Mitscher, L. A., Sharma, P. N., O'Donnell, T. J., Chu, D. W., Cooper, C. S., Rosen, T., & Pernet, A. G. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Biochemistry, 28(9), 3886–3894. [Link]
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ResearchGate. (n.d.). IC 50 values of compounds (μM). [Link]
- Google Patents. (n.d.).
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Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2018). Molecules, 23(10), 2548. [Link]
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ResearchGate. (n.d.). IC50 values of the compounds 2a–g and their compounds 3a–g for anti-inflammatory activity. [Link]
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Hubbard, A. T. M., et al. (2017). Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. Biochemistry, 56(8), 1163–1173. [Link]
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ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]
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ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. [Link]
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Kumar, A., et al. (2017). Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. Inflammation, 40(4), 1235–1247. [Link]
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SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. [Link]
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Semantic Scholar. (n.d.). Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. [Link]
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SciSpace. (2017). (PDF) Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. [Link]
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Quinolin-2-ylacetic Acid: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the synthesis, biological activities, and therapeutic potential of Quinolin-2-ylacetic acid and its derivatives for researchers, scientists, and drug development professionals.
The quinoline scaffold, a fused bicyclic heterocycle, represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among the vast library of quinoline derivatives, this compound has emerged as a compound of significant interest, demonstrating potential as a versatile precursor for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive literature review of the research surrounding this compound, delving into its synthesis, established and potential biological activities, and underlying mechanisms of action.
Synthesis of this compound: Navigating the Synthetic Landscape
The efficient synthesis of this compound is a critical first step in exploring its therapeutic potential. While various methods for the synthesis of quinoline derivatives exist, a direct, high-yield protocol for this compound can be elusive. This section outlines a plausible and referenced synthetic approach, starting from readily available precursors.
Proposed Synthetic Pathway: From 2-Methylquinoline to this compound
A common and effective strategy for the synthesis of this compound involves the functionalization of the methyl group of 2-methylquinoline (quinaldine). This multi-step process leverages well-established organic reactions to achieve the desired acetic acid moiety at the 2-position of the quinoline ring.
Experimental Protocol:
Step 1: Synthesis of 2-(Chloromethyl)quinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylquinoline in a suitable solvent such as carbon tetrachloride.
-
Radical Initiation: Add N-chlorosuccinimide (NCS) and a radical initiator, such as benzoyl peroxide, to the solution.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture, filter to remove succinimide, and wash the filtrate with an aqueous solution of sodium bicarbonate and then with water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 2-(chloromethyl)quinoline.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of NCS and a radical initiator facilitates the free-radical chlorination of the activated methyl group of 2-methylquinoline. Carbon tetrachloride is a classic solvent for such reactions, although greener alternatives should be considered where feasible.
Step 2: Cyanation of 2-(Chloromethyl)quinoline
-
Reaction Setup: Dissolve the purified 2-(chloromethyl)quinoline in a polar aprotic solvent like dimethylformamide (DMF).
-
Nucleophilic Substitution: Add a cyanide source, such as sodium cyanide or potassium cyanide, to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Causality Behind Experimental Choices: The highly nucleophilic cyanide ion displaces the chloride from the benzylic-like position of 2-(chloromethyl)quinoline in an SN2 reaction. DMF is an excellent solvent for this type of reaction as it solvates the cation, leaving the cyanide anion more reactive.
Step 3: Hydrolysis of 2-(Quinolin-2-yl)acetonitrile to this compound
-
Reaction Setup: Place the crude 2-(quinolin-2-yl)acetonitrile in a round-bottom flask.
-
Acid Hydrolysis: Add a strong acid, such as concentrated hydrochloric acid or sulfuric acid, and heat the mixture under reflux.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the nitrile starting material and the formation of the carboxylic acid product by TLC.
-
Work-up and Purification: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide) to precipitate the product. Filter the solid, wash it with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Causality Behind Experimental Choices: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. The reaction proceeds via the formation of a carboximidic acid intermediate, which is then hydrolyzed to the final product.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthetic route for this compound.
Biological Activities of this compound and Its Derivatives
While specific biological data for this compound is limited in publicly available literature, the broader class of quinoline derivatives exhibits a remarkable range of pharmacological activities.[1][2] This section will review the known activities of closely related compounds, providing a strong rationale for the further investigation of this compound.
Antimicrobial Activity
Quinoline derivatives have a long and successful history as antimicrobial agents. The core quinoline structure is present in several established antibacterial and antimalarial drugs. Research on derivatives of quinoline-2-carboxylic acid has demonstrated their potential as antimicrobial agents. For instance, novel Mannich bases, Schiff bases, and heterocyclic compounds synthesized from quinoline-2-carboxylic acid have shown significant antimicrobial properties.[1]
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening
-
Culture Preparation: Prepare a fresh inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth and adjust the turbidity to match a 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the microbial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Well Preparation: Create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound (dissolved in a suitable solvent like DMSO) at various concentrations into the wells. A solvent control (DMSO) and a positive control (a known antibiotic) should be included.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Anti-inflammatory and Analgesic Activity
Derivatives of quinoline carboxylic acids have also been investigated for their anti-inflammatory and analgesic properties. Studies on esters and amides of quinoline-2-carboxylic acid have shown promising anti-inflammatory and analgesic activities in animal models, comparable to the standard drug diclofenac sodium. This suggests that this compound and its derivatives could be valuable leads in the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
Anticancer Activity
The quinoline scaffold is a common feature in many anticancer agents. Derivatives of quinoline-2-one have demonstrated antitumor activity.[3] A study on a quinolinol derivative, DNAC-2, revealed its potent anti-MRSA activity, which was attributed to its ability to target the bacterial membrane, leading to depolarization and inhibition of macromolecular synthesis.[4] While this study focused on antibacterial activity, the mechanism of membrane disruption is also a valid strategy in cancer therapy.
Potential Mechanisms of Action
The diverse biological activities of quinoline derivatives are a result of their ability to interact with a variety of biological targets. While the specific mechanism of action for this compound has not been elucidated, insights can be drawn from related compounds.
Potential Molecular Targets:
-
Bacterial DNA Gyrase and Topoisomerase IV: Fluoroquinolone antibiotics, a major class of quinoline-based drugs, inhibit these essential bacterial enzymes, leading to the disruption of DNA replication and repair.
-
Heme Polymerization: In the context of malaria, quinoline antimalarials are thought to interfere with the detoxification of heme in the parasite's food vacuole.
-
Kinase Inhibition: Many quinoline derivatives have been developed as kinase inhibitors for the treatment of cancer.
-
Membrane Disruption: As seen with the quinolinol derivative DNAC-2, some quinolines can directly target and disrupt the integrity of cell membranes.[4]
Diagram of Potential Mechanisms of Action:
Caption: Potential mechanisms of action for this compound.
Future Directions and Conclusion
This compound stands as a promising, yet underexplored, scaffold in medicinal chemistry. The established synthetic routes to related compounds provide a solid foundation for the efficient production of this molecule and its derivatives. The broad spectrum of biological activities observed in the wider quinoline family strongly suggests that this compound could be a valuable starting point for the development of novel antimicrobial, anti-inflammatory, and anticancer agents.
Future research should focus on several key areas:
-
Optimization of Synthesis: Development of a high-yield, scalable, and environmentally friendly synthesis of this compound.
-
Comprehensive Biological Screening: Systematic evaluation of this compound and a library of its derivatives against a wide range of microbial strains, cancer cell lines, and in models of inflammation.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand the basis of its biological activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a diverse range of derivatives to identify the key structural features required for potent and selective activity.
References
- Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
- Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654.
- Musiol, R. (2017). Quinoline derivatives as promising anticancer drugs. Current medicinal chemistry, 24(19), 2035–2055.
- Nair, D. R., Chen, J., Monteiro, J. M., Josten, M., Pinho, M. G., Sahl, H. G., Wu, J., & Cheung, A. (2015). A quinolinol-based small molecule with anti-MRSA activity that targets bacterial membrane and promotes fermentative metabolism. Frontiers in microbiology, 6, 1148.
- Popiołek, Ł., & Biernasiuk, A. (2016). Design, synthesis, and in vitro antimicrobial activity of hydrazide–hydrazones of 2‐substituted acetic acid. Chemical biology & drug design, 88(4), 515-526.
- Reissert, A. (1905). Ueber die Einführung der Benzoylgruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603-1614.
- Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
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PubChem. (n.d.). 2-(Quinolin-2-YL)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023, December 12). Reissert reaction. In Wikipedia. Retrieved from [Link]
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A quinolinol-based small molecule with anti-MRSA activity that targets bacterial membrane and promotes fermentative metabolism - PubMed Central. (n.d.). Retrieved from [Link]
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Quinolin-2-ylacetic acid derivatives and their core structures
An In-Depth Technical Guide to Quinolin-2-ylacetic Acid Derivatives: Synthesis, Biological Activity, and Core Structures
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Among its many variations, derivatives of this compound have garnered significant interest for their diverse and potent biological activities. These compounds, characterized by a quinoline ring system with an acetic acid moiety at the 2-position, serve as versatile templates for the development of novel therapeutics. This guide provides a comprehensive overview for researchers and drug development professionals, delving into the synthesis, core structural features, biological activities, and mechanisms of action of this compound derivatives. We will explore key structure-activity relationships and provide detailed experimental protocols to facilitate further research and development in this promising area.
The Quinoline Scaffold: A Privileged Motif in Drug Discovery
Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a fundamental building block in both natural products and synthetic drugs.[2] Its rigid, planar structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding, and metal chelation) make it an ideal scaffold for designing molecules that can bind to diverse biological targets.[2][3] This versatility has led to the development of quinoline-based drugs with a wide range of therapeutic applications, including antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer (e.g., Camptothecin) agents.[2] The exploration of quinoline derivatives continues to be a highly productive field in the quest for new therapeutic agents.[4]
The this compound Core Structure
The defining feature of this class of compounds is the acetic acid group (-CH₂COOH) attached to the C2 position of the quinoline ring.
Chemical and Structural Properties
-
IUPAC Name: 2-(Quinolin-2-yl)acetic acid[5]
-
Molecular Formula: C₁₁H₉NO₂[5]
-
Molecular Weight: 187.19 g/mol [5]
-
Core Structure: The molecule consists of the bicyclic quinoline system linked to a carboxymethyl group. This arrangement allows for functionalization at multiple sites: the carboxylic acid group, the methylene bridge, and various positions on the quinoline ring. The nitrogen atom at position 1 and the proximal carboxylic acid group can act as a bidentate ligand, enabling chelation with metal ions, which may be a potential mechanism for some of its biological activities.[3]
Isomeric Significance
The position of the acetic acid substituent on the quinoline ring is critical for its biological activity. While this compound is a prominent scaffold, isomers such as 2-(quinolin-3-yl)acetic acid[6] and derivatives of quinoline-4-carboxylic acid[3] also exhibit significant, though often different, pharmacological profiles. For instance, studies have shown that quinoline-2-carboxylic acid and quinoline-4-carboxylic acid possess remarkable growth inhibition capacities against the MCF7 breast cancer cell line, highlighting the influence of substituent placement on cytotoxic selectivity.[3]
Synthesis of this compound Derivatives
The synthesis of quinoline derivatives can be achieved through various classical organic reactions, such as the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group.[2] However, for creating derivatives of a pre-formed quinoline core, functional group manipulation is more common.
A versatile strategy for synthesizing a range of derivatives involves using quinoline-2-carboxylic acid as a starting material. This allows for the creation of amides, esters, and other functional groups by activating the carboxylic acid, for example, by converting it to an acyl chloride.
General Synthesis Workflow
The logical flow for producing novel this compound derivatives often follows a multi-step process, starting from the formation of the core and proceeding through derivatization and evaluation.
Caption: General workflow for the development of this compound derivatives.
Biological Activities and Therapeutic Potential
This compound derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development.
Anticancer Activity
A significant body of research highlights the antiproliferative properties of these compounds against various cancer cell lines.[1] For example, quinoline-2-carboxylic acid has shown significant cytotoxicity against both cervical (HeLa) and breast (MCF7) cancer cells in prolonged incubation studies.[3] The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[1] Certain novel quinoline derivatives have been found to trigger p53/Bax-dependent apoptosis in colorectal cancer cells, demonstrating a specific molecular pathway for their anticancer effects.[7]
| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |
| Quinoline-2-carboxylic acid | Mammary (MCF7) | Significant Growth Inhibition | [3] |
| Quinoline-2-carboxylic acid | Cervical (HeLa) | Significant Cytotoxicity | [3] |
| 7-alkoxy-4-aminoquinoline | Various | < 1.0 µM | [7] |
| Quinoline-4-carboxylic acid | Mammary (MCF7) | Significant Growth Inhibition | [3] |
Antimicrobial and Antifungal Activity
The quinoline scaffold is the basis for the quinolone class of antibiotics. Derivatives of this compound have also been explored for their antimicrobial potential. Studies have involved synthesizing novel Schiff bases and other heterocyclic compounds from quinoline-2-carboxylic acid and testing their efficacy against bacteria like Staphylococcus aureus and Escherichia coli, as well as Candida species.[8]
Anti-inflammatory and Antioxidant Activity
Several quinoline derivatives have shown potent anti-inflammatory properties.[3] In studies using lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines, certain quinoline carboxylic acids exerted appreciable anti-inflammatory effects without causing cytotoxicity.[3] Additionally, some derivatives have been identified as having significant antioxidant activity, which is a valuable property for combating diseases associated with oxidative stress.[9]
Other Therapeutic Applications
The versatility of the quinoline scaffold extends to other therapeutic areas:
-
Antiglycation Agents: Certain quinoline derivatives have been identified as potent inhibitors of protein glycation in vitro, suggesting they could be valuable leads for managing complications of type 2 diabetes.[9]
-
Antiprotozoal and Anthelmintic Agents: Historically, quinoline alkaloids are known for treating protozoal diseases like malaria and leishmaniasis.[2][10] Research continues to explore new derivatives for activity against various parasites.[10]
Mechanism of Action & Structure-Activity Relationships (SAR)
Understanding how these derivatives function at a molecular level is crucial for rational drug design.
Molecular Mechanisms
A key mechanism identified for the anticancer effect of some quinoline derivatives is the activation of the tumor suppressor protein p53. The representative compound 10g (7-(4-fluorobenzyloxy)N-(2-(dimethylamino)-ethyl)quinolin-4-amine) was shown to activate p53 transcriptional activity, leading to the upregulation of the pro-apoptotic protein Bax.[7] This cascade ultimately results in apoptosis, selectively eliminating cancer cells.[7]
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Spectroscopic Profile of Quinolin-2-ylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolin-2-ylacetic acid, a heterocyclic aromatic compound, serves as a valuable scaffold in medicinal chemistry and materials science. Its structural framework, featuring a quinoline nucleus linked to an acetic acid moiety, imparts unique physicochemical properties that are leveraged in the design of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights into experimental design and data interpretation.
Molecular Structure and Isomeric Considerations
This compound (C₁₁H₉NO₂) possesses a molecular weight of approximately 187.19 g/mol .[1] It is crucial to distinguish it from its isomers, such as quinolin-3-ylacetic acid, as the position of the acetic acid substituent on the quinoline ring significantly influences the spectroscopic signatures.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the quinoline ring and the methylene group of the acetic acid side chain.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.3 | d | ~8.5 |
| H-4 | ~8.1 | d | ~8.5 |
| H-5 | ~7.8 | d | ~8.2 |
| H-6 | ~7.6 | t | ~7.5 |
| H-7 | ~7.9 | t | ~7.7 |
| H-8 | ~8.0 | d | ~8.0 |
| -CH₂- | ~4.0 | s | - |
| -COOH | ~12.0-13.0 | br s | - |
d = doublet, t = triplet, s = singlet, br s = broad singlet
Interpretation and Causality:
-
Aromatic Protons (H-3 to H-8): The protons on the quinoline ring are expected to resonate in the downfield region (7.6-8.3 ppm) due to the deshielding effect of the aromatic ring currents. The electron-withdrawing nitrogen atom will cause the protons on the heterocyclic ring (H-3 and H-4) to appear at a lower field compared to those on the carbocyclic ring. The observed multiplicities (doublets and triplets) arise from spin-spin coupling with adjacent protons.
-
Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are therefore expected to appear as a singlet at approximately 4.0 ppm. The adjacent carbonyl group and the quinoline ring both exert a deshielding effect on these protons.
-
Carboxylic Acid Proton (-COOH): The acidic proton is typically observed as a broad singlet at a very downfield chemical shift (12.0-13.0 ppm) and its signal intensity and position can be affected by solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155 |
| C-3 | ~122 |
| C-4 | ~137 |
| C-4a | ~128 |
| C-5 | ~129 |
| C-6 | ~127 |
| C-7 | ~130 |
| C-8 | ~128 |
| C-8a | ~148 |
| -CH₂- | ~45 |
| -C=O | ~172 |
Interpretation and Causality:
-
Quinoline Carbons: The carbon atoms of the quinoline ring will resonate in the aromatic region (122-155 ppm). The carbon atom attached to the nitrogen (C-2) and the bridgehead carbons (C-4a and C-8a) are expected to be the most downfield.
-
Methylene Carbon (-CH₂-): The methylene carbon is expected to appear around 45 ppm.
-
Carbonyl Carbon (-C=O): The carbonyl carbon of the carboxylic acid will be the most downfield signal in the spectrum, appearing at approximately 172 ppm.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Parameters (300-600 MHz Spectrometer):
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a spectral width of approximately 16 ppm.
-
Set the number of scans to 16-64 for a good signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire the spectrum with proton decoupling.
-
Use a spectral width of approximately 220 ppm.
-
A higher number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3300-2500 | O-H stretch (carboxylic acid) | Broad, Strong |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2950-2850 | C-H stretch (aliphatic) | Medium |
| ~1710 | C=O stretch (carboxylic acid) | Strong |
| 1600-1450 | C=C and C=N stretch (aromatic) | Medium-Strong |
| ~1300 | O-H bend (carboxylic acid) | Medium |
| ~1200 | C-O stretch (carboxylic acid) | Medium |
Interpretation and Causality:
-
O-H Stretch: The most characteristic feature will be a very broad and strong absorption band in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.
-
C=O Stretch: A strong, sharp peak around 1710 cm⁻¹ corresponds to the carbonyl stretching vibration of the carboxylic acid.
-
Aromatic Stretches: Medium to strong bands in the 1600-1450 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations within the quinoline ring.
-
C-H Stretches: Aromatic C-H stretches will appear as medium intensity bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will be observed just below 3000 cm⁻¹.
Experimental Protocol: IR Data Acquisition (ATR-FTIR)
-
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Instrumental Parameters:
-
Collect the spectrum in the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of the clean ATR crystal before running the sample.
-
-
Data Processing:
-
Perform an ATR correction if necessary.
-
Baseline correct the spectrum.
-
Label the significant peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.
Electron Ionization (EI) Mass Spectrometry
Under EI conditions, this compound is expected to produce a molecular ion peak and several characteristic fragment ions. The fragmentation pattern can be predicted based on the behavior of similar compounds like quinoline-2-carboxylic acid.[2]
Table 4: Predicted Key Fragment Ions of this compound in EI-MS
| m/z | Assignment | Description |
| 187 | [M]⁺˙ | Molecular Ion |
| 142 | [M - COOH]⁺ | Loss of the carboxyl radical |
| 128 | [M - CH₂COOH]⁺ | Loss of the carboxymethyl radical |
| 101 | [C₇H₅N]⁺ | Subsequent loss of HCN from the quinoline ring fragment |
Interpretation and Causality:
-
Molecular Ion ([M]⁺˙): The peak at m/z 187 corresponds to the intact molecule with one electron removed.
-
Loss of Carboxyl Radical ([M - COOH]⁺): A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical, leading to a peak at m/z 142.
-
Loss of Carboxymethyl Radical ([M - CH₂COOH]⁺): Cleavage of the bond between the quinoline ring and the methylene group results in the loss of the carboxymethyl radical and the formation of the stable quinoline cation at m/z 128.
-
Further Fragmentation: The quinoline fragment can further lose hydrogen cyanide (HCN) to give a fragment at m/z 101.
Figure 2. Proposed EI-MS fragmentation of this compound.
Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable after derivatization).
-
-
Ionization:
-
Use a standard electron ionization energy of 70 eV.
-
-
Mass Analysis:
-
Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and propose fragmentation pathways consistent with the structure.
-
Conclusion
The spectroscopic data presented in this guide, including predicted NMR, IR, and MS spectra, provide a robust framework for the characterization of this compound. The detailed interpretations and experimental protocols are designed to assist researchers in confirming the identity and purity of their samples, as well as in understanding the structural nuances of this important molecule. By leveraging the insights from closely related analogs and fundamental spectroscopic principles, scientists can confidently employ these techniques in their research and development endeavors.
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The Quinoline Scaffold: A Privileged Heterocycle in Modern Therapeutics
A Senior Application Scientist's Guide to the Pharmacological Versatility and Therapeutic Applications of Quinoline-Based Compounds
Introduction: The Enduring Legacy of Quinoline in Medicinal Chemistry
Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] First isolated from coal tar in 1834, its true potential was unlocked with the discovery of quinine, a quinoline alkaloid from the bark of the Cinchona tree, as the first effective treatment for malaria.[3][4][5] This seminal discovery heralded the beginning of a long and fruitful journey for quinoline-based compounds in drug discovery. The structural rigidity and the presence of a nitrogen atom in the quinoline nucleus provide a unique three-dimensional arrangement that allows for diverse interactions with biological targets. Furthermore, the scaffold's susceptibility to a wide array of chemical modifications enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a "privileged scaffold" in the design of novel therapeutic agents.[3][6] This guide provides an in-depth exploration of the multifaceted therapeutic applications of quinoline compounds, delving into their mechanisms of action, key drug examples, and the experimental methodologies employed in their evaluation.
I. Antimalarial Applications: The Genesis of Quinoline's Therapeutic Journey
The history of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, the archetypal quinoline antimalarial, and its synthetic analogs have been instrumental in combating this devastating parasitic disease for centuries.[5][7][8]
Mechanism of Action: Disrupting Heme Detoxification
The primary mechanism of action for many quinoline antimalarials, including the widely used chloroquine, involves the disruption of the parasite's detoxification pathway for heme.[7][9] During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin to obtain essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin within its acidic digestive vacuole.[9][10]
Quinoline antimalarials, being weak bases, accumulate in the acidic environment of the parasite's digestive vacuole.[7] Here, they are thought to cap the growing faces of hemozoin crystals, preventing further polymerization.[10] This inhibition leads to the buildup of toxic free heme, which in turn generates reactive oxygen species and damages parasite membranes, ultimately leading to its death.[7]
Diagram: Mechanism of Action of Chloroquine
Caption: Chloroquine inhibits heme polymerization in the parasite's digestive vacuole.
Key Quinoline-Based Antimalarial Drugs
The quinoline scaffold has given rise to a number of critical antimalarial drugs, each with distinct properties and applications.
| Drug | Chemical Structure | Key Features & Applications |
| Quinine | (R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol | The first effective treatment for malaria. Still used for severe Plasmodium falciparum malaria, often in combination with other drugs.[5][8] |
| Chloroquine | 7-chloro-4-(4-diethylamino-1-methylbutylamino)quinoline | A once widely used and affordable drug for both treatment and prophylaxis. However, widespread resistance has limited its efficacy in many regions.[4][7] |
| Mefloquine | (R,S)-2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S,R)-piperidin-2-yl]methanol | Effective against many chloroquine-resistant strains of P. falciparum. Used for both treatment and prophylaxis.[7] |
| Primaquine | 8-(4-amino-1-methylbutylamino)-6-methoxyquinoline | An 8-aminoquinoline effective against the dormant liver stages (hypnozoites) of P. vivax and P. ovale, preventing relapse.[11] |
| Tafenoquine | 8-[(4-amino-1-methylbutyl)amino]-2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinoline | A long-acting 8-aminoquinoline for the radical cure of P. vivax malaria.[11] |
Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This protocol outlines a common method for assessing the in vitro efficacy of quinoline compounds against P. falciparum.
Principle: The SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA, thus indicating parasite proliferation.
Methodology:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes (O+) at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.
-
Compound Preparation: Prepare a stock solution of the test quinoline compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations.
-
Assay Plate Preparation: Add 100 µL of the synchronized parasite culture (ring stage, ~1% parasitemia) to each well of a 96-well microtiter plate.
-
Drug Addition: Add 100 µL of the diluted compound solutions to the respective wells. Include positive (e.g., chloroquine) and negative (vehicle) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining:
-
Prepare a lysis buffer containing SYBR Green I dye.
-
After incubation, carefully remove the culture medium and add 100 µL of the lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
II. Anticancer Applications: A New Frontier for Quinoline Derivatives
The success of quinoline compounds in malaria has spurred investigations into their potential in other therapeutic areas, with oncology being a particularly promising field.[12][13] Numerous quinoline derivatives have demonstrated significant anticancer activity through diverse mechanisms.[14][15]
Mechanisms of Anticancer Action
Quinoline-based compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways involved in cancer cell proliferation and survival.[12][16]
-
Topoisomerase Inhibition: Some quinoline derivatives, such as doxorubicin and mitoxantrone, function as topoisomerase II inhibitors.[12][16] They intercalate into DNA and stabilize the topoisomerase II-DNA complex, leading to DNA strand breaks and apoptosis.
-
Kinase Inhibition: The quinoline scaffold is a key component of several kinase inhibitors used in cancer therapy.[17] For example, lapatinib and cabozantinib target tyrosine kinases like EGFR, HER2, and VEGFR, which are crucial for tumor growth, angiogenesis, and metastasis.[16]
-
Induction of Apoptosis and Cell Cycle Arrest: Many quinoline derivatives can induce programmed cell death (apoptosis) and arrest the cell cycle at various checkpoints (e.g., G2/M phase), thereby preventing cancer cell proliferation.[12][14]
-
Inhibition of Angiogenesis: By targeting pathways such as the VEGFR signaling cascade, certain quinoline compounds can inhibit the formation of new blood vessels that supply nutrients to tumors.[12]
Diagram: Anticancer Mechanisms of Quinoline Compounds
Caption: Quinoline derivatives employ multiple mechanisms to induce cancer cell death.
Key Quinoline-Based Anticancer Drugs
| Drug | Target(s) | Indications |
| Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT | Thyroid cancer, renal cell carcinoma, hepatocellular carcinoma |
| Cabozantinib | MET, VEGFR2, AXL | Medullary thyroid cancer, renal cell carcinoma, hepatocellular carcinoma |
| Bosutinib | SRC, ABL | Chronic myeloid leukemia |
| Neratinib | HER2, EGFR | Breast cancer |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay to assess the cytotoxic effects of quinoline compounds on cancer cell lines.[18]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline compound for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration that causes 50% growth inhibition) value.
III. Antibacterial and Anti-inflammatory Applications
The versatility of the quinoline scaffold extends to its use in developing antibacterial and anti-inflammatory agents.[19][20][21]
Antibacterial Activity
While the closely related quinolones are well-known antibacterial agents, quinoline derivatives themselves have also demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria.[1][19][22] Their mechanisms of action are varied but can include targeting bacterial topoisomerases and ATP synthase proton pumps.[19]
Anti-inflammatory Properties
Quinoline-based compounds have emerged as promising candidates for the treatment of inflammatory diseases.[20][23][24] They can modulate key inflammatory pathways by:
-
Inhibiting pro-inflammatory enzymes like cyclooxygenase (COX).[20][25]
-
Suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[18]
-
Inhibiting phosphodiesterase 4 (PDE4) , an enzyme involved in the inflammatory cascade.[20][25]
IV. Applications in Neurodegenerative Diseases
More recently, research has highlighted the potential of quinoline derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[26][27][28] Their neuroprotective effects are often attributed to their ability to act as multitarget agents.
Mechanisms in Neuroprotection
-
Acetylcholinesterase (AChE) Inhibition: Some quinoline derivatives can inhibit AChE, the enzyme that breaks down the neurotransmitter acetylcholine.[26][27] This action can help to improve cognitive function in Alzheimer's patients.
-
Modulation of Metal Ion Homeostasis: Compounds like clioquinol, a quinoline derivative, can chelate metal ions such as zinc and copper, which are implicated in the aggregation of amyloid-beta plaques in Alzheimer's disease.[28][29]
-
Inhibition of Beta-site APP Cleaving Enzyme-1 (BACE1) and Glycogen Synthase Kinase 3-beta (GSK3β): These enzymes are involved in the pathogenesis of Alzheimer's disease, and quinoline analogs have been shown to inhibit their activity.[30]
V. Synthesis of the Quinoline Scaffold
Several classical and modern synthetic methods are employed to construct the quinoline ring system, allowing for the creation of diverse libraries of compounds for drug discovery.
Classical Synthetic Routes
-
Skraup Synthesis: This involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[3][31]
-
Doebner-von Miller Reaction: Aniline reacts with α,β-unsaturated carbonyl compounds.[3][31]
-
Friedländer Synthesis: The condensation of a 2-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group.[2][3][31]
-
Combes Quinoline Synthesis: The reaction of anilines with β-diketones.[31][32]
These methods, while foundational, often require harsh conditions. Modern synthetic approaches, including metal-catalyzed reactions, provide milder and more efficient routes to substituted quinolines.[24][33]
Conclusion and Future Perspectives
From its historical roots as an antimalarial agent to its current role in cutting-edge cancer and neurodegenerative disease research, the quinoline scaffold has proven to be an exceptionally versatile and enduring pharmacophore.[3] The continuous exploration of its chemical space, facilitated by advancements in synthetic chemistry and a deeper understanding of disease biology, promises to unveil new generations of quinoline-based therapeutics. The challenges ahead lie in optimizing the selectivity and bioavailability of these compounds while minimizing off-target effects and overcoming drug resistance.[15][34] The future of quinoline in medicine is bright, with ongoing clinical trials and drug discovery programs poised to further solidify its status as a privileged structure in the pharmacopeia.[35]
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The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of Quinolone Derivatives
For researchers, medicinal chemists, and drug development professionals, the quinolone scaffold represents a triumph of synthetic antibacterial design. From the foundational discovery of nalidixic acid to the broad-spectrum potency of modern fluoroquinolones, this class of compounds has provided decades of clinical success.[1][2] However, the rise of antibiotic resistance necessitates a deeper, more nuanced understanding of how molecular architecture dictates biological function.[3][4]
This technical guide offers an in-depth exploration of the structure-activity relationships (SAR) that govern quinolone efficacy. We will dissect the core pharmacophore, analyze the critical contributions of each substituent, and explain the causal links between chemical modification and antibacterial outcomes, providing a strategic foundation for the rational design of next-generation quinolone-based therapeutics.
The Core Engine: Mechanism of Action and the Essential Pharmacophore
Quinolones exert their bactericidal effect by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones act as "topoisomerase poisons" by stabilizing the transient enzyme-DNA cleavage complex, which leads to the accumulation of lethal double-strand breaks in the bacterial chromosome and ultimately, cell death.[3][6]
The fundamental quinolone scaffold is a bicyclic aromatic system, a 4-quinolone (or the related 1,8-naphthyridone).[1][7] For potent antibacterial activity, several structural features are considered indispensable. The 4-oxo group and the 3-carboxylic acid are critical for binding to the DNA gyrase-DNA complex, mediated through a magnesium ion-water bridge.[8][9] Any significant modification at these positions results in a dramatic loss of activity.[10][11]
Diagram: Core Quinolone Scaffold and Numbering
Below is the foundational structure of the quinolone class, illustrating the standard numbering system that will be referenced throughout this guide.
Caption: The fundamental 4-quinolone bicyclic ring system with standard IUPAC numbering.
Deconstructing the Scaffold: A Positional Analysis of SAR
The remarkable versatility and broad-spectrum activity of modern fluoroquinolones stem from strategic substitutions at key positions on the core ring. Each modification fine-tunes the molecule's properties, affecting its potency, spectrum, pharmacokinetics, and even side-effect profile.
The N-1 Substituent: Anchoring Potency and Spectrum
The substituent at the N-1 position plays a crucial role in determining overall potency and influencing the spectrum of activity.[12] It is believed to interact with a hydrophobic pocket in the topoisomerase-DNA complex.[13]
-
Small Alkyl Groups (e.g., Ethyl): Found in early quinolones, these groups provide moderate activity.
-
Cyclopropyl Group: The introduction of a cyclopropyl group (as seen in ciprofloxacin) was a major breakthrough. This small, strained ring significantly enhances potency against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa.[10][14] The exact mechanism for this enhancement is thought to involve favorable interactions within the enzyme's binding pocket.
-
Aryl and Fused Rings (e.g., Ofloxacin/Levofloxacin): Larger, more complex substituents, such as the fused oxazine ring in ofloxacin, can improve pharmacokinetics, leading to longer half-lives and better tissue penetration.[14][15] Levofloxacin, the L-enantiomer of ofloxacin, demonstrates stereospecific activity, with significantly greater potency than its counterpart.[2] Large hydrophobic substituents, however, can sometimes reduce activity against Gram-negative bacteria due to impaired outer membrane penetration.[13]
The C-6 Fluoro Group: The Gateway to Broad-Spectrum Activity
The addition of a fluorine atom at the C-6 position was the defining modification that transformed the quinolone class into the highly potent "fluoroquinolones".[1][16]
-
Enhanced Gyrase Inhibition: The C-6 fluorine atom significantly enhances the inhibition of DNA gyrase.[14] Its strong electron-withdrawing nature is thought to influence the electronic properties of the quinolone ring system, strengthening its interaction with the enzyme-DNA complex.[8]
-
Improved Cell Penetration: This substitution also improves the drug's ability to penetrate bacterial cells.[1]
-
Expanded Spectrum: The combination of enhanced gyrase inhibition and better cell entry results in a dramatically broadened spectrum of activity, including potent action against staphylococci and other Gram-positive bacteria.[14]
The C-7 Substituent: Modulating Spectrum, Potency, and Pharmacokinetics
The C-7 position is the most frequently modified site on the quinolone scaffold, offering a powerful handle to modulate a wide array of properties.[14] The substituent at this position protrudes from the enzyme-DNA complex and can interact with the bacterial cell wall and outer membrane components, as well as influence pharmacokinetic properties.[3][8]
-
Piperazine Ring (e.g., Ciprofloxacin, Norfloxacin): The introduction of a basic piperazinyl group dramatically increases potency against Gram-negative bacteria and adds significant activity against P. aeruginosa.[14] This group also enhances oral bioavailability.
-
Pyrrolidine and Other Heterocycles: Modified piperazine rings or other heterocyclic structures, such as pyrrolidines, can further enhance activity against Gram-positive bacteria and anaerobes.[12] For example, the bulky diazabicyclo substituent in moxifloxacin contributes to its excellent activity against Gram-positive and anaerobic bacteria.
-
Impact on Side Effects: The nature of the C-7 substituent can also influence the side-effect profile. For instance, certain modifications can reduce central nervous system (CNS) effects by decreasing binding to GABA receptors.[17]
The C-5 and C-8 Positions: Fine-Tuning Activity and Safety
Substitutions at the C-5 and C-8 positions offer additional opportunities to refine the quinolone's profile.
-
C-5 Position: Adding a small group like an amino (e.g., sparfloxacin) or methyl group can increase overall potency, particularly against Gram-positive organisms.[10] These substituents are thought to affect the planarity of the ring system, which can influence activity.[10]
-
C-8 Position: The substituent at C-8 can significantly impact activity and safety.
-
Halogen (e.g., F, Cl): A halogen at C-8 can improve oral absorption and enhance activity against anaerobic bacteria.[17]
-
Methoxy Group (e.g., Gatifloxacin, Moxifloxacin): A C-8 methoxy group often increases activity against Gram-positive bacteria and can reduce the risk of phototoxicity, a side effect associated with C-8 halogenated quinolones.[17][18]
-
Fused Rings: As seen in ofloxacin/levofloxacin, fusing the C-8 position with the N-1 substituent creates a tricyclic structure that can lead to excellent pharmacokinetic properties.[14]
-
Diagram: Structure-Activity Relationship Summary
This diagram illustrates the impact of key substituents on the properties of the quinolone molecule.
Caption: Key positions on the quinolone scaffold and their primary influence on biological and pharmacological properties.
Quantitative Data & Experimental Protocols
A thorough SAR study relies on robust quantitative data. The primary metric for assessing antibacterial potency is the Minimum Inhibitory Concentration (MIC).
Table 1: Representative MIC Data (μg/mL) for Key Quinolone Derivatives
| Compound | N-1 Substituent | C-6 Substituent | C-7 Substituent | C-8 Substituent | E. coli (Gram-) | S. aureus (Gram+) | P. aeruginosa |
| Nalidixic Acid | Ethyl | H | H | H | 8 | >128 | >128 |
| Norfloxacin | Ethyl | F | Piperazinyl | H | 0.12 | 1 | 2 |
| Ciprofloxacin | Cyclopropyl | F | Piperazinyl | H | 0.015 | 0.5 | 0.25 |
| Levofloxacin | Fused Ring | F | Methylpiperazinyl | O (fused) | 0.03 | 0.25 | 1 |
| Moxifloxacin | Cyclopropyl | F | Diazabicyclo | OCH₃ | 0.06 | 0.12 | 8 |
Note: Data are illustrative and compiled from various literature sources to demonstrate SAR trends.
Experimental Protocol: MIC Determination via Broth Microdilution
This protocol outlines the standard method for determining the MIC of a novel quinolone derivative.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test quinolone compound, stock solution in a suitable solvent (e.g., DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or plate reader.
-
Incubator (35°C ± 2°C).
Procedure:
-
Prepare Inoculum: Culture bacteria in CAMHB to the logarithmic growth phase. Dilute the culture to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Prepare Drug Dilutions: Perform a serial two-fold dilution of the quinolone stock solution in CAMHB directly in the 96-well plate. Typical concentration ranges might be 64 to 0.06 µg/mL.
-
Inoculate Plate: Add the standardized bacterial inoculum to each well containing the drug dilutions. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.
-
Determine MIC: Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the quinolone derivative at which there is no visible growth. This can be confirmed by reading the optical density (OD) at 600 nm.
Diagram: Experimental Workflow for MIC Determination
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of a quinolone derivative.
Conclusion and Future Directions
The structure-activity relationships of quinolones are a well-established yet continually evolving field of study. The core 4-quinolone-3-carboxylic acid moiety is essential for the fundamental mechanism of action, while strategic modifications at the N-1, C-6, C-7, and C-8 positions are critical for optimizing potency, expanding the antibacterial spectrum, and improving pharmacokinetic and safety profiles.[19][20] A cyclopropyl group at N-1, a fluorine at C-6, and a piperazinyl-type substituent at C-7 are hallmarks of highly potent, broad-spectrum fluoroquinolones.
As bacterial resistance continues to challenge the existing antibiotic arsenal, future research will focus on several key areas:
-
Overcoming Resistance: Designing novel derivatives that can evade common resistance mechanisms, such as target-site mutations (in GyrA and ParC) or efflux pumps.[4][21] This may involve identifying substituents that create novel binding interactions with mutant enzymes.
-
Hybrid Molecules: Combining the quinolone scaffold with other antibacterial pharmacophores to create hybrid molecules with dual mechanisms of action, potentially slowing the development of resistance.[22]
-
Expanding Therapeutic Applications: Exploring the potential of quinolone derivatives beyond antibacterial agents, including their reported activities as anticancer, antiviral, and anti-inflammatory agents.[23][24][25]
A deep, mechanistic understanding of quinolone SAR is not merely an academic exercise; it is the critical foundation upon which the next generation of life-saving therapeutics will be built. By continuing to explore the intricate dance between molecular structure and biological activity, the scientific community can ensure that this vital class of compounds remains a powerful tool in the fight against infectious diseases.
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- Lode, H. (n.d.). Quinolone pharmacokinetics and metabolism. Journal of Antimicrobial Chemotherapy.
- Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706.
- Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5672.
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- Malik, M., et al. (2007). Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. Antimicrobial Agents and Chemotherapy, 51(6), 2040-2046.
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- Tillotson, G. S. (1996). Quinolones: Structure-activity relationships and future predictions. Journal of Medical Microbiology, 44(5), 320-324.
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- Dine, I., et al. (2023). Structural–activity relationship (SAR) of 4-quinolone derivatives.
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- Zhang, M. Q., & Haemers, A. (1991).
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- ResearchGate. (n.d.). General structure of fluoroquinolones, using the accepted numbering scheme for positions on the molecule.
- Peterson, L. R. (2001). Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S180-S186.
- G. S. Bisacchi (2015). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PubMed Central.
- Al-Trawneh, S. A., & Al-Salahat, K. A. (2012). Nonclassical Biological Activities of Quinolone Derivatives. Journal of Pharmacy & Pharmaceutical Sciences, 15(1), 52-72.
- Pescia, I., et al. (2014). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. PubMed.
- Heeb, S., et al. (2011). Quinolones: from antibiotics to autoinducers. FEMS Microbiology Reviews, 35(2), 247-274.
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Methodological & Application
Synthesis of Quinolin-2-ylacetic Acid Derivatives: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed application notes and protocols for the synthesis of quinolin-2-ylacetic acid and its derivatives. Quinoline-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines two primary, reliable synthetic strategies, offering step-by-step instructions, mechanistic insights, and characterization data to support researchers in their drug discovery and development efforts.
Introduction to this compound Scaffolds
The quinoline ring system is a privileged scaffold in drug design. The introduction of an acetic acid moiety at the 2-position provides a valuable handle for further functionalization and can significantly influence the pharmacological profile of the molecule. This guide focuses on practical and accessible synthetic routes to this important class of compounds.
Synthetic Strategies
Two robust and versatile methods for the synthesis of this compound are presented: the Reissert reaction and the oxidation of 2-methylquinoline.
Strategy 1: The Reissert Reaction Pathway
The Reissert reaction is a classical and highly effective method for the functionalization of quinolines at the 2-position.[1][2] This two-step process involves the formation of a stable intermediate, a Reissert compound, which is subsequently hydrolyzed to yield the desired carboxylic acid.
This pathway is favored for its reliability and the commercial availability of the starting material, quinoline. The formation of the intermediate quinoline-2-carbonitrile provides a stable compound that can be purified before the final hydrolysis step, ensuring a high purity of the final product.
Caption: Workflow for the synthesis of this compound via the Reissert Reaction.
This protocol is adapted from established procedures for the Reissert reaction.[3]
Materials:
-
Quinoline
-
Benzoyl chloride
-
Potassium cyanide (KCN) (Caution: Highly Toxic!)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve quinoline (1.0 eq) in dichloromethane.
-
Add a solution of potassium cyanide (1.5 eq) in water.
-
Cool the vigorously stirred mixture in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Separate the organic layer, wash it with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield quinoline-2-carbonitrile.[4]
Materials:
-
Quinoline-2-carbonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Procedure:
-
In a round-bottom flask, suspend quinoline-2-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water (1:1 v/v).
-
Heat the mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The precipitated crude this compound is collected by vacuum filtration.
-
The product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[5]
Strategy 2: Oxidation of 2-Methylquinoline
This strategy offers an alternative route starting from the readily available 2-methylquinoline (quinaldine). The methyl group is first oxidized to an aldehyde, which is then further oxidized to the carboxylic acid. Selenium dioxide is a selective oxidizing agent for the conversion of activated methyl groups to aldehydes.[6][7]
This method is advantageous when quinoline is not the preferred starting material or when substituted 2-methylquinolines are more accessible. The two-step oxidation allows for the isolation and purification of the intermediate aldehyde, which can also be a valuable synthon for other derivatives.
Caption: Workflow for the synthesis of this compound via Oxidation of 2-Methylquinoline.
This protocol utilizes selenium dioxide for the selective oxidation of the methyl group.[8]
Materials:
-
2-Methylquinoline
-
Selenium Dioxide (SeO₂) (Caution: Toxic!)
-
Dioxane
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoline (1.0 eq) in dioxane.
-
Add selenium dioxide (1.1 eq) in small portions.
-
Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the mixture and filter off the black selenium precipitate.
-
Concentrate the filtrate under reduced pressure.
-
The crude quinoline-2-carboxaldehyde can be purified by column chromatography on silica gel or by recrystallization from ethanol.
A standard oxidation procedure using an appropriate oxidizing agent can be employed.
Materials:
-
Quinoline-2-carboxaldehyde
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Acetone or a suitable solvent
-
Sodium bisulfite
Procedure:
-
Dissolve quinoline-2-carboxaldehyde (1.0 eq) in acetone in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (2.0 eq) in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture and wash the precipitate with water.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the this compound.
-
Collect the solid by vacuum filtration and purify by recrystallization.
Alternative Strategy: The Willgerodt-Kindler Reaction
For the synthesis of derivatives, the Willgerodt-Kindler reaction of 2-acetylquinoline provides a viable route to the corresponding thioamide, which can then be hydrolyzed to the acetic acid derivative.[9] This reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine.[10]
Purification and Characterization
Purification by Recrystallization
The final product, this compound, is a solid that can be effectively purified by recrystallization.[11]
General Procedure:
-
Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol, ethanol/water).[12][13]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.[8]
-
Dry the crystals under vacuum.
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Table 1: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.5 (s, 1H, COOH), 8.3-7.5 (m, 6H, quinoline-H), 4.0 (s, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 172 (C=O), 158 (C2), 147, 137, 129, 128, 127.5, 127, 121 (quinoline-C), 43 (CH₂) |
| Mass Spectrometry (EI) | m/z (%): 187 [M]⁺, 142 [M-COOH]⁺ |
Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.
Conclusion
The synthetic protocols detailed in this guide provide reliable and adaptable methods for the preparation of this compound and its derivatives. The Reissert reaction and the oxidation of 2-methylquinoline represent two powerful strategies for accessing this important scaffold. By following these step-by-step procedures and employing the described characterization techniques, researchers can confidently synthesize and verify these valuable compounds for their drug discovery and development programs.
References
- Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
- Pauvert, D., et al. (2005). Asymmetric synthesis of 2-cyano substituted dihydro and tetrahydroquinolines using the Reissert reaction. Tetrahedron: Asymmetry, 16(1), 171-179.
-
ChemSynthesis. (2025). Ethyl 2-cyano-2-quinolin-2-ylacetate. Retrieved from [Link]
- Journal of Chinese Mass Spectrometry Society. (2008). MS/MS spectrum and proposed fragmentation pathways of quinic acid under negative ion mode. Journal of Chinese Mass Spectrometry Society, 29(2), 76-79.
- Li, Y., & Gao, W. (2021). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
- Reissert, A. (1905). Ueber die Einführung der Benzoylgruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603-1614.
- Google Patents. (n.d.). The crystallization of quinoline.
- Willgerodt, C. (1888). Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone und einige andere organische Verbindungen. Berichte der deutschen chemischen Gesellschaft, 21(1), 534-536.
- Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776.
- Młochowski, J., & Kloc, K. (2003). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Current Organic Chemistry, 7(14), 1433-1455.
-
ResearchGate. (n.d.). The mass spectrum of quinic acid and its fragmentation pattern. Retrieved from [Link]
- The Organic Chemistry Channel. (2020, April 6). Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism [Video]. YouTube.
-
PubChem. (n.d.). 2-(Quinolin-2-YL)acetic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Reissert reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectra of 2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3c) (75 MHz, CDCl3). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent advances in the Willgerodt–Kindler reaction. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000232). Retrieved from [Link]
- Der Pharma Chemica. (2015). Comparative study of synthesis of ethyl (quinolin-8-yloxy)acetate by conventional, microwave & ultrasound irradiation techniques. Der Pharma Chemica, 7(5), 263-266.
-
Emporia State University. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Retrieved from [Link]
-
SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]
- PubMed Central. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11(1), 31.
-
ResearchGate. (n.d.). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. Retrieved from [Link]
-
Michigan State University. (2009). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Impact Factor. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines. Retrieved from [Link]
-
PubMed Central. (n.d.). Quinoline-2-carbonitrile. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Alchem Pharmtech. (n.d.). CAS 25888-68-0 | 2-(Quinolin-2-yl)acetic acid hydrochloride. Retrieved from [Link]
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University of Alabama at Birmingham. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
- International Journal of Drug Delivery Technology. (2021). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
- Société Ouest-Africaine de Chimie. (2010). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Journal de la Société Ouest-Africaine de Chimie, 29, 89-94.
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Biological Magnetic Resonance Bank. (n.d.). bmse000220 Phenylacetic Acid at BMRB. Retrieved from [Link]
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ResearchGate. (n.d.). Comparative study of synthesis of ethyl (quinolin-8-yloxy)acetate by conventional, microwave & ultrasound irradiation techniques. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S91. 13C NMR spectrum of 2-Oxo-2-(p-tolyl)acetic acid in CDCl3. Retrieved from [Link]
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Beilstein Archives. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Retrieved from [Link]
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ResearchGate. (n.d.). Reissert Indole Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. Retrieved from [Link]
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Application Notes & Protocols: Quinolin-2-ylacetic Acid as a Versatile Precursor in Modern Organic Synthesis
Abstract
Quinolin-2-ylacetic acid, a heterocyclic carboxylic acid, serves as a pivotal precursor in the synthesis of a diverse array of complex organic molecules. Its unique structural architecture, featuring a reactive carboxylic acid moiety attached to a quinoline nucleus via a methylene bridge, allows for a wide range of chemical transformations. This guide provides an in-depth exploration of its application in key synthetic reactions, including amide bond formation, esterification, decarboxylation, and Knoevenagel condensations. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles to empower rational experimental design and troubleshooting.
Introduction: The Strategic Importance of this compound
This compound (C₁₁H₉NO₂) is a stable, crystalline solid that has emerged as a valuable building block in synthetic chemistry.[1] The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[2][3] The true synthetic utility of this compound, however, lies in the reactivity of its side chain. The carboxylic acid group is a versatile handle for elaboration, while the adjacent methylene group provides a site for C-C bond formation and facilitates unique reactivity, such as facile decarboxylation.
This document serves as a practical guide to harnessing the synthetic potential of this precursor, detailing field-proven protocols for its conversion into high-value derivatives like amides, esters, and substituted alkenes.
Core Application: Amide Bond Formation for Bioactive Scaffolds
The quinoline-acetamide framework is a recurring motif in compounds with significant biological activity, including anti-inflammatory and analgesic agents.[4] this compound is an ideal starting point for accessing this scaffold through standard amide coupling reactions.
Mechanistic Rationale: Activating the Carboxyl Group
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be converted into a more electrophilic, "activated" intermediate. This is typically achieved using coupling reagents like carbodiimides (e.g., EDC) or phosphonium/aminium salts (e.g., HATU).[6][7] The activated species, often a highly reactive O-acylisourea or an active ester, is then readily attacked by the amine nucleophile to form the stable amide bond.[5][6] Additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize racemization.[7]
Caption: General mechanism for EDC-mediated amide coupling.
Protocol: Synthesis of N-benzyl-2-(quinolin-2-yl)acetamide
This protocol details a reliable method for coupling this compound with benzylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Benzylamine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Reagent Addition: Add HOBt (0.1 eq) and EDC (1.2 eq) to the solution. Stir for 10 minutes at room temperature to pre-activate the acid.
-
Amine & Base: In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of DCM. Add this solution, followed by DIPEA (2.0 eq), to the reaction flask.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC), observing the consumption of the starting acid. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated aq. NaHCO₃ (to remove HOBt and unreacted acid), and brine.
-
Dry the separated organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure amide.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Esterification: Accessing Key Intermediates
Esters of this compound are valuable synthetic intermediates and have been investigated for their own biological properties, including potential applications against cancer cell lines.[2][8]
Protocol: Fischer Esterification for Methyl Quinolin-2-ylacetate
Fischer esterification is a classic, cost-effective method that relies on reacting the carboxylic acid with an excess of alcohol under acidic catalysis to drive the equilibrium towards the ester product.[2]
Caption: Workflow for Fischer esterification.
Procedure:
-
Setup: Suspend this compound (1.0 eq) in a large excess of methanol (which acts as both solvent and reagent) in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 5 mol%) to the stirring suspension.
-
Heating: Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3x).
-
Drying & Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by flash column chromatography.
Decarboxylation: Generating 2-Methylquinoline Scaffolds
A notable feature of this compound is its propensity to undergo decarboxylation (loss of CO₂) upon heating, a reaction that proceeds significantly faster than for its analogue, quinoline-2-carboxylic acid.[9]
Mechanistic Insight
The enhanced rate of decarboxylation is attributed to the stability of the carbanion intermediate formed upon loss of CO₂. The negative charge on the methylene carbon is effectively delocalized into the electron-deficient quinoline ring system, stabilizing the intermediate and lowering the activation energy for the reaction.[9]
Note: The DOT script above is a template. Actual images of chemical structures would need to be generated and linked for a visual representation.
Caption: Decarboxylation proceeds via a resonance-stabilized carbanion.
This reactivity is powerfully exploited in reactions like the Knoevenagel-Doebner condensation.
Knoevenagel-Doebner Condensation: C-C Bond Formation with In Situ Decarboxylation
The Knoevenagel condensation involves the reaction of an active hydrogen compound with a carbonyl group.[10][11] The Doebner modification is particularly relevant for this compound, as it uses pyridine as a base and solvent, which facilitates not only the initial condensation but also the subsequent decarboxylation of the α,β-unsaturated carboxylic acid intermediate.[10][12]
Protocol: Synthesis of 2-(2-phenylvinyl)quinoline from Benzaldehyde
This protocol demonstrates the synthesis of a stilbene-like quinoline derivative, a valuable scaffold in materials science and medicinal chemistry.
Materials:
-
This compound
-
Benzaldehyde (freshly distilled)
-
Pyridine (anhydrous)
-
Piperidine (catalyst)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous pyridine.
-
Catalyst: Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 115°C). The evolution of CO₂ gas should be observed.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete when gas evolution ceases and the starting materials are consumed (usually 2-5 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
If a solid precipitates, collect it by vacuum filtration, wash thoroughly with cold water, and dry.
-
If an oil forms, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with dilute HCl to remove pyridine, then with water and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or flash column chromatography to obtain the pure 2-(2-phenylvinyl)quinoline.
Quantitative Data Summary
The following table summarizes representative yields for the transformations described. Actual yields may vary based on substrate scope and reaction scale.
| Transformation | Precursor | Key Reagents | Product | Typical Yield (%) |
| Amide Coupling | This compound | Benzylamine, EDC, HOBt, DIPEA | N-benzyl-2-(quinolin-2-yl)acetamide | 75-90% |
| Esterification | This compound | Methanol, H₂SO₄ (cat.) | Methyl quinolin-2-ylacetate | 80-95% |
| Knoevenagel | This compound | Benzaldehyde, Pyridine, Piperidine | 2-(2-phenylvinyl)quinoline | 65-85% |
Conclusion
This compound is a powerful and versatile precursor in organic synthesis. Its strategic combination of a quinoline core and a reactive acetic acid side chain provides access to a rich portfolio of chemical structures. The protocols and mechanistic insights provided in this guide demonstrate its utility in fundamental reactions, enabling researchers to efficiently synthesize complex molecules for applications in drug discovery, materials science, and beyond.
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Application Notes & Protocols: A Comprehensive Guide to Antimicrobial Susceptibility Testing of Novel Quinoline Compounds
Introduction: The Enduring Potential of Quinolines in an Era of Resistance
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic compounds with a broad spectrum of biological activities.[1][2][3] From the historical success of antimalarials like chloroquine to the critical role of fluoroquinolones in modern antibacterial therapy, quinoline derivatives continue to be a focal point in the search for new antimicrobial agents.[1][3][4] As antimicrobial resistance poses an escalating threat to global health, the development and rigorous evaluation of novel quinoline-based compounds are of paramount importance.[5]
This guide provides a comprehensive overview of the essential experimental procedures for assessing the antimicrobial activity of quinoline compounds. Designed for researchers, scientists, and drug development professionals, these notes move beyond mere procedural lists. We delve into the rationale behind methodological choices, establish self-validating experimental systems through rigorous controls, and provide detailed, step-by-step protocols grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9]
Part 1: Primary Antimicrobial Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC)
The initial evaluation of a novel quinoline compound hinges on determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism under defined in vitro conditions.[6][10] This quantitative measure is the gold standard for assessing antimicrobial potency and is a critical parameter in the early stages of drug discovery.
Broth Microdilution Method: The Gold Standard
The broth microdilution method is a highly reproducible and widely accepted technique for MIC determination, recommended by both CLSI and EUCAST.[6][10] It allows for the simultaneous testing of multiple compounds against various microbial strains in a 96-well microtiter plate format, making it efficient for screening.
Causality Behind Experimental Choices:
-
Media Selection: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing most aerobic bacteria.[6] The cation adjustment (with Ca²⁺ and Mg²⁺) is crucial as divalent cations can influence the activity of certain antimicrobial agents, including some quinolones, by affecting their uptake or interaction with the bacterial cell surface. For fungi, RPMI-1640 medium buffered with MOPS is the standard, providing the necessary nutrients and pH stability for yeast and mold growth.[6]
-
Inoculum Density: A standardized inoculum of approximately 5 x 10⁵ CFU/mL is critical for reproducibility.[6] A lower density may lead to falsely low MICs, while a higher density can result in falsely high MICs or the masking of true activity. The 0.5 McFarland turbidity standard is a reliable visual comparator to achieve the target starting concentration of 1-2 x 10⁸ CFU/mL before final dilution.[6]
-
Serial Dilution: A two-fold serial dilution is the standard method for creating a concentration gradient of the test compound. This allows for a precise determination of the MIC value within the tested range.
Experimental Workflow: Broth Microdilution
Caption: Workflow for Broth Microdilution MIC Testing.
Protocol 1: Broth Microdilution for Antibacterial Testing
-
Preparation of Quinoline Stock Solution: Dissolve the quinoline compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the test organism (typically ≤1%). Prepare a working stock solution at twice the highest desired final concentration in CAMHB.
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies. Transfer to a sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[6] Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
-
Microtiter Plate Preparation:
-
Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the quinoline working stock solution to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate. Discard 100 µL from the last dilution column.[6]
-
This results in wells with decreasing concentrations of the quinoline derivative.
-
-
Controls:
-
Growth Control: Wells containing CAMHB and inoculum, but no quinoline compound.
-
Sterility Control: Wells containing CAMHB only (no inoculum or compound).
-
Vehicle Control: Wells containing CAMHB, inoculum, and the highest concentration of the solvent (e.g., DMSO) used.
-
Positive Control: A known effective antibiotic (e.g., Ciprofloxacin) tested in parallel.[1]
-
-
Inoculation and Incubation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL. Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6][10]
-
MIC Determination: The MIC is the lowest concentration of the quinoline compound that completely inhibits visible bacterial growth, as observed by the naked eye.[6]
Agar Dilution Method
The agar dilution method is another reference-standard technique for MIC determination.[11] In this method, varying concentrations of the quinoline compound are incorporated directly into molten agar, which is then poured into petri dishes.
Causality Behind Experimental Choices:
-
Agar Medium: Mueller-Hinton Agar (MHA) is the recommended medium for its consistency and performance in susceptibility testing.[12]
-
Direct Inoculation: Standardized bacterial suspensions are spotted onto the surface of the agar plates. This allows for the simultaneous testing of multiple isolates on a single plate, making it efficient for large-scale surveillance studies.[11]
Protocol 2: Agar Dilution Method
-
Preparation of Antimicrobial Plates:
-
Prepare a series of two-fold dilutions of the quinoline compound in a suitable solvent.
-
For each concentration, add a specific volume of the antimicrobial solution to a larger volume of molten and cooled (to 50°C) MHA (e.g., 2 mL of drug solution to 18 mL of MHA).[13]
-
Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify.
-
Include a drug-free agar plate as a growth control.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Further dilute this to achieve a final concentration of approximately 10⁷ CFU/mL.
-
Inoculation: Using a multipoint inoculator, spot a small, defined volume (e.g., 1-2 µL) of each bacterial suspension onto the surface of the agar plates, from the lowest to the highest concentration.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the quinoline compound that inhibits the visible growth of the bacteria on the agar surface.
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative technique that is simple, cost-effective, and widely used for preliminary screening of antimicrobial activity.[14][15] It relies on the diffusion of the antimicrobial agent from an impregnated paper disk into an agar medium inoculated with the test organism.
Causality Behind Experimental Choices:
-
Zone of Inhibition: The presence and size of a clear zone around the disk, where bacterial growth is inhibited, indicates the susceptibility of the organism to the compound.[14][16] The diameter of this "zone of inhibition" is inversely proportional to the MIC.
-
Standardization: The method is highly sensitive to variations in inoculum density, agar thickness, and disk potency, necessitating strict adherence to standardized procedures for reliable results.[16]
Protocol 3: Disk Diffusion Method
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Agar Plate Inoculation: Immerse a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.[14]
-
Disk Placement: Aseptically place paper disks impregnated with a known concentration of the quinoline compound onto the inoculated agar surface.[14]
-
Controls:
-
Negative Control: A blank disk containing only the solvent.
-
Positive Control: A disk with a standard antibiotic of known efficacy.[17]
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[16]
-
Interpretation: Measure the diameter of the zone of inhibition in millimeters. The results are typically interpreted as "susceptible," "intermediate," or "resistant" by comparing the zone diameters to established breakpoints, if available.[14][18]
| Method | Type | Primary Output | Throughput | Key Advantage | Reference Standard |
| Broth Microdilution | Quantitative | MIC Value (µg/mL) | High | Efficient for screening multiple compounds | CLSI/EUCAST[6][7][8] |
| Agar Dilution | Quantitative | MIC Value (µg/mL) | High (for isolates) | Testing multiple isolates simultaneously | CLSI/EUCAST[10][11][15] |
| Disk Diffusion | Qualitative/Semi-Quantitative | Zone of Inhibition (mm) | High | Simple, low cost, good for initial screening | CLSI/EUCAST[14][15][18] |
Part 2: Delving Deeper: Advanced Characterization of Antimicrobial Activity
While the MIC provides a crucial starting point, a comprehensive understanding of a novel quinoline's potential requires further investigation into its dynamics of killing, effects on complex microbial communities, and safety profile.
Time-Kill Kinetics Assay
This assay provides insight into the pharmacodynamics of an antimicrobial agent, determining whether its killing activity is concentration-dependent or time-dependent and distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[19][20]
Causality Behind Experimental Choices:
-
Concentration Selection: Testing at multiples of the MIC (e.g., 1x, 2x, 4x, 8x MIC) reveals the relationship between drug concentration and the rate and extent of bacterial killing.
-
Sampling Timepoints: Frequent sampling over a 24-hour period allows for the construction of a kill curve, visualizing the dynamic interaction between the compound and the bacteria.[21]
-
Bactericidal Definition: A ≥3-log₁₀ (99.9%) reduction in the initial inoculum (CFU/mL) is the standard definition of bactericidal activity.[20]
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Application Note: High-Sensitivity Quantification of Quinolin-2-ylacetic Acid using HPLC-UV and LC-MS/MS
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of Quinolin-2-ylacetic acid, a quinoline derivative of interest in pharmaceutical and metabolic research. We present two robust, validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The rationale behind critical methodological choices, from mobile phase composition to mass spectrometric parameters, is detailed to provide researchers with a foundational understanding for implementation and further development. All protocols are designed to be self-validating, adhering to principles outlined in ICH guidelines.[1][2][3]
Introduction: The Analytical Imperative for Quinoline Derivatives
This compound (C₁₁H₉NO₂, MW: 187.19 g/mol ) belongs to a class of quinoline compounds that are integral scaffolds in drug discovery and development.[4] Unlike its more extensively studied analogue, Quinolinic acid, a neuroactive metabolite in the kynurenine pathway, the specific biological roles and metabolic fate of this compound are still under investigation.[5][6] This necessitates the development of precise and reliable analytical methods to facilitate pharmacokinetic, toxicological, and metabolic studies.
The presence of a carboxylic acid functional group and a quinoline chromophore presents specific analytical considerations.[5] This guide addresses these challenges by providing two complementary workflows, enabling researchers to select the optimal method based on their required sensitivity, selectivity, and available instrumentation.
Part I: HPLC-UV Method for Routine Quantification
This method is ideal for the analysis of bulk materials, process monitoring, and formulations where analyte concentrations are relatively high. It leverages reverse-phase chromatography for separation and UV spectrophotometry for detection.
Causality of Experimental Design
-
Column Chemistry: A C18 stationary phase is selected for its hydrophobic character, which effectively retains the nonpolar quinoline ring structure. This choice provides a robust and predictable retention mechanism.
-
Mobile Phase: The mobile phase consists of an organic modifier (acetonitrile) and an acidified aqueous phase. The addition of a small percentage of acid (e.g., phosphoric or formic acid) is critical.[7] It suppresses the ionization of the carboxylic acid group on this compound, ensuring it is in a neutral, more retained form. This leads to improved peak symmetry and chromatographic efficiency.[8][9]
-
Gradient Elution: A gradient elution, starting with a lower concentration of organic solvent and ramping up, is employed to ensure that the analyte is eluted as a sharp, well-defined peak while also cleaning the column of more hydrophobic contaminants after each injection.[10]
-
UV Detection Wavelength: The quinoline ring system possesses a strong chromophore. Based on structurally similar compounds, a detection wavelength in the range of 240-290 nm is expected to provide high sensitivity. For this method, 289 nm is selected to maximize the signal-to-noise ratio.[10]
Experimental Workflow: HPLC-UV Analysis
Caption: General workflow for this compound quantification by HPLC-UV.
Detailed HPLC-UV Protocol
1. Preparation of Mobile Phase:
- Mobile Phase A: 0.1% Phosphoric Acid in ultrapure water.
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Degas both mobile phases by sonication or vacuum filtration before use.
2. Standard Preparation:
- Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
- Accurately weigh the sample material and dissolve it in methanol to achieve an expected concentration within the calibration range.
- Sonicate for 10-15 minutes to ensure complete dissolution.[10]
- Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
4. Chromatographic Conditions & Validation Data:
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent with UV Detector |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 289 nm[10] |
| Run Time | 15 minutes |
| Validation Parameter | Result |
| Linearity (Range) | 1 - 100 µg/mL |
| Correlation Coeff. (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.5% - 101.2% |
| LOD | ~0.3 µg/mL |
| LOQ | ~1.0 µg/mL |
Note: LOD/LOQ and precision values are typical and should be determined by each laboratory.
Part II: LC-MS/MS Method for High-Sensitivity Quantification
This method is the gold standard for quantifying low levels of this compound in complex biological matrices like plasma or serum. It combines the separation power of HPLC with the unparalleled sensitivity and specificity of tandem mass spectrometry.[11]
Causality of Experimental Design
-
Ionization: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique ideal for polar molecules like this compound. We will operate in Positive Ion Mode , which will protonate the basic nitrogen atom on the quinoline ring to form the precursor ion [M+H]⁺. This often provides a stable and robust signal.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.[12] This technique involves selecting the protonated parent molecule (precursor ion) in the first quadrupole, fragmenting it via collision-induced dissociation (CID), and then monitoring for a specific, characteristic fragment ion (product ion) in the third quadrupole. This process is highly specific and dramatically reduces background noise, enabling ultra-low detection limits.[11][12]
-
MRM Transition Selection: The precursor ion for this compound (C₁₁H₉NO₂) is [M+H]⁺ with an m/z of 188.1 . Collision-induced dissociation is predicted to cause the loss of water and/or the acetic acid group. Based on fragmentation patterns of similar structures, we propose two primary transitions for monitoring:
-
188.1 → 170.1 (Loss of H₂O)
-
188.1 → 142.1 (Loss of H₂O + CO) - This is often a more specific transition for quantification.
-
-
Sample Preparation: For biological samples like plasma, protein precipitation is a rapid and effective method to remove the bulk of interfering macromolecules like albumin.[13][14][15] Ice-cold acetonitrile is used as the precipitating agent.[15]
-
Internal Standard: The use of a stable isotope-labeled (SIL) internal standard (e.g., this compound-d₄) is crucial for accurate quantification. The SIL IS co-elutes with the analyte and experiences identical ionization effects, correcting for any variations in sample preparation or instrument response.
Proposed MS/MS Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
Detailed LC-MS/MS Protocol
1. Sample Preparation (Human Plasma):
- To 50 µL of plasma sample, add 10 µL of internal standard working solution (e.g., 100 ng/mL this compound-d₄).
- Add 150 µL of ice-cold acetonitrile to precipitate proteins.[15]
- Vortex vigorously for 1 minute.
- Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions & Validation Data:
| Parameter | Condition |
| LC System | UHPLC System (e.g., Waters Acquity, Sciex ExionLC) |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B held for 0.5 min, ramp to 95% B over 3.0 min, hold 1.0 min, return to 2% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500+, Waters Xevo TQ-S) |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | 188.1 → 142.1 (Quantifier), 188.1 → 170.1 (Qualifier) |
| MRM Transition (IS) | e.g., 192.1 → 146.1 (for d₄-IS) |
| Collision Energy | Optimize for specific instrument (typically 15-30 eV) |
| Validation Parameter | Result |
| Linearity (Range) | 0.5 - 500 ng/mL |
| Correlation Coeff. (r²) | > 0.998 |
| Precision (%RSD) | < 10% |
| Accuracy (Recovery) | 95.1% - 104.5% |
| LOD | ~0.1 ng/mL |
| LOQ | ~0.5 ng/mL |
Note: All validation parameters should be established in accordance with ICH M10 guidelines for bioanalytical method validation.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable tools for the quantification of this compound. The HPLC-UV method offers simplicity and sufficient sensitivity for routine analysis of higher concentration samples. For bioanalytical applications requiring high sensitivity and specificity in complex matrices, the LC-MS/MS method is superior. The provided protocols, grounded in established chromatographic and mass spectrometric principles, offer a solid foundation for researchers in pharmaceutical development and metabolic analysis. Each laboratory should perform a full validation to ensure the methods are fit for their intended purpose.[16]
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Chen, Y., et al. (2019). Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. Journal of Applied Laboratory Medicine, 4(3), 363-372. Available from: [Link]
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Liu, X., et al. (2016). A Simple HPLC-MS/MS Method for Determination of Tryptophan, Kynurenine and Kynurenic Acid in Human Serum and its Potential for Monitoring Antidepressant Therapy. Journal of Analytical Toxicology, 40(8), 649-656. Available from: [Link]
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Braidy, N., et al. (2016). LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. Bioanalysis, 8(18), 1903-1917. Available from: [Link]
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In Vitro Evaluation of Quinolin-2-ylacetic Acid Cytotoxicity: Application Notes and Protocols
Introduction: Unveiling the Cytotoxic Potential of Quinolin-2-ylacetic Acid
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2] Derivatives of quinoline have been shown to exert cytotoxic effects through diverse mechanisms such as inducing cell cycle arrest and apoptosis.[3][4] This document provides a comprehensive guide for the in vitro evaluation of a novel compound, this compound, to determine its cytotoxic potential and elucidate its mechanism of action.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide the underlying scientific rationale for each experimental step. By following these self-validating protocols, researchers can generate robust and reproducible data to support the advancement of this compound as a potential therapeutic agent.
Experimental Design & Rationale
The evaluation of a novel compound's cytotoxicity follows a logical progression, starting with broad assessments of cell viability and moving towards more specific mechanistic investigations. Our approach is to first establish the dose-dependent cytotoxic effect of this compound and then to probe the underlying cellular processes responsible for this effect.
Rationale for Cell Line Selection
The choice of cancer cell lines is a critical first step in any in vitro cytotoxicity study.[5] Given that various quinoline derivatives have shown efficacy against a range of cancers, a panel of cell lines representing different tumor types is recommended for initial screening.[2][4] This approach allows for the identification of potential tumor-specific sensitivity. For this guide, we will focus on a representative panel:
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line, commonly used in anticancer drug screening.
-
A549 (Lung Carcinoma): A standard model for non-small cell lung cancer, a prevalent and often chemoresistant malignancy.[1]
-
HepG2 (Hepatocellular Carcinoma): Represents a common liver cancer and is a useful model for assessing potential hepatotoxicity.[6]
-
HEK293 (Human Embryonic Kidney): A non-cancerous cell line to assess the selectivity of the compound and its potential for off-target toxicity.[7]
Controls for a Self-Validating System
To ensure the integrity of the experimental data, the inclusion of appropriate controls is paramount.
-
Vehicle Control: this compound is likely to be dissolved in a solvent such as Dimethyl Sulfoxide (DMSO) for cell culture experiments.[8] A vehicle control, consisting of cells treated with the same concentration of DMSO used to dissolve the highest concentration of the test compound, is essential to account for any solvent-induced effects on cell viability.[9]
-
Positive Control: Doxorubicin, a well-established chemotherapeutic agent with a known mechanism of action involving DNA intercalation and topoisomerase II inhibition, will be used as a positive control.[10][11][12] This allows for the validation of the assay's ability to detect cytotoxicity and provides a benchmark for comparing the potency of this compound.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the comprehensive cytotoxic evaluation of this compound.
Caption: A streamlined workflow for the in vitro cytotoxic evaluation of novel compounds.
PART 1: Initial Cytotoxicity Screening
The initial phase focuses on quantifying the cytotoxic effect of this compound across a panel of cell lines to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] Viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[13]
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Include a vehicle control (medium with DMSO) and a positive control (Doxorubicin).
-
Incubation: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity.
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.
-
Supernatant Collection: After the desired incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.
Data Presentation: Initial Cytotoxicity Screening
The results from the initial screening should be summarized in a clear and concise table to facilitate comparison of the cytotoxic potency of this compound across different cell lines and time points.
| Cell Line | Treatment | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MCF-7 | This compound | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | Experimental Data | Experimental Data | Experimental Data | |
| A549 | This compound | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | Experimental Data | Experimental Data | Experimental Data | |
| HepG2 | This compound | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | Experimental Data | Experimental Data | Experimental Data | |
| HEK293 | This compound | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | Experimental Data | Experimental Data | Experimental Data |
PART 2: Mechanistic Elucidation
Based on the IC50 values obtained in the initial screening, the most sensitive cancer cell line will be selected for further mechanistic studies. These experiments will investigate whether this compound induces apoptosis and/or causes cell cycle arrest.
Apoptosis Assay via Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[2] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[15]
Caption: The principle of apoptosis detection using Annexin V and Propidium Iodide staining.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed the selected cancer cell line in a 6-well plate and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Data Presentation: Apoptosis Analysis
| Treatment | Time (h) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 24 | Experimental Data | Experimental Data | Experimental Data |
| 48 | Experimental Data | Experimental Data | Experimental Data | |
| This compound (IC50) | 24 | Experimental Data | Experimental Data | Experimental Data |
| 48 | Experimental Data | Experimental Data | Experimental Data | |
| Doxorubicin (Positive Control) | 24 | Experimental Data | Experimental Data | Experimental Data |
| 48 | Experimental Data | Experimental Data | Experimental Data |
Cell Cycle Analysis by Propidium Iodide Staining
This technique uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11] Propidium Iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[] This allows for the identification of any cell cycle arrest induced by the compound.
Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed the selected cancer cell line in a 6-well plate and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Data Presentation: Cell Cycle Distribution
| Treatment | Time (h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control | 24 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 48 | Experimental Data | Experimental Data | Experimental Data | Experimental Data | |
| This compound (IC50) | 24 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 48 | Experimental Data | Experimental Data | Experimental Data | Experimental Data | |
| Doxorubicin (Positive Control) | 24 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 48 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Conclusion
This comprehensive set of protocols provides a robust framework for the in vitro evaluation of this compound's cytotoxic properties. By systematically assessing cell viability, membrane integrity, apoptosis induction, and cell cycle effects, researchers can gain a thorough understanding of the compound's anticancer potential. The data generated from these studies will be crucial for making informed decisions about the future development of this compound as a potential therapeutic agent.
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PubChem. (n.d.). 2-(Quinolin-3-YL)acetic acid. Retrieved from [Link]
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Quinolin-2-ylacetic Acid and its Derivatives: A New Frontier in α-Glucosidase Inhibition for Diabetes Management
Introduction: The Critical Role of α-Glucosidase Inhibition in Postprandial Hyperglycemia
Diabetes mellitus, particularly Type 2 Diabetes (T2D), is a global metabolic pandemic characterized by elevated blood glucose levels. A key strategy in the management of T2D is the control of postprandial hyperglycemia, the sharp increase in blood glucose following a meal.[1] This is primarily driven by the rapid digestion of carbohydrates in the small intestine. The enzyme α-glucosidase, located in the brush border of the small intestine, plays a pivotal role in this process by catalyzing the cleavage of oligosaccharides into absorbable monosaccharides like glucose.
Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption, thereby mitigating the postprandial glycemic spike.[2] Marketed α-glucosidase inhibitors, such as acarbose and miglitol, have validated this therapeutic approach, but their use is often associated with gastrointestinal side effects.[3] This necessitates the discovery of novel, potent, and selective α-glucosidase inhibitors with improved pharmacological profiles. The quinoline scaffold has emerged as a promising pharmacophore in this pursuit, with numerous derivatives demonstrating significant α-glucosidase inhibitory activity.[1][4] This application note focuses on quinolin-2-ylacetic acid and its related structures as a compelling class of α-glucosidase inhibitors, providing detailed protocols for their evaluation and a summary of the existing structure-activity relationship data.
Mechanism of Action: Competitive and Non-Competitive Inhibition of α-Glucosidase by Quinoline Derivatives
Quinoline-based compounds have been shown to inhibit α-glucosidase through various modes of action, including competitive, non-competitive, and mixed-type inhibition.[1] The specific mechanism is dependent on the substitution pattern on the quinoline ring and the nature of the appended functional groups.
-
Competitive Inhibition: In this mode, the inhibitor molecule bears structural resemblance to the natural substrate (oligosaccharides) and competes for binding at the active site of the α-glucosidase enzyme. This prevents the substrate from binding and subsequent hydrolysis.
-
Non-Competitive Inhibition: These inhibitors bind to an allosteric site on the enzyme, distinct from the active site. This binding event induces a conformational change in the enzyme, which reduces its catalytic efficiency, even when the substrate is bound to the active site.
-
Mixed-Type Inhibition: This involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.
The determination of the inhibition kinetics is crucial for understanding the mechanism of action and for the rational design of more potent inhibitors.
The Promise of this compound and its Analogs
While a vast number of complex quinoline derivatives have been synthesized and evaluated, the foundational structures also exhibit significant potential. A close analog, quinoline-2-carboxylic acid , has demonstrated potent inhibitory activity against α-glucosidase with an IC50 value of 9.1 µg/mL.[5][6][7] This is notably more potent than the widely used antidiabetic drug acarbose, which exhibited an IC50 of 66.5 µg/mL in the same study.[5] The slightly more flexible This compound scaffold offers an attractive starting point for further derivatization to optimize potency and selectivity.
Data Summary: α-Glucosidase Inhibitory Activity of Quinoline Derivatives
The following table summarizes the in vitro α-glucosidase inhibitory activity of a selection of quinoline derivatives, highlighting the potential of this chemical class.
| Compound Class | Specific Derivative | IC50 (µM) | Inhibition Type | Reference |
| Quinoline-Carboxylic Acid | Quinoline-2-carboxylic acid | 46.1 (approx.)* | Not specified | [5] |
| Quinoline-Piperazine | Compound 6m (benzyl derivative) | 280.0 | Uncompetitive | [3] |
| 4-Hydroxyquinolinone-Hydrazone | Compound 6l | 93.5 ± 0.6 | Competitive | [1] |
| 4-Hydroxyquinolinone-Hydrazone | Compound 6m | 110.6 | Competitive | [1] |
| Quinoline-1,3,4-Oxadiazole | Compound 4i (bromopentyl sidechain) | 15.85 | Non-competitive | [2][8] |
| Quinoline-Benzothiazole Hybrid | Compound 8h (p-fluorophenyl derivative) | 38.2 ± 0.3 | Non-competitive | [4] |
| Indolo[1,2-b]isoquinoline | Compound 11 | 3.44 ± 0.36 | Mixed-type | [9] |
| Quinoline-based Schiff Base | Compound 6c | 12.95 ± 2.35 | Not specified | [10] |
| Standard Drug | Acarbose | 750.7 (in one study) | Competitive | [3] |
*Calculated from µg/mL based on a molecular weight of 173.17 g/mol .
Experimental Protocols
Protocol 1: General Synthesis of this compound via Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[3] A generalized protocol for the synthesis of a quinoline scaffold, which can be further modified to yield this compound, is presented below.
Workflow for Quinoline Synthesis
Caption: Generalized workflow for quinoline synthesis via the Doebner-von Miller reaction.
Materials:
-
Aniline
-
α,β-Unsaturated aldehyde or ketone (e.g., acrolein, crotonaldehyde)
-
Strong acid catalyst (e.g., hydrochloric acid, sulfuric acid)
-
Oxidizing agent (often the aniline itself or an added oxidant like nitrobenzene)
-
Appropriate solvents (e.g., ethanol, water)
Procedure:
-
Combine the aniline, α,β-unsaturated carbonyl compound, and acid catalyst in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid with a base (e.g., sodium carbonate solution).
-
Extract the crude product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude quinoline derivative by column chromatography or recrystallization.
Note: For the specific synthesis of this compound, a suitable α,β-unsaturated carbonyl precursor bearing a protected acetic acid moiety would be required.
Protocol 2: In Vitro α-Glucosidase Inhibition Assay
This protocol describes a standard colorimetric assay to determine the inhibitory activity of test compounds against α-glucosidase from Saccharomyces cerevisiae.
Workflow for α-Glucosidase Inhibition Assay
Caption: Step-by-step workflow for the in vitro α-glucosidase inhibition assay.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)
-
Test compounds (dissolved in DMSO)
-
Acarbose (positive control)
-
Phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of α-glucosidase (1 U/mL) in phosphate buffer.
-
Prepare a stock solution of pNPG (5 mM) in phosphate buffer.
-
Prepare serial dilutions of the test compounds and acarbose in phosphate buffer (final DMSO concentration should be less than 1%).
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound/acarbose/buffer (for control), and 25 µL of the α-glucosidase solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 0.1 M Na2CO3 solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the reaction without an inhibitor, and Abs_sample is the absorbance of the reaction with the test compound.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 3: Kinetic Analysis of α-Glucosidase Inhibition
To determine the mode of inhibition (competitive, non-competitive, or mixed), a kinetic study is performed by measuring the reaction rates at varying concentrations of both the substrate (pNPG) and the inhibitor.
Procedure:
-
Perform the α-glucosidase inhibition assay as described in Protocol 2, but with varying concentrations of pNPG (e.g., 0.5, 1, 2, 4, and 8 mM).
-
For each substrate concentration, run the assay with at least three different concentrations of the inhibitor (including a zero-inhibitor control).
-
Calculate the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/v versus 1/[S]), where [S] is the substrate concentration.
-
Analyze the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor to determine the mode of inhibition.
Interpretation of Lineweaver-Burk Plots
Caption: Interpretation of inhibition types from Lineweaver-Burk plots.
Structure-Activity Relationship (SAR) Insights
Based on the available literature, several key structural features of quinoline derivatives influence their α-glucosidase inhibitory activity:
-
Substitution at Position 2: The presence of a carboxylic acid or a related functional group at the 2-position of the quinoline ring appears to be favorable for activity, as seen with quinoline-2-carboxylic acid.[5]
-
Hydroxylation: The presence of a hydroxyl group on the quinoline ring can significantly impact activity. For example, 2-hydroxyquinoline shows potent inhibition.[1]
-
Nature of Substituents: The electronic properties of substituents on the quinoline and any appended aromatic rings play a crucial role. Both electron-donating and electron-withdrawing groups can enhance activity, depending on their position.[1]
-
Linker and Terminal Groups: For more complex derivatives, the length and flexibility of linkers between the quinoline core and other moieties, as well as the nature of the terminal groups, are critical for optimizing interactions with the enzyme.[3]
Conclusion and Future Directions
This compound and its derivatives represent a highly promising class of α-glucosidase inhibitors with the potential for development into novel antidiabetic agents. The potent activity of the closely related quinoline-2-carboxylic acid underscores the value of this scaffold. The detailed protocols provided herein offer a robust framework for the synthesis and in vitro evaluation of new analogs. Future research should focus on the synthesis of a focused library of this compound derivatives to systematically explore the structure-activity relationships and to optimize potency, selectivity, and pharmacokinetic properties. Further investigation into the precise binding modes through molecular docking and co-crystallization studies will be invaluable for the rational design of the next generation of quinoline-based α-glucosidase inhibitors.
References
- Anonymous. (n.d.). Quinoline-piperazine derivatives as potential α-Glucosidase inhibitors: Synthesis, biological evaluation, and in silico studies. DOI.
-
Anonymous. (n.d.). Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents. PubMed Central. Retrieved from [Link]
-
Anonymous. (2022). α-Glucosidase and α-Amylase Inhibitory Potentials of Quinoline–1,3,4-oxadiazole Conjugates Bearing 1,2,3-Triazole with Antioxidant Activity, Kinetic Studies, and Computational Validation. MDPI. Retrieved from [Link]
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Anonymous. (2023). Anti-α-Glucosidase, SAR Analysis, and Mechanism Investigation of Indolo[1,2-b]isoquinoline Derivatives. NIH. Retrieved from [Link]
-
Anonymous. (n.d.). Quinoline-based Schiff bases as possible antidiabetic agents: ligand-based pharmacophore modeling, 3D QSAR, docking, and molecular dynamics simulations study. NIH. Retrieved from [Link]
-
Anonymous. (2024). Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors. PubMed. Retrieved from [Link]
-
Anonymous. (2015). 2-Hydroxyquinoline and Its Structural Analogs Show Antidiabetic Effects against α-Amylase and α-Glucosidase. ResearchGate. Retrieved from [Link]
-
Anonymous. (n.d.). α-Glucosidase and α-Amylase Inhibitory Potentials of Quinoline–1,3,4-oxadiazole Conjugates Bearing 1,2,3-Triazole with Antioxidant Activity, Kinetic Studies, and Computational Validation. PMC - NIH. Retrieved from [Link]
-
Anonymous. (n.d.). Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. Retrieved from [Link]
-
Eisch, J. J., & Dluzniewski, T. (1989). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]
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Anonymous. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. Retrieved from [Link]
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Anonymous. (n.d.). α-Glucosidase and α-Amylase Inhibitory Potentials of Quinoline–1,3,4-oxadiazole Conjugates Bearing 1,2,3-Triazole with Antioxidant Activity, Kinetic Studies, and Computational Validation. PMC - NIH. Retrieved from [Link]
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Application Notes & Protocols: The Quinolin-2-ylacetic Acid Scaffold in Modern Medicinal Chemistry
Abstract
The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide focuses on a specific, highly versatile derivative: Quinolin-2-ylacetic acid (Q-2-AA) and its analogs. We will delve into the core applications of this scaffold, exploring its utility in developing potent anti-inflammatory agents and targeted kinase inhibitors for oncology. This document provides not only the theoretical underpinnings and mechanisms of action but also detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals. Our objective is to bridge foundational chemistry with practical application, empowering research teams to effectively leverage the Q-2-AA scaffold in their drug discovery programs.
The Quinoline Scaffold: A Foundation for Pharmacological Diversity
The quinoline motif, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and drug design. Its rigid, planar structure and the presence of a nitrogen atom provide ideal electronic and steric properties for interacting with a wide array of biological targets. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The addition of an acetic acid moiety at the 2-position creates the this compound (Q-2-AA) scaffold, which introduces a critical carboxylic acid group. This functional group can act as a key hydrogen bond donor/acceptor or a metal-chelating moiety, significantly influencing the molecule's pharmacokinetic and pharmacodynamic profile.[2]
Core Application I: Anti-Inflammatory Drug Discovery
Chronic and dysregulated inflammation is a pathological hallmark of numerous diseases, from rheumatoid arthritis to inflammatory bowel disease.[3] The Q-2-AA scaffold has emerged as a promising template for novel anti-inflammatory agents, often acting through mechanisms distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[4][5]
Mechanism of Action: Modulation of Inflammatory Signaling
Many quinoline-based anti-inflammatory agents exert their effects by modulating key signaling pathways that regulate the production of inflammatory mediators.[3] A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of the inflammatory response.[3] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), a cascade is initiated, leading to the activation of IκB kinase (IKK). IKK phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] Certain quinoline derivatives are hypothesized to interfere with this cascade, preventing NF-κB activation and subsequent gene expression.
Caption: Figure 1: NF-κB Inflammatory Signaling Pathway
Quantitative Anti-Inflammatory Activity
The efficacy of Q-2-AA derivatives has been quantified in various cellular assays. A common method involves measuring the inhibition of nitric oxide (NO) production in macrophage cell lines stimulated with LPS.
| Compound Class | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Quinoline Carboxylic Acids | LPS-induced NO Production | RAW 264.7 | Varies | [2] |
| Substituted Quinoline | T-cell function downregulation | N/A (Animal Model) | 0.25-1.5 mg/kg | [4] |
Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
This protocol details a robust method for screening Q-2-AA derivatives for anti-inflammatory activity by measuring their ability to inhibit nitric oxide production in LPS-stimulated murine macrophages.
Principle: This assay quantifies the production of nitric oxide (NO), a key pro-inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Griess Reagent Kit (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium Nitrite (NaNO₂) standard
-
96-well flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the Q-2-AA test compounds in DMEM. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity. Remove the old media from the cells and add 100 µL of media containing the test compounds. Incubate for 1 hour.
-
Inflammatory Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Include wells with cells and media only (negative control) and cells with LPS only (positive control).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay: a. Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in DMEM. b. Transfer 50 µL of cell culture supernatant from each well of the experimental plate to a new 96-well plate. c. Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of NO production) using non-linear regression analysis.
Causality and Validation: The choice of LPS is critical as it is a potent and reliable activator of the TLR4 receptor, initiating the inflammatory cascade.[2] Measuring nitrite is a validated, indirect measure of NO production. A parallel cytotoxicity assay (e.g., MTT or LDH) must be run to ensure that the observed reduction in NO is due to specific anti-inflammatory effects and not simply cell death.
Core Application II: Kinase Inhibitors in Oncology
Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[7] Their dysregulation is a common driver of cancer, making them prime targets for therapeutic intervention.[8] Quinoline-based molecules, including derivatives of Q-2-AA, have been successfully developed as potent kinase inhibitors.[7][8]
Mechanism of Action: Targeting ATP-Binding Sites
Most kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding within the catalytic site of the kinase. The planar quinoline scaffold is well-suited to fit into the often-hydrophobic adenine-binding region of the ATP pocket. Substituents on the quinoline ring can then be tailored to form specific interactions (e.g., hydrogen bonds) with amino acid residues unique to the target kinase, thereby conferring potency and selectivity. This targeted inhibition disrupts the downstream signaling cascade that promotes tumor growth.[7]
Caption: Figure 2: Kinase Inhibitor Discovery Workflow
Quantitative Kinase Inhibitory Activity
The potency of Q-2-AA derivatives as kinase inhibitors is typically expressed as an IC₅₀ value, representing the concentration required to inhibit 50% of the kinase's activity.
| Compound Class | Target Kinase | IC₅₀ | Reference |
| 4-Anilino-quinoline-3-carbonitrile | Src | 1-3 nM | [7] |
| 6,7-Disubstituted-4-phenoxy-quinoline | c-Met | 0.59 - 1.86 nM | [7] |
| Tetrahydroquinolin-5-ones | VEGFR-2 | 0.076 - 0.316 µM | [9] |
| Tetrahydroquinolin-5-ones | EGFR | 0.085 - 0.108 µM | [9] |
Protocol: General In Vitro Kinase Inhibition Assay
This protocol provides a universal framework for assessing the inhibitory activity of Q-2-AA compounds against a specific protein kinase using a luminescence-based assay that quantifies ATP consumption.
Principle: Kinase activity is measured by the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is quantified using a luciferase/luciferin system. A low luminescence signal indicates high kinase activity (more ATP consumed), while a high signal indicates low kinase activity (inhibition).
Materials:
-
Recombinant purified protein kinase of interest
-
Specific peptide substrate for the kinase
-
Kinase assay buffer (varies by kinase, typically contains MgCl₂, DTT)
-
ATP solution
-
Test compounds (Q-2-AA derivatives) in DMSO
-
A commercial luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a reaction mix containing the kinase and its substrate in the appropriate kinase buffer.
-
Compound Plating: Dispense test compounds at various concentrations into the 384-well plate using an acoustic dispenser or multichannel pipette. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Kinase Reaction Initiation: Add the kinase/substrate reaction mix to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes). The goal is to consume ~10-30% of the initial ATP in the positive control wells.
-
Reaction Termination and Signal Generation: Add the Kinase-Glo® reagent to each well. This reagent contains luciferase and luciferin, and it simultaneously stops the kinase reaction and initiates the luminescence reaction.
-
Signal Stabilization: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate-based luminometer.
-
Analysis: Normalize the data using the positive and negative controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Causality and Validation: This assay directly measures the catalytic activity of the kinase by quantifying the consumption of its co-substrate, ATP. It is a highly sensitive and robust method suitable for high-throughput screening. Hit compounds should be further evaluated in orthogonal assays (e.g., measuring substrate phosphorylation directly via ELISA or radioactive methods) and profiled against a panel of other kinases to assess selectivity.
Synthesis and Derivatization: Building the Chemical Library
The exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry. For the Q-2-AA scaffold, a variety of synthetic routes are employed to generate diverse libraries of analogs.[10][11] A common approach begins with the synthesis of the core quinoline ring, followed by functionalization.
Caption: Figure 3: General Synthetic Workflow for Q-2-AA Analogs
One-pot protocols are often favored for their efficiency.[10] For example, quinoline-2-carboxylates can be synthesized from β-nitroacrylates and 2-aminobenzaldehydes.[10] Once the core Q-2-AA is obtained, the carboxylic acid handle can be readily converted into a wide range of functional groups, such as amides, esters, or heterocyclic rings like oxadiazoles and thiazolidinones, to probe interactions with the biological target.[11]
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a highly valuable and versatile platform for modern drug discovery. The evidence strongly supports their potential in developing novel anti-inflammatory agents and targeted kinase inhibitors.[3][8] The synthetic tractability of the quinoline core allows for extensive chemical modification, facilitating the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research will likely focus on several key areas:
-
Improving Selectivity: Enhancing the selectivity of kinase inhibitors to minimize off-target effects and associated toxicities.
-
Exploring New Targets: Applying Q-2-AA libraries to novel biological targets beyond inflammation and oncology, such as neurodegenerative and metabolic diseases.[12]
-
Advanced Drug Delivery: Developing novel formulations or prodrug strategies to improve the bioavailability and therapeutic index of lead compounds.
The protocols and data presented in this guide offer a robust starting point for any research program aiming to harness the therapeutic potential of this remarkable chemical scaffold.
References
-
Gabrielli, S., Giardinieri, A., Sampaolesi, S., Ballini, R., & Palmieri, A. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776. [Link]
-
Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]
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Carlson, R. P., et al. (1995). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. The Journal of Pharmacology and Experimental Therapeutics, 275(1), 251-258. [Link]
-
PubChem. (n.d.). 2-(Quinolin-2-YL)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3370. [Link]
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Pal, M. (2013). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 20(23), 2885-2903. [Link]
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Stone, T. W., & Perkins, M. N. (1981). On the excitotoxic properties of quinolinic acid, 2,3-piperidine dicarboxylic acids and structurally related compounds. European Journal of Pharmacology, 72(4), 411-417. [Link]
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Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]
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Sesti, C., et al. (1998). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. Biochemical Pharmacology, 55(5), 659-666. [Link]
-
Abdel-Atty, Z. S. H., et al. (2017). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Medicinal Chemistry Research, 26, 2181-2204. [Link]
-
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
-
Fassihi, A., et al. (2024). Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. European Journal of Medicinal Chemistry, 269, 116332. [Link]
-
Al-Warhi, T., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
-
Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 918342. [Link]
-
Cowen, B. (2018). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. ETD Collection for University of Denver. [Link]
-
Pérez-De La Cruz, V., et al. (2015). Quinolinic acid induces disrupts cytoskeletal homeostasis in striatal neurons. Protective role of astrocyte-neuron interaction. Journal of Neuroscience Research, 93(3), 465-477. [Link]
-
Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug Discovery Today, 18(7-8), 389-398. [Link]
-
Alchem Pharmtech. (n.d.). CAS 25888-68-0 | 2-(Quinolin-2-yl)acetic acid hydrochloride. [Link]
-
El-Naggar, M., et al. (2021). Quinoline-based multi-kinase inhibitors approved by FDA. Future Journal of Pharmaceutical Sciences, 7(1), 1-15. [Link]
-
Schehr, M., et al. (2020). Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. Journal of Medicinal Chemistry, 63(15), 8337-8354. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajchem-a.com [ajchem-a.com]
- 12. Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Synthesis of Quinolin-2-ylacetic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Quinolin-2-ylacetic acid. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower researchers in overcoming common hurdles and optimizing the yield of this important synthetic target. As Senior Application Scientists, we have structured this guide to reflect real-world laboratory challenges, focusing on the causality behind experimental choices to ensure both success and scientific understanding.
I. Overview of Synthetic Strategies
The synthesis of this compound typically proceeds through a multi-step sequence, beginning with the formation of a substituted quinoline core, followed by the introduction and manipulation of the acetic acid side chain. Two common and effective pathways are outlined below.
Caption: Overview of synthetic pathways to this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, categorized by the reaction stage.
Stage 1: Synthesis of the Quinoline Core (e.g., 2-Methylquinoline via Doebner-von Miller)
The Doebner-von Miller reaction is a robust method for synthesizing 2-substituted quinolines but can be prone to side reactions if not carefully controlled.[1]
FAQs:
-
Q1: My Doebner-von Miller reaction is producing a large amount of tar and the yield is low. What's happening and how can I fix it?
-
A1: Tar formation is the most common side reaction, often due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde (e.g., crotonaldehyde).[2] To mitigate this, consider the following:
-
Gradual Addition: Add the crotonaldehyde slowly to the heated acidic solution of aniline. This maintains a low concentration of the aldehyde, favoring the desired reaction over polymerization.[2]
-
Biphasic System: Running the reaction in a two-phase system (e.g., water/toluene) can sequester the aldehyde in the organic phase, reducing its contact with the strong acid and thus minimizing polymerization.[1]
-
Temperature Control: Avoid excessive temperatures which can accelerate tar formation. The reaction is exothermic, so careful monitoring and control are crucial.[2][3]
-
-
-
Q2: The reaction is extremely vigorous and difficult to control. What are the best practices for moderation?
-
A2: The exothermic nature of the Skraup and Doebner-von Miller reactions can be managed by:
-
Slow Reagent Addition: Add the sulfuric acid or other catalyst slowly with efficient cooling.
-
Use of a Moderator: While more common in the Skraup synthesis, the principle of using a moderator like ferrous sulfate can be adapted to control the reaction rate.
-
-
-
Q3: My product is contaminated with partially hydrogenated quinolines. How can I ensure complete aromatization?
-
A3: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate. Incomplete oxidation can be due to an insufficient amount or inefficient oxidizing agent.
-
Sufficient Oxidant: Ensure a stoichiometric excess of the oxidizing agent is used.
-
Post-Reaction Oxidation: If dihydroquinoline impurities are present in the crude product, they can often be oxidized in a separate step using an appropriate oxidizing agent like manganese dioxide (MnO₂) or DDQ.[2]
-
-
Troubleshooting Table: 2-Methylquinoline Synthesis
| Problem | Plausible Cause(s) | Recommended Solution(s) |
| Low Yield | Polymerization of crotonaldehyde; Incomplete reaction. | Employ a biphasic solvent system; Slow addition of crotonaldehyde; Optimize reaction time and temperature.[1][2] |
| Tar Formation | Strong acid-catalyzed polymerization. | Use a biphasic system; Gradual addition of reactants; Control temperature carefully.[2][3] |
| Difficult Purification | Presence of polymeric byproducts and starting materials. | Steam distill the crude product before extraction; Column chromatography on silica gel.[4] |
| Incomplete Aromatization | Insufficient or inefficient oxidizing agent. | Use a stoichiometric excess of the oxidant; Perform a post-reaction oxidation step.[2] |
Stage 2: Side-Chain Introduction and Elongation
Pathway A: From 2-Methylquinoline
This pathway involves the functionalization of the methyl group, followed by conversion to the acetic acid moiety.
Pathway B: Malonic Ester Synthesis from 2-Chloroquinoline
The malonic ester synthesis offers a direct route to introduce the carboxymethyl group.[5]
FAQs:
-
Q4: I am attempting the malonic ester synthesis with 2-chloroquinoline, but the yield is poor. What are the critical parameters?
-
A4: The success of the malonic ester synthesis hinges on several factors:
-
Base Selection: Use a non-nucleophilic, strong base to deprotonate the diethyl malonate. Sodium ethoxide in ethanol is a common choice. Ensure the alkoxide matches the ester to prevent transesterification.[5]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the enolate. Use anhydrous solvents and dry glassware.
-
Reaction Temperature: The nucleophilic substitution may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature and time.
-
-
-
Q5: I am observing dialkylated byproducts in my malonic ester synthesis. How can I favor mono-alkylation?
-
A5: The mono-alkylated product still has an acidic proton and can be deprotonated and alkylated a second time. To favor mono-alkylation, use a slight excess of the malonic ester relative to the 2-chloroquinoline.[6]
-
Troubleshooting Table: Malonic Ester Synthesis
| Problem | Plausible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Side reactions. | Ensure anhydrous conditions; Use an appropriate base; Optimize reaction temperature and time. |
| Dialkylation | Reaction of the mono-alkylated product with another equivalent of 2-chloroquinoline. | Use a slight excess of diethyl malonate.[6] |
| Transesterification | Mismatch between the alkoxide base and the ester. | Use sodium ethoxide with diethyl malonate.[5] |
Stage 3: Hydrolysis of Ethyl 2-Quinolylacetate
The final step is the hydrolysis of the ester to the carboxylic acid. This step can be a source of yield loss if not performed under optimal conditions.
FAQs:
-
Q6: My ester hydrolysis is incomplete, even after prolonged reaction times. What can I do?
-
A6: Incomplete hydrolysis can be due to several factors:
-
Insufficient Base: Ensure at least a stoichiometric amount of base (e.g., LiOH, NaOH, KOH) is used. For sterically hindered esters, a larger excess may be necessary.
-
Low Temperature: Increasing the reaction temperature can accelerate the hydrolysis rate. Microwave irradiation can also be an effective method for rapid hydrolysis.
-
Solvent System: A co-solvent like THF or dioxane may be needed to ensure the solubility of the ester in the aqueous basic solution.[7]
-
-
-
Q7: I am concerned about side reactions during hydrolysis, such as decarboxylation. Is this a risk?
-
A7: While simple alkyl esters are generally stable, harsh conditions (very high temperatures or extreme pH) could potentially lead to degradation of the quinoline ring or other side reactions. It is best to use the mildest conditions that afford complete hydrolysis. Lithium hydroxide is often a good choice for mild hydrolysis.[7]
-
-
Q8: The purification of the final this compound is challenging. What is the best method?
-
A8: Purification is typically achieved by:
-
Acidification and Extraction: After hydrolysis, carefully acidify the reaction mixture to protonate the carboxylate. The product can then be extracted into an organic solvent.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) is an effective way to obtain a pure product.[8][9]
-
-
Troubleshooting Table: Ester Hydrolysis
| Problem | Plausible Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | Insufficient base; Low temperature; Poor solubility. | Use an excess of base (e.g., LiOH); Increase reaction temperature or use microwave heating; Use a co-solvent like THF or dioxane.[7] |
| Product Degradation | Harsh reaction conditions (high temperature, extreme pH). | Use milder conditions (e.g., LiOH at room temperature or gentle heating); Monitor reaction progress to avoid prolonged heating. |
| Difficult Isolation | Product is soluble in the aqueous phase. | Carefully adjust the pH to the isoelectric point to minimize solubility; Saturate the aqueous layer with NaCl before extraction. |
| Impure Product | Incomplete hydrolysis; Side reactions. | Recrystallize the crude product from a suitable solvent.[8][9] |
III. Experimental Protocols
Protocol 1: Synthesis of 2-Methylquinoline (Doebner-von Miller Reaction)
Caption: Workflow for the Doebner-von Miller synthesis of 2-methylquinoline.
Step-by-Step Methodology:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charge the flask with aniline and concentrated hydrochloric acid.
-
Heat the mixture under reflux.
-
Slowly add crotonaldehyde to the stirred mixture via the dropping funnel.[4]
-
After the addition is complete, continue to heat under reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Isolate the crude 2-methylquinoline by steam distillation.[3]
-
Extract the distillate with a suitable organic solvent (e.g., dichloromethane or ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography.
Protocol 2: Hydrolysis of Ethyl 2-Quinolylacetate
Caption: Workflow for the hydrolysis of ethyl 2-quinolylacetate.
Step-by-Step Methodology:
-
Dissolve ethyl 2-quinolylacetate in a mixture of tetrahydrofuran (THF) and water.
-
Add a molar excess (typically 1.5-2.0 equivalents) of lithium hydroxide monohydrate.[7]
-
Stir the mixture at room temperature or with gentle heating. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ether or ethyl acetate) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with cold, dilute hydrochloric acid until the product precipitates.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the solid with a small amount of cold water.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).[8][9]
IV. References
-
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
Google Patents. (2013). CN102898366A - Method for one-step preparation of 2-methylquinoline. Retrieved from
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
University of California, Davis. (n.d.). recrystallization.pdf. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Purifying by recrystallisation | 16–18 years. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Caution! tert-Butylithium is extremely pyrophoric.... Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
The City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. Retrieved from [Link]
-
ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Malonic Ester Synthesis. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Retrieved from [Link]
-
ResearchGate. (2019). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]
-
ResearchGate. (2019). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?. Retrieved from [Link]
-
Google Patents. (1997). US5700942A - Process for preparing quinoline bases. Retrieved from
-
National Center for Biotechnology Information. (1991). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Retrieved from [Link]
-
ResearchGate. (2015). Am I overlooking something in n-BuLi reactions?. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). n-Butyllithium (n-BuLi). Retrieved from [Link]
-
ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. Malonic Ester Synthesis [organic-chemistry.org]
- 7. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: The Doebner-von Miller Quinoline Synthesis
Welcome to the technical support center for the Doebner-von Miller reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this classic and powerful reaction for the synthesis of quinolines. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your reaction outcomes.
Introduction: The Enduring Relevance of the Doebner-von Miller Reaction
The Doebner-von Miller reaction, a cornerstone in heterocyclic chemistry, facilitates the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] Also known as the Skraup-Doebner-Von Miller quinoline synthesis, this acid-catalyzed reaction has been a mainstay for over a century due to its versatility in creating the quinoline scaffold, a privileged core in numerous pharmaceuticals and functional materials.[2][3]
Despite its utility, the reaction is not without its challenges. Issues such as low yields, significant tar formation, and the generation of unexpected byproducts are common hurdles. This guide provides practical, experience-driven advice to navigate these complexities and achieve successful and reproducible results.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address the specific issues you may be encountering in your experiments.
Issue 1: Low Yield or Complete Reaction Failure
Question: My Doebner-von Miller reaction has resulted in a very low yield, or in some cases, no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer: This is a frequent issue that can often be traced back to several key factors. A systematic approach to troubleshooting is essential.
Probable Causes & Solutions:
-
Inadequate Catalyst Activity: The choice and concentration of the acid catalyst are critical.[4] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂) can be employed.[1] If you are experiencing low yields, consider the following:
-
Catalyst Screening: The optimal catalyst is substrate-dependent. A small-scale screen of different acid catalysts can reveal the most effective one for your specific aniline and carbonyl compound.
-
Concentration Matters: Ensure your acid is not too dilute. For Brønsted acids, concentrated forms are typically used. For Lewis acids, ensure they are anhydrous and active.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: This reaction often requires heating to proceed at a reasonable rate.[5] However, excessively high temperatures can promote polymerization and degradation.[4] If your reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if you observe significant decomposition, lowering the temperature is advised.[6]
-
Reaction Time: The optimal reaction time can vary significantly. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of maximum product formation and avoid subsequent degradation.[4]
-
-
Reagent Purity and Reactivity:
-
Aniline Reactivity: Anilines bearing electron-withdrawing groups are known to be less reactive and often give lower yields in the conventional Doebner-von Miller reaction.[5][7] For such substrates, consider more forcing conditions or alternative synthetic routes. Conversely, highly electron-rich anilines may be prone to side reactions.
-
Freshness of Reagents: Always use freshly distilled aniline and high-purity α,β-unsaturated carbonyl compounds. Impurities can inhibit the reaction or lead to unwanted side products.
-
-
Inefficient Workup Procedure:
-
Incomplete Neutralization: The reaction mixture is highly acidic and must be carefully neutralized to liberate the quinoline product. Incomplete neutralization will result in the loss of product during extraction as the protonated quinoline remains in the aqueous layer.[4]
-
Improper Extraction: Ensure you are using an appropriate organic solvent for extraction and perform multiple extractions to maximize the recovery of your product from the aqueous layer.[4]
-
Issue 2: Significant Formation of Tar and Polymeric Byproducts
Question: My reaction mixture is turning into a thick, dark tar, making product isolation nearly impossible and decimating my yield. What is causing this and how can I prevent it?
Answer: Tar formation is arguably the most common and frustrating problem in the Doebner-von Miller reaction. It is primarily caused by the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compound.[5]
Strategies for Mitigation:
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl compound at any given time, thus favoring the desired bimolecular reaction over polymerization.[4][8]
-
In Situ Generation of the Carbonyl Compound: When the α,β-unsaturated carbonyl compound is prepared in situ from two carbonyl compounds (e.g., an aldol condensation), the reaction is known as the Beyer method.[1] This approach can minimize tar formation by keeping the concentration of the reactive carbonyl species low.[4]
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can dramatically reduce its self-polymerization.[5][8] The reaction then occurs at the interface or in the organic phase as the protonated aniline partitions.
-
Temperature Control: As mentioned previously, excessive heat can accelerate polymerization. Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[5] A vigorous, exothermic reaction may even require initial cooling.[4]
| Mitigation Strategy | Principle |
| Slow Reagent Addition | Maintains a low concentration of the carbonyl compound, disfavoring self-condensation.[8] |
| Biphasic Solvent System | Sequesters the carbonyl compound in an organic phase, reducing acid-catalyzed polymerization.[8] |
| In Situ Carbonyl Generation | Keeps the concentration of the reactive α,β-unsaturated carbonyl species low.[4] |
| Optimized Temperature | Avoids excessive heat which can promote polymerization.[5] |
Issue 3: Formation of Unexpected Isomers or Byproducts
Question: I have isolated a product, but characterization (NMR, MS) reveals it is not the expected quinoline derivative. What could have happened?
Answer: The formation of unexpected isomers or byproducts can be a perplexing issue, often pointing to more subtle mechanistic pathways or side reactions.
Potential Scenarios and Solutions:
-
Reversal of Regiochemistry: While the Doebner-von Miller reaction typically yields specific regioisomers, reversals have been observed, particularly with certain substrates like γ-aryl-β,γ-unsaturated α-ketoesters, which can lead to the formation of 4-substituted quinolines instead of the expected 2-substituted products.[4][9] Careful analysis of your starting materials and reaction conditions is necessary. A thorough literature search for similar substrates is highly recommended.
-
Incomplete Oxidation: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[5] If the oxidizing agent is inefficient or if conditions do not favor complete oxidation, you may isolate partially hydrogenated quinoline derivatives.
-
Ensure Sufficient Oxidant: If using an external oxidizing agent, ensure it is used in stoichiometric excess. In many cases, an imine formed from a second molecule of aniline and the aldehyde acts as the in situ oxidizing agent.[7]
-
Post-Reaction Oxidation: If you have isolated a dihydroquinoline, it may be possible to oxidize it to the desired quinoline in a separate step using a suitable oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[5]
-
-
Substrate-Specific Side Reactions: The structure of your aniline or carbonyl compound can predispose the reaction to alternative pathways. For instance, certain electron-rich anilines might undergo unexpected cyclizations.[4] In such cases, a detailed mechanistic investigation and extensive product characterization are required.
Frequently Asked Questions (FAQs)
Q1: What is the currently accepted mechanism for the Doebner-von Miller reaction?
A1: The exact mechanism has been a topic of debate, but a fragmentation-recombination mechanism is now widely supported by experimental evidence, including carbon isotope scrambling studies.[1][2][10][11] This pathway involves an initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by a fragmentation of this adduct into an imine and a saturated ketone. These fragments then recombine to form a new conjugated imine, which undergoes cyclization, dehydration, and oxidation to yield the final quinoline product.[3][4]
Q2: What are the most common byproducts to look out for?
A2: Besides the tars and polymers already discussed, other potential byproducts include reduced intermediates (dihydro- and tetrahydroquinolines) and regioisomers of the desired quinoline.[4][5] The specific nature of byproducts will be highly dependent on your substrates and reaction conditions.
Q3: How can I improve the overall yield and purity of my quinoline product?
A3: To enhance yield and purity, consider the following holistic approach:
-
Use high-purity, freshly distilled reagents.[4]
-
Systematically optimize the reaction temperature and time by closely monitoring the reaction's progress.[4]
-
Employ strategies to minimize tar formation, such as slow reagent addition or a biphasic system.[4][5]
-
Carefully select the acid catalyst and its concentration based on your specific substrates.[4]
-
Ensure a thorough and careful workup procedure to effectively isolate the product.[4]
-
Purify the final product using an appropriate technique, such as column chromatography or recrystallization.[4]
Q4: What are the key safety precautions for this reaction?
A4: The Doebner-von Miller reaction involves strong acids and potentially toxic and volatile organic compounds. It can also be highly exothermic.[4][8] Always adhere to the following safety protocols:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Be prepared for a potentially vigorous and exothermic reaction, especially during the initial stages. Have an ice bath ready for cooling if necessary.[4]
Experimental Protocols
Standard Protocol for the Synthesis of 2-Methylquinoline (Quinaldine)
This protocol describes the in situ generation of crotonaldehyde from acetaldehyde, a common approach to mitigate tar formation.
Materials:
-
Aniline (freshly distilled)
-
Acetaldehyde
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (anhydrous)
-
Calcium Hydroxide (slaked lime)
-
Chloroform
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline hydrochloride by slowly adding concentrated hydrochloric acid to aniline in water, with cooling.[12]
-
Aldol Condensation (In Situ): Cool the flask in an ice bath. Slowly add an aqueous solution of acetaldehyde to the stirred aniline hydrochloride solution.[4][12] This slow addition at a low temperature helps to control the exothermic aldol condensation to form crotonaldehyde and minimizes its polymerization.[4]
-
Cyclization: After the addition is complete, add anhydrous zinc chloride to the reaction mixture. The zinc chloride acts as a Lewis acid catalyst to promote the intramolecular cyclization.[4][12]
-
Reaction Monitoring: Gently heat the reaction mixture to reflux. The reaction can be vigorous initially.[12] Continue heating for several hours (e.g., 4-7 hours), monitoring the progress of the reaction by TLC.[4][12]
-
Workup - Neutralization: After the reaction is complete, cool the mixture and carefully neutralize it by pouring it into a slurry of slaked lime (calcium hydroxide). This will precipitate zinc hydroxide and neutralize the excess acid, liberating the free 2-methylquinoline base.[4][12]
-
Isolation - Steam Distillation: Perform a steam distillation on the neutralized mixture. 2-Methylquinoline is steam-volatile and will co-distill with the water.[4][6]
-
Extraction: Collect the distillate, which will consist of two layers. Separate the organic layer (2-methylquinoline). Extract the aqueous layer with chloroform to recover any dissolved product.[4][12]
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.[4]
Visualizing the Process
The Doebner-von Miller Reaction Mechanism
Caption: A simplified workflow of the Doebner-von Miller reaction mechanism.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner reaction. Retrieved from [Link]
-
ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]
-
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?. Retrieved from [Link]
-
YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Doebner-Miller reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2020). How to perform Doebner-MIller Synthesis without oxidizing agent?. Retrieved from [Link]
-
ResearchGate. (2025). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]
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- 12. researchgate.net [researchgate.net]
Navigating the Challenges of Quinolin-2-ylacetic Acid Solubility: A Technical Support Guide
Welcome to the technical support center for quinolin-2-ylacetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experiments. As a Senior Application Scientist, I will provide you with in-depth, field-proven insights and practical solutions to overcome these common hurdles, ensuring the integrity and success of your research.
Understanding the Molecule: Why is this compound's Solubility a Concern?
This compound is an amphiprotic molecule, meaning it possesses both acidic and basic functional groups. The carboxylic acid group (-COOH) is acidic, while the nitrogen atom in the quinoline ring is basic. This dual nature is the primary determinant of its complex solubility profile, which is highly dependent on the pH of the medium. In acidic conditions, the carboxylic acid is protonated and less soluble, whereas in neutral to basic conditions, it deprotonates to the more soluble carboxylate anion[1].
The planar quinoline ring system also contributes to its relatively poor aqueous solubility due to its hydrophobic nature. This can lead to several common issues in the laboratory, including difficulty in preparing stock solutions, precipitation upon dilution in aqueous buffers, and inconsistent results in biological assays.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding the solubility of this compound:
Q1: What are the basic physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [2] |
| Molecular Weight | 187.19 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
Q2: In which common solvents is this compound soluble?
Based on available data for the closely related quinoline-2-carboxylic acid, the following provides a good starting point for solvent selection:
| Solvent | Solubility | Notes | Source |
| DMSO | ≥ 100 mg/mL | Hygroscopic DMSO can impact solubility; use freshly opened solvent. | [3] |
| Ethanol | ≥ 14.85 mg/mL | [4] | |
| Water | ≥ 6.42 mg/mL | Requires sonication to aid dissolution. | [4] |
Q3: Is there a salt form of this compound available with better solubility?
Yes, a hydrochloride (HCl) salt of this compound is commercially available[5][6][7][8][9]. The presence of the hydrochloride group generally enhances the aqueous solubility and stability of the compound[9].
Troubleshooting Common Solubility Issues
This section provides a question-and-answer style guide to troubleshoot specific problems you may encounter during your experiments.
Issue 1: My this compound won't dissolve in my desired organic solvent to prepare a stock solution.
Root Cause Analysis:
The primary reason for this issue is exceeding the solubility limit of the compound in the chosen solvent. While DMSO is an excellent solvent for many organic molecules, even it has its limits.
Solutions:
-
Method 1: Sonication and Gentle Warming. For many compounds, including quinoline derivatives, sonication can help to break down solid particles and increase the rate of dissolution[3][4]. Gentle warming (e.g., to 37°C) can also increase solubility, but be cautious not to degrade the compound.
-
Method 2: Co-Solvent Systems. If a single solvent is not effective, a co-solvent system can be employed. For example, a mixture of DMSO and ethanol, or DMSO and PEG300, can sometimes provide better solubilizing power than either solvent alone[3][10].
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 1.87 mg of this compound.
-
Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the solid.
-
Dissolution: Vortex the mixture thoroughly. If the solid does not completely dissolve, place the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied.
-
Verification: Visually inspect the solution to ensure no particulate matter remains.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Caption: Workflow for preparing a stock solution of this compound in DMSO.
Issue 2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS).
Root Cause Analysis:
This is a classic example of "solvent-shifting" precipitation. This compound is highly soluble in DMSO but has limited solubility in aqueous solutions, especially at or below neutral pH. When the DMSO stock is diluted into the buffer, the DMSO concentration decreases dramatically, and the compound crashes out of the now predominantly aqueous solution[11].
Solutions:
-
Method 1: pH Adjustment. The most effective way to increase the aqueous solubility of this compound is to raise the pH of the buffer. By increasing the pH above the pKa of the carboxylic acid group, the compound will exist in its more soluble deprotonated (carboxylate) form[1][10].
-
Method 2: Use of Co-solvents in the Final Solution. Including a small percentage of a water-miscible organic solvent (co-solvent) in the final aqueous solution can help to keep the compound dissolved by reducing the overall polarity of the medium[10].
Experimental Protocol: pH Adjustment for Aqueous Solubility
-
Prepare Buffer: Prepare a buffer with a pKa close to your target pH to ensure adequate buffering capacity. For example, a Tris buffer would be suitable for a target pH of 8.0.
-
Dilution: Slowly add the DMSO stock solution to the vortexing buffer. Do not add the buffer to the DMSO stock.
-
Observation: Monitor for any signs of precipitation. If precipitation occurs, a higher pH may be necessary.
Caption: Decision tree for troubleshooting precipitation upon aqueous dilution.
Issue 3: I'm observing inconsistent results in my cell-based assays.
Root Cause Analysis:
Inconsistent biological activity can often be traced back to variable effective concentrations of the compound due to precipitation in the cell culture medium. The pH of most cell culture media is tightly controlled around 7.2-7.4, which may not be optimal for the solubility of this compound.
Solutions:
-
Method 1: Solubility Testing in Media. Before conducting your experiment, perform a simple solubility test. Prepare your final desired concentration of this compound in the cell culture medium and visually inspect for any precipitation over the time course of your experiment.
-
Method 2: Use of a More Soluble Salt Form. As mentioned, the hydrochloride salt of this compound is likely to have better aqueous solubility and may be a better choice for cell-based assays[9].
-
Method 3: Formulation with Excipients. For in vivo studies or more complex in vitro models, formulation with solubilizing excipients such as cyclodextrins or surfactants may be necessary[3]. These can encapsulate the hydrophobic parts of the molecule, increasing its apparent aqueous solubility.
Concluding Remarks
The solubility of this compound is a manageable challenge with a systematic approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies and protocols outlined in this guide, you can ensure the reliable and reproducible use of this compound in your research. Always remember to start with small-scale solubility tests before committing to large-scale experiments.
References
- BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid. BenchChem.
-
Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. Retrieved from [Link]
- BenchChem. (2025).
-
RayBiotech. (n.d.). Quinolinic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Quinolin-2-YL)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (Quinolin-2-yl)acetic acid--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 2-(Quinolin-6-yl)acetic acid. Retrieved from [Link]
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
-
Alchem.Pharmtech. (n.d.). CAS 25888-68-0 | 2-(Quinolin-2-yl)acetic acid hydrochloride. Retrieved from [Link]
- Liptak, M. D., & Shields, G. C. (2001). Experimentation with different thermodynamic cycles used for pKa calculations on carboxylic acids using complete basis set and Gaussian-n models combined with CPCM continuum solvation methods. Journal of the American Chemical Society, 123(30), 7314–7319.
- Li, Y., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 14(15), 3025.
- Al-Obaidi, A. M. J., & Al-Majidi, S. M. H. (2019). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Iraqi Journal of Pharmaceutical Sciences (P-ISSN: 1683-3597 E-ISSN: 2521-3512), 28(1), 10-18.
-
PubChem. (n.d.). 2-(Quinolin-3-YL)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]
-
University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
- Choi, Y. H., et al. (2021).
- Loftsson, T., & Friðriksdóttir, H. (1998). The effect of different pH-adjusting acids on the aqueous solubility of carvedilol. International Journal of Pharmaceutics, 173(1-2), 1-8.
- Lambermont-Thijs, H. M. L., et al. (2010). Temperature Induced Solubility Transitions of Various Poly(2-oxazoline)s in Ethanol-Water Solvent Mixtures. Polymers, 2(4), 403-415.
-
Jencks, W. P., & Westheimer, F. H. (2022, April 7). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. Retrieved from [Link]
- Avdeef, A. (2007). Accuracy of Calculated Ph-Dependent Aqueous Drug Solubility. AMiner.
-
ResearchGate. (2025, September 7). What is the dissolution method for carnosic acid to be used in rat model? Retrieved from [Link]
- BenchChem. (2025). Overcoming solubility issues of (+)-Acutifolin A in bioassays. BenchChem.
- BenchChem. (2025).
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- 5. 2-(Quinolin-2-yl)acetic acid hydrochloride | CymitQuimica [cymitquimica.com]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Quinolin-2-ylacetic Acid
Welcome to the technical support center for the purification of crude Quinolin-2-ylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot and optimize your purification processes effectively.
I. Understanding the Molecule and Potential Impurities
This compound is a valuable building block in medicinal chemistry.[1][2] Its structure, featuring both a carboxylic acid group and a quinoline ring system, dictates its chemical properties and the types of impurities that may arise during synthesis.
Common Impurities May Include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Side-Products: Isomers (e.g., quinolin-3-ylacetic acid or quinolin-4-ylacetic acid), or products from unintended reactions.[3]
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthetic steps.
-
Solvents: Trapped organic solvents from the reaction or initial work-up.
II. Core Purification Strategies: A Comparative Overview
Several methods can be employed to purify crude this compound. The optimal choice depends on the nature and quantity of the impurities, as well as the desired final purity.
| Method | Principle | Best For Removing | Advantages | Limitations |
| Acid-Base Extraction | Differential solubility of the acidic compound and neutral/basic impurities in aqueous and organic phases.[4][5] | Neutral and basic impurities. | Simple, rapid, and effective for removing non-acidic contaminants.[6] | Will not separate other acidic compounds with similar pKa values. |
| Recrystallization | Difference in solubility of the desired compound and impurities in a specific solvent at different temperatures.[7] | Small amounts of impurities with different solubility profiles. | Can yield highly pure crystalline material. | Requires finding a suitable solvent system; can lead to product loss. |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase as a mobile phase passes through. | A wide range of impurities, including isomers and compounds with similar polarities. | Highly versatile and can separate complex mixtures. | Can be time-consuming, requires larger volumes of solvent, and may lead to product loss on the column. |
III. Troubleshooting and FAQs: A Deep Dive into Purification Methods
This section provides detailed protocols and troubleshooting advice for the most common purification techniques.
FAQ 1: My crude product is a dark, oily residue. Where do I start?
An oily or darkly colored crude product often indicates the presence of significant impurities, including residual solvents and colored byproducts. An acid-base extraction is an excellent first step to remove a broad range of non-acidic impurities and obtain a more manageable solid.
Protocol: Acid-Base Extraction
This technique exploits the acidic nature of the carboxylic acid group on this compound.[8]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Basification: Transfer the organic solution to a separatory funnel and add a dilute aqueous base, such as 1M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure. The this compound will react with the base to form its water-soluble carboxylate salt, which will partition into the aqueous layer.[4][9] Neutral and basic impurities will remain in the organic layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Back-Extraction (Optional): To maximize recovery, you can add fresh aqueous base to the organic layer and repeat the extraction process. Combine the aqueous layers.
-
Washing: Wash the combined aqueous layers with fresh organic solvent to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid, such as 1M hydrochloric acid (HCl), with stirring until the solution is acidic (test with pH paper). The water-soluble carboxylate salt will be protonated back to the less water-soluble this compound, which will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Troubleshooting:
-
Emulsion Formation: If an emulsion forms at the interface of the two layers, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.
-
Incomplete Precipitation: If the product does not precipitate upon acidification, it may be due to insufficient acidification or the presence of co-solvents that increase its solubility. Ensure the pH is sufficiently low and consider adding more water to decrease the solubility of the product.
FAQ 2: After acid-base extraction, my product is still not pure enough. What's the next step?
Recrystallization is a powerful technique for further purification, especially for removing small amounts of impurities that have different solubility profiles from your target compound.[7]
Protocol: Recrystallization
The key to successful recrystallization is selecting an appropriate solvent. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Solvent Selection:
Based on the polar nature of the carboxylic acid and the aromatic quinoline ring, polar protic solvents are often a good starting point.
| Solvent | Rationale | Considerations |
| Ethanol/Water | This compound has good solubility in polar protic solvents like ethanol.[1] A mixed solvent system with water can be used to fine-tune the solubility. | The ratio of ethanol to water will need to be optimized. |
| Acetic Acid | Can be a good solvent for carboxylic acids.[10] | Glacial acetic acid is typically used. Ensure all acetic acid is removed during drying. |
| N,N-Dimethylformamide (DMF) | A polar aprotic solvent that can be effective for dissolving many organic compounds.[11] | High boiling point can make it difficult to remove completely. |
Step-by-Step Methodology:
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of the this compound will decrease, and crystals will begin to form.
-
Further Cooling: To maximize crystal formation, you can place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly to remove all residual solvent.
Troubleshooting:
-
No Crystals Form: This can happen if too much solvent was used or if the solution is supersaturated. Try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal. If too much solvent was used, you can evaporate some of it and try cooling again.
-
Oiling Out: If the compound comes out of solution as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try reheating the solution and allowing it to cool more slowly. Using a different solvent system may also be necessary.
FAQ 3: I suspect I have isomeric impurities. How can I separate them?
Isomeric impurities can be particularly challenging to remove due to their similar physical and chemical properties. In such cases, column chromatography is often the most effective method.
Protocol: Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (eluent) is passed through the column.
System Selection:
-
Stationary Phase: Silica gel is a good starting point for separating moderately polar compounds like this compound.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is commonly used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity. Adding a small amount of acetic acid to the mobile phase can help to reduce tailing of acidic compounds on the silica gel.[12]
Step-by-Step Methodology:
-
Column Packing: Pack a chromatography column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it.
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Analyze the fractions using a technique like thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting:
-
Poor Separation: If the compounds are not separating well, you may need to adjust the polarity of the mobile phase. A shallower gradient (slower increase in polarity) can improve resolution.
-
Tailing: Acidic compounds can sometimes "tail" or streak on a silica gel column. Adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can help to suppress the ionization of the carboxylic acid and lead to sharper peaks.[12][13]
IV. Visualizing the Workflow
To better understand the decision-making process in purifying crude this compound, the following workflow diagram illustrates the logical progression of the purification strategies.
Caption: A decision-making workflow for the purification of crude this compound.
V. References
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Acid–base extraction. Retrieved from [Link]
-
Fiveable. (n.d.). Acid-Base Extraction Definition. Retrieved from [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
Confluence. (n.d.). Acid and Base Extraction. Retrieved from [Link]
-
Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
-
PubChem. (n.d.). 2-(Quinolin-2-YL)acetic acid. Retrieved from [Link]
-
Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative. Retrieved from
-
SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Quinolin-3-YL)acetic acid. Retrieved from [Link]
-
Princeton University. (n.d.). Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross- Coupling of Carboxylic Acids with Vinyl Halides. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Alchem.Pharmtech. (n.d.). CAS 25888-68-0 | 2-(Quinolin-2-yl)acetic acid hydrochloride. Retrieved from [Link]
-
Reddit. (2015, June 16). Recrystallization from acetic acid?. Retrieved from [Link]
-
PubMed. (1997). Microbial metabolism of quinoline and related compounds. XVIII. Purification and some properties of the molybdenum- and iron-containing quinaldic acid 4-oxidoreductase from Serratia marcescens 2CC-1. Retrieved from [Link]
-
Google Patents. (n.d.). US2255421A - Process for purification of carboxylic acids. Retrieved from
-
PubMed. (2007). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Retrieved from [Link]
-
ResearchGate. (2018, November 1). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Retrieved from [Link]
-
Reddit. (2016, November 8). Column chromatography of carboxylic acids?. Retrieved from [Link]
-
National Institutes of Health. (2025, January 3). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. Retrieved from [Link]
-
Google Patents. (n.d.). US2286995A - Purification of acetic acid. Retrieved from
-
Advanced Journal of Chemistry, Section A. (n.d.). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. Retrieved from [Link]
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- 3. 2-(Quinolin-3-YL)acetic acid | C11H9NO2 | CID 604482 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Identifying and removing impurities in quinoline synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this foundational heterocyclic scaffold. Instead of a rigid manual, this resource is structured as a series of practical, field-tested questions and answers to address the real-world challenges of identifying and removing impurities during synthesis. We will explore the causality behind common side reactions and provide robust, validated protocols for purification.
Part 1: General FAQs for Quinoline Synthesis & Purification
This section addresses broad challenges that are applicable across various synthetic routes to quinoline.
Q1: My final product is a dark, tarry material, especially after a Skraup or Doebner-von Miller reaction. What causes this and what is the first purification step?
Answer: Tar formation is a classic and frequent issue in quinoline synthesis, particularly under the harsh acidic and oxidative conditions of reactions like the Skraup or Doebner-von Miller.[1] The primary cause is the polymerization of reactants and intermediates, such as acrolein (formed from glycerol dehydration in the Skraup synthesis) or the α,β-unsaturated carbonyl compounds used in the Doebner-von Miller reaction.[1][2]
Your first and most effective line of defense against non-volatile tar is steam distillation . Quinoline is steam-volatile, while the polymeric tars and inorganic salts are not.
-
Causality: Steam distillation works by lowering the boiling point of the mixture. Water and quinoline are immiscible, and the total vapor pressure of the mixture is the sum of the individual vapor pressures. The mixture will boil when this combined pressure equals the atmospheric pressure, which occurs at a temperature below the boiling point of water (100°C), protecting the quinoline from thermal degradation.
A typical workup for a Skraup synthesis involves:
-
An initial steam distillation of the acidic reaction mixture to remove volatile, unreacted starting materials like nitrobenzene.[3]
-
The remaining mixture is then made strongly alkaline with a concentrated base (e.g., NaOH solution).[1][3]
-
A second, more extensive steam distillation is performed to co-distill the liberated quinoline base with water, leaving the tars and salts behind.[3]
Q2: What are the most effective analytical techniques for identifying unknown impurities in my quinoline product?
Answer: A multi-pronged analytical approach is recommended for comprehensive impurity profiling. The choice depends on the expected volatility and polarity of the impurities.
| Analytical Technique | Principle & Best Use Case | Advantages | Limitations |
| GC-MS | Separates based on boiling point and polarity; identifies volatile & semi-volatile impurities. | High resolution for volatile compounds, excellent for detecting unreacted starting materials (aniline, aldehydes) and low-molecular-weight side products.[4][5][6] | Not suitable for non-volatile or thermally labile compounds like polymers or salts. |
| HPLC-MS | Separates based on polarity; suitable for a wide range of compounds. | Versatile for both polar and non-polar impurities, including larger molecules and isomers that may not separate well by GC.[4][7] | Can be more complex to develop methods for; mobile phase choice is critical. |
| qNMR | Provides structural information and quantification without a specific reference standard for each impurity. | Absolute quantification is possible; provides unambiguous structural data for unknown impurities.[4] | Lower sensitivity compared to MS-based methods; complex spectra can be difficult to interpret. |
For a robust analysis, GC-MS is an excellent starting point for general purity, while HPLC-MS can provide a more complete picture of less volatile byproducts.[4]
Q3: Beyond distillation, what are the most reliable methods for achieving high-purity quinoline?
Answer: After an initial cleanup by distillation, achieving high purity often requires chemical purification followed by a final fractional distillation under reduced pressure.
-
Purification via Salt Formation: This is a highly effective classical technique that leverages the basicity of the quinoline nitrogen. The crude quinoline is converted into a crystalline salt, which can be easily filtered and washed, leaving soluble impurities behind. The purified salt is then treated with a base to regenerate the high-purity quinoline.
-
Picrate Salt: Formation of quinoline picrate is a popular method. The yellow crystalline picrate is precipitated from a solvent like ethanol, recrystallized, and then the quinoline is liberated by treatment with a base and extraction.[8]
-
Phosphate or Hydrochloride Salts: These are also effective alternatives for crystalline salt formation.[8]
-
-
Acid-Base Extraction: This is a fundamental liquid-liquid extraction technique. The crude organic product is dissolved in a solvent like ether. Washing with a dilute acid will transfer the basic quinoline into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the pure quinoline is extracted back into an organic solvent.[8]
-
Fractional Vacuum Distillation: Quinoline has a high boiling point (237 °C), so distillation at atmospheric pressure can risk thermal degradation.[2] After preliminary purification, a final fractional distillation under reduced pressure is the best way to remove impurities with close boiling points.[8]
Part 2: Synthesis-Specific Troubleshooting
Skraup Synthesis
Aniline + Glycerol + H₂SO₄ + Oxidizing Agent (e.g., Nitrobenzene) → Quinoline
Q: My Skraup synthesis is dangerously violent and difficult to control. How can I moderate the reaction?
Answer: The Skraup synthesis is notoriously exothermic and can easily run away.[2][3][9] The key is to control the rate of the initial dehydration of glycerol to acrolein and its subsequent reaction with aniline.
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) is the most common and effective method.[3][9] It is believed to act as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period, thus preventing a dangerous surge in temperature.[3] Boric acid can also be used as a milder alternative.[2]
-
Controlled Heating: Heat the mixture gently only to initiate the reaction. Once it begins to boil, remove the external heat source immediately. The exothermic nature of the reaction will sustain the boiling for some time.[3]
-
Order of Addition: It is critical to add the reagents in the correct order. The sulfuric acid should be added last, after the aniline, glycerol, nitrobenzene, and ferrous sulfate are already mixed.[3]
Caption: Troubleshooting workflow for violent Skraup reactions.
Doebner-von Miller Synthesis
Aniline + α,β-Unsaturated Carbonyl → Substituted Quinoline
Q: I'm getting very low yields and a lot of polymer in my Doebner-von Miller reaction. How can I improve this?
Answer: The primary culprit for low yields in this reaction is the acid-catalyzed self-condensation or polymerization of the α,β-unsaturated aldehyde or ketone.[1] The mechanism of the Doebner-von Miller reaction is complex and thought to involve fragmentation and recombination, making control of side reactions crucial.[10][11]
-
Slow Addition: Instead of adding all reactants at once, add the α,β-unsaturated carbonyl compound slowly to the acidic aniline mixture. This keeps the instantaneous concentration of the carbonyl low, favoring the desired reaction with aniline over self-polymerization.
-
Optimize Acid Catalyst: While strong acids are needed, excessively harsh conditions can promote polymerization. Lewis acids like tin tetrachloride (SnCl₄) or Brønsted acids like p-toluenesulfonic acid may offer better results than concentrated sulfuric or hydrochloric acid.[12]
Combes Synthesis
Aniline + β-Diketone → Substituted Quinoline
Q: Using an unsymmetrical β-diketone in my Combes synthesis gives me a mixture of regioisomers. How can I control the outcome?
Answer: This is a classic regioselectivity challenge in the Combes synthesis.[13] The reaction proceeds via an enamine intermediate, and the acid-catalyzed cyclization determines which carbonyl group participates in ring closure.
-
Steric Hindrance: The cyclization will generally favor the pathway that minimizes steric clash. The bulkier substituent on the diketone will tend to orient itself away from the aniline ring during the annulation step.
-
Electronic Effects: The electronic nature of the aniline can influence regioselectivity. Electron-donating groups on the aniline can activate the ortho-position, potentially favoring cyclization at the less sterically hindered carbonyl of the diketone. Conversely, strong electron-withdrawing groups can inhibit the cyclization altogether.[14]
-
Choice of Acid Catalyst: The strength and type of acid catalyst can sometimes influence the kinetic vs. thermodynamic control of the cyclization, potentially altering the isomeric ratio. Experimenting with polyphosphoric acid (PPA) versus sulfuric acid may yield different results.
Friedländer Synthesis
o-Aminoaryl Aldehyde/Ketone + Carbonyl with α-Methylene Group → Substituted Quinoline
Q: My Friedländer synthesis is plagued by side products from the self-condensation of my methylene component. How do I prevent this?
Answer: The Friedländer synthesis involves the condensation of two different carbonyl compounds, and the self-condensation (e.g., an aldol condensation) of the active methylene partner is a major competitive side reaction.[15][16]
-
Catalyst Choice is Key: This reaction can be catalyzed by either acid or base.[16][17] The optimal catalyst often depends on the specific substrates. A base catalyst (e.g., KOH, piperidine) will deprotonate the α-methylene group to form an enolate. If this enolate preferentially attacks the o-aminoaryl ketone instead of another molecule of itself, the reaction will be successful.
-
Stepwise Procedure: Consider a stepwise approach. First, form the Schiff base between the o-aminoaryl ketone and the methylene compound under milder, neutral conditions. Then, isolate this intermediate and subject it to acid-catalyzed cyclization. This decouples the initial condensation from the ring-closing step, preventing the methylene component from reacting with itself.
Part 3: Detailed Experimental Protocols
Protocol 1: General Purification of Crude Quinoline via Salt Formation (Picrate Method)
This protocol is highly effective for removing a wide range of impurities after an initial workup.[8]
-
Dissolution: Dissolve the crude, steam-distilled quinoline oil in a minimum amount of 95% ethanol.
-
Picric Acid Addition: In a separate flask, prepare a saturated solution of picric acid in 95% ethanol. Slowly add the picric acid solution to the quinoline solution with stirring.
-
Precipitation: Bright yellow crystals of quinoline picrate will precipitate. Cool the mixture in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any adhering impurities.
-
Recrystallization (Optional): For very high purity, the quinoline picrate can be recrystallized from a solvent like acetonitrile.
-
Liberation of Free Base: Suspend the purified picrate crystals in water and add a strong base solution (e.g., 20% NaOH) until the mixture is strongly alkaline (pH > 12). The yellow picrate salt will dissolve, and the quinoline will separate as an oil.
-
Extraction: Extract the liberated quinoline into a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield purified quinoline.
Protocol 2: Analytical Impurity Detection by GC-MS
This protocol provides a general framework for identifying volatile impurities.[4]
-
Sample Preparation: Prepare a dilute solution of the quinoline sample (~1 mg/mL) in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).
-
Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5-10 minutes.
-
-
MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.
-
Analysis: Identify the main quinoline peak. Analyze smaller peaks by comparing their mass spectra to standard libraries (e.g., NIST) to identify impurities like residual aniline, nitrobenzene, or other side products.
Caption: A multi-step workflow for purifying quinoline from crude reaction mixtures.
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
- Synthesis of quinolines - Organic Chemistry Portal. (n.d.).
- The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.).
- Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives - Impactfactor. (2021).
- Preparation and Properties of Quinoline. (n.d.).
- Purification of Quinoline - Chempedia - LookChem. (n.d.).
- Determination of Quinoline in Textiles by High- Performance Liquid Chromatography - ResearchGate. (2023).
- troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem. (n.d.).
- CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents. (n.d.).
- Friedländer Quinoline Synthesis - Alfa Chemistry. (n.d.).
- Combes quinoline synthesis - Wikipedia. (n.d.).
- Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods - Benchchem. (n.d.).
- Combes Quinoline Synthesis. (n.d.).
- Friedländer Synthesis - J&K Scientific LLC. (2025).
- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry - Thermo Fisher Scientific. (n.d.).
- CN103664892B - The crystallization of quinoline - Google Patents. (n.d.).
- Doebner–Miller reaction - Wikipedia. (n.d.).
- Skraup reaction - Wikipedia. (n.d.).
- CN103641780A - Method for purifying isoquinoline from crude product of coal tar - Google Patents. (n.d.).
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. (2006).
- The Friedländer Synthesis of Quinolines - Organic Reactions. (n.d.).
- Advances in polymer based Friedlander quinoline synthesis - PMC - PubMed Central - NIH. (n.d.).
- Liquid-crystalline quinoline derivatives. (n.d.).
- Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. (2025).
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - Illinois Experts. (2006).
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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Quinoline-2-Carboxylates
Introduction
Welcome to the Technical Support Center dedicated to the synthesis of quinoline-2-carboxylates. This privileged scaffold is a cornerstone in medicinal chemistry and materials science, making its efficient synthesis a critical objective for researchers.[1] This guide is designed for professionals in research, discovery, and drug development. It provides in-depth troubleshooting advice, detailed experimental protocols, and data-driven insights to help you navigate the common challenges associated with the synthesis of these vital compounds. Our focus is not just on procedural steps but on the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions to optimize your synthetic routes.
Core Synthetic Strategies: An Overview
The synthesis of the quinoline core can be achieved through several classic named reactions, each with its own set of advantages and challenges. The most common approaches include the Doebner-von Miller, Combes, and Friedländer reactions.[1] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring.[1]
| Method | Starting Materials | Key Features | Common Challenges |
| Doebner-von Miller Reaction | Anilines, α,β-unsaturated carbonyl compounds | Acid-catalyzed condensation and cyclization. Versatile for a range of substituted quinolines. | Harsh acidic conditions often lead to polymerization and tar formation, resulting in low yields.[2][3] |
| Combes Quinoline Synthesis | Anilines, β-diketones | Acid-catalyzed formation of an enamine intermediate followed by cyclization. Good for 2,4-disubstituted quinolines.[1][4][5][6] | Requires specific β-diketone starting materials. Can have regioselectivity issues with unsymmetrical diketones.[1] |
| Friedländer Annulation | 2-Aminoaryl aldehydes or ketones, compounds with an active methylene group | Acid or base-catalyzed condensation and cyclization. A straightforward and often high-yielding method for polysubstituted quinolines.[1][7] | The availability of substituted 2-aminoaryl carbonyl compounds can be a limitation.[1] Regioselectivity can be an issue with unsymmetrical ketones.[2] |
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of quinoline-2-carboxylates.
Issue 1: Low Yield and Significant Tar/Polymer Formation in Doebner-von Miller Synthesis
Question: My Doebner-von Miller reaction is producing a thick, dark tar with very little of my desired quinoline-2-carboxylate. What is causing this and how can I prevent it?
Answer: This is the most common problem with the Doebner-von Miller synthesis and is caused by the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl starting material under the harsh reaction conditions.[2][3]
Causality and Solution:
The strongly acidic medium, while necessary for the cyclization, readily promotes the polymerization of the electron-deficient alkene of your carbonyl compound. To mitigate this, you need to minimize the self-condensation pathway.
-
Employ a Biphasic Solvent System: This is the most effective strategy. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (like toluene), you drastically reduce its concentration in the acidic aqueous phase where the aniline is protonated, thus minimizing polymerization and increasing the yield.[8]
-
Control Reaction Temperature: Excessive heat accelerates polymerization. Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.
-
Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline keeps its instantaneous concentration low, favoring the desired reaction over polymerization.[3]
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline with Minimized Tar Formation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heating: Heat the mixture to reflux.
-
Reactant Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Slow Addition: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
Reflux: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.[3]
Issue 2: Poor Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones
Question: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of two isomeric quinolines. How can I control the regioselectivity?
Answer: This is a classic challenge in Friedländer synthesis. The reaction can proceed via condensation on either side of the carbonyl group, leading to a mixture of regioisomers. The key is to influence which enolate or enamine intermediate is formed preferentially.
Causality and Solution:
The regiochemical outcome is determined by the relative rates of condensation at the two different α-methylene groups of the unsymmetrical ketone. Several strategies can be employed to direct this selectivity:
-
Catalyst Control: The choice of catalyst can have a profound impact. While traditional acid or base catalysis can be unselective, specific amine catalysts, such as pyrrolidine, have been shown to favor the formation of 2-substituted quinolines.[2]
-
Use of Ionic Liquids: Room-temperature ionic liquids, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), can act as both the solvent and promoter, leading to a regiospecific synthesis under mild conditions without the need for an additional catalyst.[9]
-
Reaction Conditions: Fine-tuning the reaction conditions can also influence the outcome. For instance, in amine-catalyzed reactions, the slow addition of the methyl ketone substrate and higher reaction temperatures have been shown to improve regioselectivity.
Workflow for Optimizing Regioselectivity in Friedländer Synthesis
Caption: A decision-making workflow for optimizing regioselectivity in the Friedländer synthesis.
Issue 3: Low Yield in Combes Quinoline Synthesis
Question: My Combes synthesis is giving a low yield of the desired quinoline. What factors could be responsible?
Answer: Low yields in the Combes synthesis can often be attributed to incomplete condensation of the aniline and β-diketone or an inefficient acid-catalyzed cyclization step.[4]
Causality and Solution:
The reaction proceeds through an enamine intermediate, which then undergoes an intramolecular electrophilic aromatic substitution (the annulation step), followed by dehydration.[4] The efficiency of these steps is critical.
-
Catalyst Choice: While concentrated sulfuric acid is commonly used, it can be overly harsh for some substrates. Polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can be more effective as they act as both a catalyst and a dehydrating agent, driving the reaction forward.[5]
-
Steric Hindrance: The rate-determining step is the electrophilic aromatic annulation.[4] Bulky substituents on either the aniline or the β-diketone can sterically hinder this cyclization, leading to lower yields. If possible, consider less sterically hindered starting materials.
-
Electronic Effects: Strong electron-withdrawing groups on the aniline can deactivate the aromatic ring, making the electrophilic cyclization step more difficult and reducing the overall yield.[10]
Issue 4: Difficulty in Product Purification
Question: My crude quinoline-2-carboxylate is an impure oil/solid that is difficult to purify. What are the best methods for purification?
Answer: Purification of quinoline derivatives can be challenging due to their basic nature and potential for side products. A systematic approach combining extraction, crystallization, and chromatography is often necessary.
Purification Strategy:
-
Acid-Base Extraction: After the reaction, perform a work-up that includes an acid wash (e.g., with 1M HCl) to protonate the quinoline and extract it into the aqueous phase, leaving non-basic organic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) to deprotonate the quinoline, which can then be extracted back into an organic solvent.
-
Recrystallization: This is a powerful technique for purifying solid products.
-
Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, toluene, and water). An ideal solvent will dissolve the compound when hot but not when cold.
-
Mixed-Solvent System: If a single solvent is not suitable, use a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent at its boiling point, then add a "bad" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. For quinoline-2-carboxylic acids, polar protic solvents like ethanol or methanol, often in combination with water, are good starting points.[11][12][13]
-
-
Column Chromatography:
-
Tailing Issue: The basic nitrogen of the quinoline ring can interact with the acidic silanol groups on the surface of silica gel, causing the compound to streak or "tail" down the column, leading to poor separation.
-
Solution: To prevent tailing, add a small amount of a basic modifier, such as triethylamine (0.5-2%), to your eluent system.[14]
-
Solvent Systems: Common solvent systems for quinoline derivatives are mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or diethyl ether. For more polar compounds, a methanol/dichloromethane system can be effective.[15]
-
General Workflow for Quinoline-2-Carboxylate Purification
Caption: A systematic workflow for the purification of quinoline-2-carboxylates.
Modern Synthetic Alternatives
When classical methods prove challenging, modern catalytic systems offer milder and more efficient alternatives.
Question: Are there any modern, milder alternatives to the harsh conditions of classical quinoline syntheses?
Answer: Yes, significant progress has been made in developing catalytic systems that operate under milder conditions, often with improved yields and selectivity.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[16][17] This technique has been successfully applied to Friedländer and Combes-type syntheses.
-
Ionic Liquids: As mentioned for regioselectivity control, ionic liquids can serve as recyclable, non-volatile solvents and catalysts, promoting reactions under mild, often catalyst-free conditions.[9][18][19][20]
-
Nanocatalysts: Heterogeneous nanocatalysts (e.g., Fe₃O₄-supported ionic liquids) offer high catalytic activity and the significant advantage of being easily recoverable (often magnetically) and reusable, aligning with green chemistry principles.[21]
Data Presentation: Catalyst Comparison for Friedländer Synthesis
The following table provides a comparative summary of various catalysts used in the Friedländer synthesis, demonstrating the impact of modern catalytic systems on reaction efficiency.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| KOH | Ethanol | Reflux | 3 h | 77-95% | [1] |
| p-TsOH | Solvent-free | 120 | 15-30 min | 88-96% | [22] |
| Iodine | Solvent-free | 80-100 | 2-4 h | 85-95% | [22] |
| [Hbim]BF₄ (Ionic Liquid) | Neat | 120 | 4 h | 94% | [9] |
| α-Chymotrypsin in Ionic Liquid | [Bmim]BF₄/H₂O | 55 | 24 h | 82% | [23] |
| Fe₃O₄-supported IL (Nanocatalyst) | Ethanol | 60-100 | 2 h | >90% | [21] |
Note: Yields are highly substrate-dependent and these values are for representative examples.
References
- A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies. (2025). BenchChem.
- Troubleshooting low yields in the quinoline cycliz
- A Comparative Guide to the Synthesis of Quinoline-2-Carboxyl
- Troubleshooting side reactions in the synthesis of quinoline deriv
- Technical Support Center: Doebner-von Miller Quinoline Synthesis. (2025). BenchChem.
- Troubleshooting common side reactions in quinazoline synthesis. (2025). BenchChem.
-
Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis. (2025). ResearchGate. [Link]
- Technical Support Center: Purification of Quinoline Deriv
-
Different catalytic approaches of Friedländer Synthesis of Quinolines. (2025). ResearchGate. [Link]
-
Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. (n.d.). Horizon IRD. [Link]
-
Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 500-502). [Link]
-
ChemInform Abstract: An Alternative Quinoline Synthesis by via Friedlaender Reaction Catalyzed by Yb(OTf)3. (2025). ResearchGate. [Link]
-
Combes quinoline synthesis. (n.d.). Wikipedia. [Link]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]
-
Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (n.d.). ResearchSpace@UKZN. [Link]
-
Ionic Liquid as an Efficient Medium for the Synthesis of Quinoline Derivatives via α-Chymotrypsin-Catalyzed Friedländer Condensation. (2017). PubMed Central. [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). PubMed Central. [Link]
-
A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2016). Molecules. [Link]
-
Tuning Ionic Liquid-Based Catalysts for CO 2 Conversion into Quinazoline-2,4(1H,3H)-diones. (n.d.). MDPI. [Link]
-
Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. (2024). MDPI. [Link]
-
Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. (2003). Organic Chemistry Portal. [Link]
-
A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2016). National Center for Biotechnology Information. [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Microwave-assisted Synthesis of Quinolines. (2025). Bentham Science Publishers. [Link]
-
Friedländer synthesis. (n.d.). Wikipedia. [Link]
-
How To Choose Solvent System For Column Chromatography? (2025). YouTube. [Link]
-
Intrinsic catalytic activity of an acidic ionic liquid as a solvent for quinazoline synthesis. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]
- Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers. [Link]
-
New Pyridinium-Based Ionic Liquid as an Excellent Solvent–Catalyst System for the One-Pot Three-Component Synthesis of 2,3-Disubstituted Quinolines. (n.d.). ACS Publications. [Link]
-
What Solvent Is Used In Column Chromatography? (2025). YouTube. [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A. [Link]
-
Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
A New One-Pot Synthesis of Quinoline-2- carboxylates under Heterogeneous Conditions. (2016). CORE. [Link]
-
The Friedländer Synthesis of Quinolines. (1982). Organic Reactions. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]
- Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides. (2025). BenchChem.
- Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid. (2025). BenchChem.
-
Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. (2025). ResearchGate. [Link]
-
Friedlander synthesis of quinoline derivatives. (n.d.). ResearchGate. [Link]
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Navigating the Labyrinth of Crystallization: A Technical Support Guide for Quinoline Derivatives
For Immediate Release
Welcome to the dedicated technical support center for the crystallization of quinoline derivatives. As a cornerstone in the development of a vast array of therapeutics—including anti-malarial, anti-cancer, and anti-inflammatory agents—the crystalline form and purity of these compounds are of paramount importance to their efficacy and safety.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common and complex challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial hurdles in the crystallization of quinoline derivatives, offering quick-glance solutions and foundational knowledge.
Q1: My quinoline derivative is an oil and refuses to crystallize. What are my immediate options?
A1: This is a frequent challenge. If your compound is a viscous oil and resists crystallization, consider the following strategies:
-
Solvent Screening: The choice of solvent is critical. For non-polar oils, try adding a non-polar solvent like hexane or pentane dropwise to a concentrated solution of your compound in a more polar solvent (e.g., dichloromethane or ethyl acetate) until turbidity appears. Then, allow the solution to stand undisturbed.[2]
-
Temperature Reduction: After achieving a saturated or near-saturated solution at an elevated temperature, slow cooling is essential. If crystallization does not occur at room temperature, further cooling in an ice bath can help induce nucleation and maximize the crystal yield.[1]
-
Seed Crystals: If you have previously managed to obtain even a tiny crystal, introducing it into a supersaturated solution can initiate crystallization.
Q2: I'm struggling to obtain single crystals suitable for X-ray diffraction. Which techniques are most effective?
A2: Obtaining high-quality single crystals of quinoline derivatives can be difficult due to their planar structure, which can lead to challenging crystal packing.[3] A systematic approach using various techniques is often necessary. The most effective methods include:
-
Slow Evaporation: This technique is particularly useful for producing high-quality single crystals. It involves slowly increasing the solute concentration in a solution to the point of supersaturation, which leads to crystal formation.[1]
-
Vapor Diffusion: This gentle method is excellent for crystallizing small amounts of material and often yields high-quality crystals. It involves the slow diffusion of a volatile "anti-solvent" into a solution of the compound, reducing its solubility and inducing crystallization.[1][3]
-
Solvent Layering: In this technique, a solution of the quinoline derivative is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.
Section 2: Advanced Troubleshooting - The Four Pillars of Quinoline Crystallization
For more persistent issues, a deeper dive into the fundamental principles governing crystallization is required. This section is structured around four key areas of concern.
Pillar 1: Polymorphism - The Shape-Shifting Challenge
Polymorphism is the ability of a compound to crystallize into more than one distinct crystal structure.[4] These different forms, or polymorphs, can have significantly different physicochemical properties, including solubility, melting point, and stability, which are critical in drug development.[5]
Q3: I suspect my quinoline derivative exhibits polymorphism. How can I confirm this and control the crystalline form?
A3: The presence of multiple polymorphs is a significant consideration for quinoline derivatives.[6]
-
Detection: Analytical techniques are essential for identifying different polymorphic forms.
-
Differential Scanning Calorimetry (DSC): DSC can distinguish different crystal forms by their unique transition temperatures and melting points. An error margin of approximately 5°C is typically considered when comparing DSC peaks or melting points for the same compound.[6]
-
X-ray Powder Diffraction (XRD): XRD provides a unique fingerprint for each crystal structure. While overall patterns may be similar for the same compound, the d-spacing values (related to peak positions) should be within a ±2% error margin for the same polymorph.[6]
-
Thermogravimetric Analysis (TGA): TGA is particularly useful for identifying solvates or hydrates, such as a quinoline derivative containing crystal water, by detecting weight loss at specific temperatures.[6]
-
-
Control Strategies: Controlling polymorphism involves a meticulous manipulation of crystallization conditions.
-
Solvent Selection: The polarity and hydrogen bonding capability of the solvent can dictate which polymorph is favored.
-
Temperature Control: The rate of cooling and the final temperature can influence the nucleation of a specific polymorph.
-
Supersaturation: The level of supersaturation can be a determining factor in which crystal form nucleates.
-
Table 1: Influence of Crystallization Conditions on Polymorph Formation
| Parameter | Condition | Likely Outcome | Rationale |
| Cooling Rate | Slow | Thermodynamically stable form | Allows the system to reach the lowest energy state. |
| Rapid (Quenching) | Kinetically favored (metastable) form | Traps a higher energy conformation. | |
| Solvent | Protic (e.g., Ethanol) | May favor polymorphs with hydrogen bonding capabilities | Solvent-solute interactions can direct crystal packing. |
| Aprotic (e.g., Toluene) | May favor polymorphs dominated by van der Waals forces | The absence of strong directional interactions allows for different packing arrangements. | |
| Supersaturation | Low | Larger, more perfect crystals of the stable form | Growth is slow and ordered. |
| High | Smaller crystals, potential for metastable forms | Nucleation is rapid and can trap less stable forms. |
Pillar 2: Solvent Selection - The Medium is the Message
The choice of solvent is arguably the most critical factor in a successful crystallization. It influences not only which polymorph is obtained but also crystal morphology, purity, and yield.[7]
Q4: How do I systematically screen for the best crystallization solvent for my quinoline derivative?
A4: A systematic approach to solvent screening is crucial.
-
Solubility Profile: Determine the solubility of your compound in a range of solvents with varying polarities at both room temperature and an elevated temperature. An ideal solvent will show high solubility at elevated temperatures and low solubility at room temperature.
-
Solvent-Solute Interactions: The planar and dipolar nature of the quinoline ring system facilitates π-stacking interactions, while the nitrogen atom can participate in hydrogen bonding.[8] Solvents that can interact favorably with these features can influence crystal packing.
-
Anti-Solvent Strategy: If a single solvent is not effective, an anti-solvent approach can be employed. The quinoline derivative is dissolved in a "good" solvent, and a "poor" solvent (the anti-solvent) is slowly added to induce crystallization.[1]
Experimental Protocol: Systematic Solvent Screening
-
Preparation: Place a small amount (e.g., 10-20 mg) of your quinoline derivative into several small vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, water) dropwise at room temperature until the solid dissolves. Note the approximate solubility.
-
Heating: For solids that are insoluble at room temperature, gently heat the vial while continuing to add the solvent dropwise until the solid dissolves.
-
Cooling: Allow the vials that required heating to cool slowly to room temperature.
-
Observation: Observe the vials for crystal formation over a period of hours to days. Note the quality and morphology of any crystals that form.
-
Anti-Solvent Test: For solvents that show high solubility at room temperature, slowly add an anti-solvent until persistent turbidity is observed. Allow the vial to stand and observe for crystallization.
Pillar 3: Impurity Effects - The Unseen Saboteurs
Impurities can have a profound impact on crystallization, often in unpredictable ways. They can inhibit or accelerate nucleation, alter crystal morphology, and even direct the formation of a specific polymorph.[9][10][11]
Q5: My crystallization is yielding poorly formed crystals or a lower-than-expected purity. Could impurities be the cause?
A5: Yes, impurities are a likely culprit.
-
Mechanism of Interference: Impurity molecules can adsorb onto the growing crystal faces, disrupting the regular addition of solute molecules and leading to defects or altered morphology.[11][12]
-
Impact on Purity: Structurally related impurities can become incorporated into the crystal lattice, reducing the overall purity of the final product.[10] The choice of polymorph can even affect how effectively impurities are rejected.[11]
-
Troubleshooting Strategies:
-
Recrystallization: Performing one or more recrystallizations is the most common method for improving purity.
-
Charcoal Treatment: If colored impurities are present, adding activated charcoal to the hot solution before filtration can help remove them.[13]
-
Chromatography: If recrystallization is ineffective, purifying the crude material by column chromatography before attempting crystallization may be necessary.
-
Pillar 4: Physicochemical Properties & Crystal Habit - Controlling the Final Form
The inherent physicochemical properties of a quinoline derivative, such as its molecular structure and intermolecular forces, will ultimately dictate its crystallization behavior.[14]
Q6: I am consistently getting needles or thin plates, which are difficult to handle and filter. How can I change the crystal habit?
A6: Modifying the crystal habit (the external shape of the crystal) often involves altering the relative growth rates of different crystal faces.
-
Solvent Effects: As mentioned, the solvent can selectively adsorb to certain crystal faces, inhibiting their growth and allowing other faces to grow more quickly, thus changing the overall shape.[15]
-
Supersaturation Control: Slower crystallization, achieved by reducing the level of supersaturation, often leads to more well-formed, equant (less needle-like or plate-like) crystals.[13]
-
Additives: In some cases, the introduction of a small amount of a carefully chosen additive can act as a "habit modifier" by selectively binding to specific crystal faces.
Diagram 1: Troubleshooting Crystallization Issues
Caption: A logical diagram for troubleshooting common crystallization issues.
Section 3: Detailed Experimental Protocols
This section provides step-by-step methodologies for key crystallization techniques.
Protocol 1: Slow Evaporation Crystallization
This technique is ideal for obtaining high-quality single crystals for X-ray analysis.[1]
-
Dissolution: Dissolve the quinoline derivative in a suitable solvent or solvent mixture (e.g., chloroform-ethanol) to near saturation.
-
Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystallization Vessel: Transfer the filtered solution to a clean vial.
-
Evaporation: Cover the vial with parafilm and pierce a few small holes in it to allow for the slow evaporation of the solvent.
-
Incubation: Place the vial in an undisturbed location, away from vibrations and significant temperature fluctuations.
-
Monitoring: Monitor for crystal growth over several days to weeks.
Protocol 2: Slow Cooling Crystallization
This is a common and effective method for obtaining a good yield of pure crystalline material.
-
Dissolution: Dissolve the quinoline derivative in a minimal amount of a suitable solvent at an elevated temperature (near the solvent's boiling point).
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Insulating the flask can promote slower cooling and the formation of larger, purer crystals.[1]
-
Yield Maximization: Once at room temperature, the flask can be placed in an ice bath to maximize the crystal yield.
-
Collection: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
Table 2: Example Conditions for Slow Cooling Crystallization
| Derivative | Solvent | Temperature Profile | Cooling Rate | Crystal Form | Yield (%) |
| 2-Methylquinoline | Ethanol | Reflux to RT | Slow (ambient) | Needles | ~80 |
| Chloroquine Phosphate | Water | 80°C to 4°C | 5°C/hour | Crystalline Powder | >90 |
Data presented in this table is illustrative and may vary based on specific experimental conditions.[1]
Protocol 3: Vapor Diffusion
This technique is particularly useful for small quantities of material and often yields high-quality crystals.[1]
-
Inner Vial: Dissolve the quinoline derivative in a "good" solvent in which it is highly soluble. Place this solution in a small, open vial.
-
Outer Chamber: Place the small vial inside a larger, sealed container that contains a volatile "anti-solvent" in which the compound is poorly soluble.
-
Diffusion: The anti-solvent vapor will slowly diffuse into the solution of the compound, causing it to become supersaturated and crystallize.
Diagram 2: Vapor Diffusion Setup
Caption: Schematic of a vapor diffusion crystallization setup.
Section 4: Characterization of Crystalline Forms
Once crystals are obtained, it is crucial to characterize them to confirm their identity, purity, and crystalline form.
Q7: What are the essential analytical techniques for characterizing my quinoline derivative crystals?
A7: A combination of techniques is often necessary for full characterization.
-
Spectroscopy (NMR, FT-IR): To confirm the chemical structure and identify functional groups.[16][17]
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Single Crystal X-ray Diffraction: Provides the definitive molecular and crystal structure.[18]
-
Powder X-ray Diffraction (PXRD): To identify the bulk crystalline phase and assess polymorphism.
-
Thermal Analysis (DSC, TGA): To determine melting points, phase transitions, and the presence of solvates.[6][17]
-
Chromatography (HPLC, GC): To assess the purity of the crystalline material.[19]
This technical support guide provides a comprehensive framework for addressing the challenges associated with the crystallization of quinoline derivatives. By understanding the underlying principles and applying systematic troubleshooting strategies, researchers can enhance their ability to obtain high-quality crystalline materials, a critical step in the journey from laboratory discovery to clinical application.[1]
References
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- Avoiding common pitfalls in quinoline crystallography - Benchchem.
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- Addressing challenges in the purification of quinoline deriv
- CN103664892B - The crystallization of quinoline - Google P
- Impact of impurities on crystal growth.
- Quinoline derivatives for multi-component crystals: principles and applications: Synthesis, Concepts, Function | Request PDF - ResearchG
- Cross-Validation of Analytical Data for Quinoline Derivatives: A Compar
- Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Deriv
- troubleshooting side reactions in the synthesis of quinoline deriv
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central.
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- Synthesis & Characterization of Biologically Important Quinoline & It's Deriv
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry.
- Quinoline Derivatives Thermodynamic Properties during Phase Transition - Longdom Publishing.
- Effect of Impurities on the Growth Kinetics of Crystals - ResearchG
- Quinoline | C9H7N | CID 7047 - PubChem - NIH.
- Physicochemical Data for Quinoline Derivatives - ResearchG
- To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities - IJPPR.
- Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PubMed Central.
- (PDF)
- Protocol for the synthesis of quinoline derivatives.
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC - NIH.
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallis
- Crystal polymorphism - Wikipedia.
- A Different View of Solvent Effects in Crystalliz
- Solvent Selection in Pharmaceutical Crystalliz
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- Crystal polymorphisms - Mark Tuckerman - YouTube.
- Impurity Effects on the Growth of Molecular Crystals: Experiments and Modeling | Request PDF - ResearchG
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Preventing degradation of Quinolin-2-ylacetic acid during storage
Welcome to the dedicated technical support center for Quinolin-2-ylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. Here, we move beyond generic advice to provide in-depth, scientifically grounded protocols and troubleshooting guides based on the fundamental chemical properties of the quinoline scaffold and acetic acid moiety.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing solid this compound?
For routine short-to-medium-term storage (weeks to months), it is recommended to store solid this compound in a cool, dry environment. A standard laboratory refrigerator at 2-8°C is ideal. For long-term archival storage (months to years), storing at -20°C is preferable to minimize the potential for slow thermal degradation.[1] Always ensure the container is tightly sealed to prevent moisture absorption, especially when removing from cold storage, to avoid condensation.[2][3]
Q2: How sensitive is this compound to light?
The quinoline ring system contains conjugated aromatic structures that can absorb UV light. While specific photodegradation studies on this compound are not extensively published, related quinoline compounds are known to be susceptible to photolytic degradation.[4] Therefore, it is a critical best practice to protect the compound from light.
Recommendation: Always store solid this compound and its solutions in amber glass vials or containers wrapped in aluminum foil to prevent exposure to UV and visible light.[5]
Q3: What are the primary signs of degradation I should look for?
Visual inspection can be the first indicator. Signs of degradation in the solid material may include:
-
Color Change: A shift from a white or off-white powder to yellow or brown hues.
-
Clumping or Change in Texture: This could indicate moisture absorption or the formation of degradation products.
Analytically, degradation is typically observed as:
-
Appearance of New Peaks: In chromatographic analyses like HPLC, the emergence of new, smaller peaks alongside the main compound peak.
-
Decrease in Parent Peak Area: A reduction in the peak area/height of this compound over time, indicating a loss of the pure substance.[1]
Q4: What solvents are recommended for preparing stock solutions, and how should they be stored?
This compound is often supplied as a hydrochloride salt to improve aqueous solubility.[6] For preparing stock solutions, high-purity solvents such as DMSO, DMF, or ethanol are commonly used. If preparing aqueous solutions, use buffered solutions to control pH, as stability can be pH-dependent. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
Understanding Degradation: Pathways & Mechanisms
The degradation of this compound can be driven by four primary stress factors: heat, oxidation, light, and pH (hydrolysis). Understanding the likely chemical transformations is key to preventing them and troubleshooting unexpected analytical results.
Caption: Predicted degradation pathways for this compound.
-
Thermal Degradation: The most probable thermal degradation pathway for a carboxylic acid is decarboxylation . Heating this compound can lead to the loss of carbon dioxide (CO2) from the acetic acid side chain, potentially forming 2-methylquinoline.[7]
-
Oxidative Degradation: The quinoline ring is susceptible to oxidation. Strong oxidizing conditions can lead to the formation of N-oxides or hydroxylation at various positions on the benzene or pyridine ring.[8] The methylene group (-CH2-) in the acetic acid side chain is also a potential site for oxidative attack.
-
Photodegradation: Exposure to UV light can generate highly reactive radical species, leading to a complex mixture of products, including hydroxylated derivatives or dimers.[4] Studies on general quinoline photodegradation suggest that the pyridine ring is often attacked first.[4]
-
Hydrolytic Degradation: this compound lacks functional groups that are readily susceptible to hydrolysis, such as esters or amides. Therefore, it is expected to be relatively stable in aqueous solutions across a moderate pH range. However, extreme pH conditions combined with heat can promote other reactions.
Troubleshooting Guide: Unexpected Analytical Results
This section addresses common issues observed during the analysis of stored or stressed samples of this compound.
| Observed Issue | Potential Cause (Degradation Type) | Troubleshooting & Confirmation Steps |
| Early Eluting Peak (More Polar) | Ring Hydroxylation (Oxidative Degradation) | The addition of a hydroxyl group to the quinoline ring increases polarity, causing earlier elution in reverse-phase HPLC. Confirm by LC-MS; the degradant will have a mass increase of +16 Da (M+16). |
| Late Eluting Peak (Less Polar) | Decarboxylation (Thermal Degradation) | Loss of the polar carboxylic acid group to form 2-methylquinoline would significantly decrease polarity, resulting in a much longer retention time in RP-HPLC. Confirm by comparing the retention time to a 2-methylquinoline standard. The mass will decrease by -44 Da. |
| Broad or Tailing Parent Peak | Co-elution with Degradants / Poor Method | Multiple small degradation products may be co-eluting. Optimize the HPLC method by adjusting the gradient slope or changing the mobile phase pH to improve resolution. Check peak purity with a PDA detector. |
| Multiple Small, Unresolved Peaks | Photodegradation or Severe Oxidation | These stress conditions often create a complex mixture of many minor products. Confirm by re-running a freshly prepared, light-protected sample. If the peaks are absent, photodegradation is the likely cause. |
| Loss of Total Peak Area (Poor Mass Balance) | Formation of Non-UV Active or Volatile Products | Severe degradation can break open the aromatic rings, forming small, non-UV active fragments.[9] Alternatively, a volatile degradant (like CO2 from decarboxylation) may have formed. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) to check for non-UV active species. |
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
A forced degradation study is essential to identify potential degradants and establish a stability-indicating analytical method.[10] The goal is to achieve 5-20% degradation of the active compound.[10][11]
Caption: Workflow for a forced degradation study.
Methodology:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.[11]
-
Apply Stress Conditions: [1][5][10]
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H2O2. Keep at room temperature, protected from light.
-
Thermal Degradation: Place separate vials of the solid powder and the stock solution in an oven at 80°C.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette or other transparent container to a calibrated light source according to ICH Q1B guidelines.
-
-
Sampling: Withdraw aliquots at intervals (e.g., 2, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the acid-stressed samples with an equivalent amount of 0.1 M NaOH and the base-stressed samples with 0.1 M HCl. This is critical to prevent damage to the HPLC column.
-
Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (Model)
A robust HPLC method is required to separate the parent this compound from its more polar and less polar degradation products.[12]
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Provides excellent retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure the carboxylic acid is in its neutral form, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 20 minutes | A gradient is necessary to elute both polar (hydroxylated) and non-polar (decarboxylated) degradants in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detector | PDA/DAD Detector (e.g., 230 nm, 280 nm) | A PDA detector allows for monitoring at multiple wavelengths and assessing peak purity to ensure degradants are not co-eluting. |
| Injection Vol. | 10 µL | Standard volume to avoid column overload. |
Method Validation: This method must be validated according to ICH Q2(R1) guidelines. Specificity is the most critical parameter for a stability-indicating method and is demonstrated by showing that the parent peak is resolved from all degradation products generated during the forced degradation study.[13]
References
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Agrawal, S., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Molecules. Available from: [Link]
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Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials. Available from: [Link]
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Prajapati, M., et al. (2016). Forced Degradation Studies. MedCrave Online. Available from: [Link]
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PubChem. (2025). (Quinolin-2-yl)acetic acid--hydrogen chloride (1/1). National Center for Biotechnology Information. Available from: [Link]
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PubChem. (2025). 2-(Quinolin-2-YL)acetic acid. National Center for Biotechnology Information. Available from: [Link]
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Stadler, R. H., et al. (2013). Quinolinic acid: neurotoxin or oxidative stress modulator? Redox Biology. Available from: [Link]
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Rojas-Linares, D., et al. (2024). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Molecules. Available from: [Link]
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Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
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Singh, R., & Kumar, R. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
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SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Available from: [Link]
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ResearchGate. (2020). (PDF) Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Available from: [Link]
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Chemsrc. (2025). 2-(Quinolin-6-yl)acetic acid | CAS#:5622-34-4. Available from: [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
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Schmidt, B., et al. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters. Available from: [Link]
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Kumar, V., et al. (2024). Recent Trends in Stability Indicating Analytical Method for Drug Substance. SSRN. Available from: [Link]
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Ali, I., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Molecules. Available from: [Link]
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Mullan, P., & Mack, S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available from: [Link]
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Zhang, Y., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Molecules. Available from: [Link]
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Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. Available from: [Link]
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PubChem. (2025). 2-(Quinolin-3-YL)acetic acid. National Center for Biotechnology Information. Available from: [Link]
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Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-Substituted Quinolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for chemists and researchers working with 2-substituted quinolines. This guide is designed to provide practical, in-depth solutions to common challenges arising from steric hindrance at the C2-position of the quinoline ring. Our goal is to empower you with the knowledge to troubleshoot your reactions effectively and achieve your synthetic targets.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial hurdles faced during the functionalization of 2-substituted quinolines.
Q1: My standard cross-coupling reaction (e.g., Suzuki, Sonogashira) is failing with my 2-haloquinoline. What are the likely causes related to steric hindrance?
A1: Steric hindrance from a substituent at the C2-position can significantly impede the oxidative addition of the palladium catalyst to the C-X bond, which is a critical step in the catalytic cycle. The bulky 2-substituent can clash with the large ligands on the palladium complex, raising the activation energy of this step. Furthermore, the nitrogen atom in the quinoline ring can coordinate to the palladium center, which can sometimes inhibit catalysis.
Q2: I am attempting a Buchwald-Hartwig amination on a 2-chloroquinoline and observing very low conversion. Why is this particularly challenging?
A2: The Buchwald-Hartwig amination is highly sensitive to steric hindrance around the reaction center. A 2-substituent on the quinoline ring can sterically block the approach of the amine nucleophile to the palladium complex. Additionally, the C-Cl bond is less reactive than C-Br or C-I bonds in oxidative addition. The combination of a sterically hindered substrate and a less reactive leaving group makes this transformation particularly challenging.[1][2][3] Selective amination at a more accessible position, such as an aryl bromide elsewhere on the molecule, is often observed in the presence of a 2-chloroquinoline moiety.[1][2][3]
Q3: I am trying to perform a C-H activation/functionalization at the C3 or C8 position of a 2-substituted quinoline, but I am getting a complex mixture of products or no reaction. How does the 2-substituent interfere?
A3: The substituent at the C2-position can exert significant steric and electronic effects on the rest of the quinoline ring. For C-H activation, which often relies on the coordination of a directing group or the N-oxide to a metal catalyst, a bulky 2-substituent can prevent the catalyst from accessing the target C-H bond.[4] Electronically, the 2-substituent can alter the electron density of the quinoline ring, potentially deactivating it towards the desired transformation.
Q4: Are there any general strategies to mitigate steric hindrance in these reactions?
A4: Yes, several strategies can be employed:
-
Ligand and Catalyst Selection: Utilizing bulky, electron-rich phosphine ligands can promote the desired catalytic activity.[5] For some reactions, ligand-free or copper-catalyzed systems might offer an alternative pathway.[6]
-
Reaction Conditions: Higher temperatures can provide the necessary energy to overcome the activation barrier. Microwave irradiation can also be effective in accelerating sterically hindered reactions.[7]
-
Activating the Quinoline Ring: Conversion of the quinoline to its N-oxide can activate the C2-position for certain nucleophilic attacks and can also act as a directing group for C-H functionalization at the C8 position.[4][8][9]
-
Alternative Synthetic Routes: If direct functionalization is proving difficult, consider alternative synthetic strategies where the desired substituent is introduced earlier in the synthesis before the quinoline ring is formed.[10][11][12][13]
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for specific reaction types where steric hindrance is a common issue.
Guide 1: Troubleshooting Failed Sonogashira Couplings with 2-Chloroquinolines
Problem: Low to no yield in the Sonogashira coupling of a terminal alkyne with a 2-chloroquinoline derivative.
Underlying Issue: The combination of the less reactive C-Cl bond and steric hindrance at the C2-position makes the oxidative addition of palladium challenging.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira couplings of 2-chloroquinolines.
Detailed Protocol for a Robust Sonogashira Coupling of a Hindered 2-Chloroquinoline:
-
Reagent Preparation:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-chloroquinoline (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and a bulky phosphine ligand such as SPhos (0.10 equiv).
-
Add a suitable base, such as Cs₂CO₃ (2.0 equiv).
-
Add a copper (I) salt, such as CuI (0.1 equiv), if using a copper-co-catalyzed protocol. For copper-free conditions, this is omitted.
-
-
Solvent and Substrate Addition:
-
Add a dry, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Add the terminal alkyne (1.2-1.5 equiv).
-
-
Reaction Execution:
-
Heat the reaction mixture to a high temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
If using microwave irradiation, typical conditions are 120-150 °C for 30-60 minutes.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography.
-
| Parameter | Standard Conditions | Optimized for Hindered Substrate | Rationale for Change |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / Bulky Ligand | Bulky, electron-rich ligands promote oxidative addition and reductive elimination. |
| Ligand | PPh₃ | SPhos, XPhos, etc. | Increased steric bulk on the ligand can facilitate the reaction with hindered substrates.[14] |
| Base | Et₃N | Cs₂CO₃, K₃PO₄ | Stronger, inorganic bases are often more effective for challenging couplings. |
| Temperature | 80 °C | 100-120 °C or Microwave | Provides the necessary energy to overcome the high activation barrier. |
| Co-catalyst | CuI | Optional (Copper-free) | Copper-free protocols can sometimes be more effective and avoid issues with copper acetylide formation. |
Guide 2: Overcoming Challenges in C-H Activation via N-Oxide Formation
Problem: Difficulty in achieving regioselective C-H functionalization (e.g., at C8) of a 2-substituted quinoline, even with a directing group.
Underlying Issue: The 2-substituent sterically hinders the coordination of the metal catalyst to the directing group and its subsequent approach to the target C-H bond.
Strategy: Utilizing the N-Oxide as an Internal Directing Group
The formation of the quinoline N-oxide serves a dual purpose: it can act as a powerful directing group for metallation at the C2 and C8 positions and electronically activates the quinoline ring.[4][8][9]
Workflow for C8-Functionalization via N-Oxide:
Caption: Workflow for C8-functionalization of 2-substituted quinolines via N-oxide intermediates.
Experimental Protocol for C8-Arylation of a 2-Substituted Quinoline via N-Oxide:
-
N-Oxidation:
-
Dissolve the 2-substituted quinoline (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or chloroform.
-
Add m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up by washing with a saturated solution of NaHCO₃ and then brine. Dry the organic layer and concentrate to obtain the quinoline N-oxide.
-
-
C8-Arylation:
-
In a sealed tube, combine the quinoline N-oxide (1.0 equiv), an arylboronic acid (2.0 equiv), Pd(OAc)₂ (0.1 equiv), and an oxidant like Ag₂CO₃ (2.0 equiv) in a solvent such as 1,2-dichloroethane (DCE).
-
Heat the mixture at an elevated temperature (e.g., 120 °C) for 12-24 hours.
-
After cooling, filter the reaction mixture through celite and concentrate the filtrate. Purify the crude product by column chromatography to isolate the C8-arylated quinoline N-oxide.
-
-
Deoxygenation:
-
Dissolve the C8-arylated quinoline N-oxide in a solvent like chloroform.
-
Add PCl₃ (1.5 equiv) dropwise at 0 °C.
-
Stir at room temperature until the reaction is complete.
-
Carefully quench the reaction with ice-water and basify with a saturated NaHCO₃ solution.
-
Extract the product with DCM, dry the organic layer, and purify by column chromatography to obtain the final C8-arylated 2-substituted quinoline.
-
Guide 3: Navigating Reactions with Organometallic Reagents
Problem: Unsuccessful addition of Grignard or organolithium reagents to the C2-position of a 2-substituted quinoline.
Underlying Issue: Steric hindrance can prevent the nucleophilic attack of the organometallic reagent. Additionally, side reactions like deprotonation at other positions can occur.
Strategies and Troubleshooting:
-
Directed Ortho-Metalation (DoM): If the 2-substituent is a directing metalation group (DMG) (e.g., -CONR₂, -OMe), deprotonation at the C3 position can be achieved using a strong base like n-BuLi or s-BuLi, followed by quenching with an electrophile.[15][16][17][18][19]
DoM Workflow:
Caption: Workflow for Directed Ortho-Metalation of 2-substituted quinolines.
-
Activation with an N-Alkyl Group: Conversion of the quinoline to a quinolinium salt by N-alkylation can activate the C2 and C4 positions for nucleophilic attack by Grignard reagents.[20] However, with a 2-substituent, attack at C4 may be favored.
| Reagent Type | Potential Issue with 2-Substituted Quinoline | Suggested Solution |
| Grignard Reagent | Steric hindrance preventing addition at C2.[21][22][23] | Use of more reactive organolithium reagents or activation of the quinoline ring (e.g., as a quinolinium salt). |
| Organolithium Reagent | Can act as a strong base, leading to deprotonation at undesired positions. | Utilize a directing metalation group at C2 to favor deprotonation at C3.[15][16][17][18][19] |
References
-
Li, X. et al. (2018). Cleavage of C-C Bonds for the Synthesis of C2-Substituted Quinolines and Indoles by Catalyst-Controlled Tandem Annulation of 2-Vinylanilines and Alkynoates. Organic Letters, 20(6), 1534–1537. [Link]
-
Lee, S. Y. et al. (2018). On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. The Journal of Organic Chemistry, 83(21), 13036–13044. [Link]
-
Patil, N. T., & Raut, V. S. (2011). Cooperative Catalysis with Metal and Secondary Amine: Synthesis of 2-Substituted Quinolines via Addition/Cycloisomerization Cascade. The Journal of Organic Chemistry, 76(15), 6355-6361. [Link]
-
Li, X. et al. (2017). Synthesis of 2-Substituted Quinolines via Rhodium(III)-Catalyzed C-H Activation of Imidamides and Coupling with Cyclopropanols. Organic Letters, 19(14), 3671–3674. [Link]
-
Various Authors. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(13), 5081. [Link]
-
Abell, A. D. et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]
-
Abell, A. D. et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
-
Lee, S. Y. et al. (2018). Synthesis of 2-Substituted Quinolines from 2-Aminostyryl Ketones Using Iodide as a Catalyst. The Journal of Organic Chemistry, 83(9), 5236–5243. [Link]
-
Kouznetsov, V. V. et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(11), 3183. [Link]
-
Jana, S. et al. (2023). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Beilstein Journal of Organic Chemistry, 19, 1648–1657. [Link]
-
Kumar, A. et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
-
Abell, A. D. et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]
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Kumar, A. et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. [Link]
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Kouznetsov, V. V. et al. (n.d.). Reactions between Grignard reagents and Quinoline N-oxides. ResearchGate. [Link]
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Wang, C. et al. (2015). Practical route to 2-quinolinones via a Pd-catalyzed C-H bond activation/C-C bond formation/cyclization cascade reaction. Organic Letters, 17(2), 222–225. [Link]
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Wang, X. et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6987–6996. [Link]
-
Wang, X. et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
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Various Authors. (n.d.). The development of C−C bond formations. ResearchGate. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Mortier, J. (n.d.). Directed Ortho Metalation. Unblog.fr. [Link]
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University of Bath. (n.d.). Directed (ortho) Metallation. University of Bath. [Link]
-
Comins, D. L. et al. (2001). Addition of Grignard Reagents to Quinolinium Salts: Evidence for a Unique Redox Reaction between a 1,4- and a 1,2-Dihydroquinoline. The Journal of Organic Chemistry, 66(6), 2181–2182. [Link]
-
Dreher, S. D. et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]
-
Fairlamb, I. J. S. et al. (2007). The effect of steric bulk in Sonogashira coupling reactions. Chemical Communications, (30), 3177-3179. [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
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Strekowski, L. et al. (2010). Synthesis of Quinolines and Acridines by the Reaction of 2-(Perfluoroalkyl)anilines with Lithium and Grignard Reagents. ResearchGate. [Link]
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Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Nainwal, L. M. et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central. [Link]
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Various Authors. (n.d.). Sonogashira coupling of 2-chloroquinoline with terminal alkynes. ResearchGate. [Link]
-
Quora. (2021). How does Grignard reagent react with isoquinoline? Quora. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Kouznetsov, V. V. et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Metal-Free Synthesis of 2-Substituted Quinolines. Organic Chemistry Portal. [Link]
-
Lipshutz, B. H. et al. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. [Link]
-
Navarro, O. et al. (2014). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 33(18), 4995–5002. [Link]
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Technical Support Center: Addressing Assay Interference with Quinoline-2-Carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding assay interference caused by quinoline-2-carboxylic acid derivatives. These compounds are prevalent in screening libraries, but their chemical properties can often lead to misleading results. Our goal is to equip you with the knowledge and tools to identify, understand, and mitigate these artifacts, ensuring the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are quinoline-2-carboxylic acid derivatives and why are they a concern in bioassays?
Quinoline-2-carboxylic acid derivatives are a class of chemical compounds featuring a quinoline ring system substituted with a carboxylic acid group at position 2. This structural motif is found in various biologically active molecules and is a common scaffold in many commercial and academic screening libraries.[1][2] While promising, this chemical class is frequently flagged as a source of assay interference.[3] The concern arises from several of their physicochemical properties which can lead to false-positive or false-negative results that are not related to the specific biological target of interest.[4][5]
Key reasons for concern include:
-
Aggregation: These compounds can form colloidal aggregates in aqueous assay buffers, which can non-specifically sequester and inhibit enzymes.[6][7]
-
Optical Interference: The quinoline ring is a chromophore that can absorb light and fluoresce, directly interfering with absorbance- and fluorescence-based assays.[8][9]
-
Reactivity: The carboxylic acid moiety and other reactive groups can lead to non-specific interactions with assay components.
Q2: What are the most common types of assay interference caused by these compounds?
The most common interference mechanisms can be broadly categorized as either related to the assay technology or not.[4]
| Interference Type | Mechanism | Common Assays Affected |
| Autofluorescence | The compound itself emits light upon excitation, adding to the assay signal and causing false positives.[8][10] | Fluorescence Intensity, FRET, TR-FRET, Fluorescence Polarization |
| Fluorescence Quenching / Inner Filter Effect (IFE) | The compound absorbs the excitation or emission light of the fluorophore, reducing the detected signal and causing false negatives.[10][11] | Fluorescence Intensity, FRET, TR-FRET, Fluorescence Polarization |
| Compound Aggregation | At critical concentrations, molecules self-associate into colloidal particles that non-specifically inhibit proteins.[6][7] | Enzyme activity assays, protein-protein interaction assays |
| Luciferase Inhibition | Direct inhibition of the luciferase enzyme, a common reporter in cell-based assays.[12][13] | Luciferase reporter gene assays |
| Light Scattering | Compound precipitates or aggregates can scatter light, affecting absorbance or luminescence readings.[12] | Absorbance, Nephelometry, Luminescence |
Troubleshooting Guide: A Problem-and-Solution Approach
Problem 1: My fluorescence-based assay shows a high hit rate with several quinoline derivatives, but the results are not reproducible in orthogonal assays.
This is a classic sign of assay interference. The primary culprits are likely autofluorescence or compound aggregation. Your next steps should focus on systematically ruling out these artifacts.
Causality: Quinoline scaffolds are inherently fluorescent and prone to aggregation.[6][8][10] An apparent "hit" might just be the compound's own fluorescence being detected at the assay wavelength, or it could be aggregates non-specifically inhibiting your target enzyme.[6] An orthogonal assay, which uses a different detection technology (e.g., luminescence or label-free), is not susceptible to the same optical interference, hence the lack of confirmation.[14][15]
Caption: Hit triage workflow for fluorescence assays.
This protocol determines if your compound is fluorescent at the wavelengths used in your primary assay.[10][16]
-
Prepare Compound Plate: Create a serial dilution of the quinoline derivative in the final assay buffer in a microplate (e.g., a black, clear-bottom plate).
-
Include Controls: Add wells with buffer only (negative control) and a known fluorophore like fluorescein (positive control).
-
Mimic Assay Conditions: Use the same plate type, buffer, and final volume as your primary experiment. Crucially, omit the assay-specific fluorescent probe or enzyme/substrate system.
-
Incubate: Incubate the plate under the same conditions (time, temperature) as the main assay.
-
Measure Fluorescence: Read the plate on a microplate reader using the identical excitation and emission wavelengths, gain, and other settings from your primary assay.
-
Analyze: If the signal in the compound wells is significantly above the buffer-only control and shows a concentration-dependent increase, the compound is autofluorescent and is a likely false positive.[10]
Problem 2: My enzyme inhibition assay shows steep dose-response curves and sensitivity to incubation time for a quinoline-2-carboxylic acid derivative.
These characteristics are highly suggestive of non-specific inhibition due to compound aggregation. Aggregates form over time and can sequester large amounts of enzyme, leading to potent but artifactual inhibition.[6]
Causality: Many organic molecules, including certain quinoline derivatives, are poorly soluble in aqueous buffers and form aggregates above a critical aggregation concentration (CAC).[6] These aggregates act like detergents, partially denaturing and inhibiting enzymes non-specifically. This mechanism is often sensitive to pre-incubation time and enzyme concentration.
The most common method to identify aggregators is to re-run the assay in the presence of a non-ionic detergent, which disrupts the formation of colloidal aggregates.[17]
-
Prepare Reagents: Prepare your standard assay buffer and a second batch of the same buffer containing 0.01% (v/v) Triton X-100. Note: Some enzymes can be affected by detergents, so run a control to check for this.[18][19][20]
-
Run Parallel Assays: Perform your standard enzyme inhibition assay with the quinoline derivative in both the standard buffer and the detergent-containing buffer.
-
Generate Dose-Response Curves: Create concentration-response curves for both conditions and calculate the IC50 values.
-
Analyze the Data:
-
No Change: If the IC50 value remains the same, the compound is likely a specific, "true" inhibitor.
-
Significant Rightward Shift: If the IC50 value increases dramatically (e.g., >10-fold) or inhibition is completely lost in the presence of Triton X-100, the compound is acting as an aggregator.[17] This compound should be flagged as a false positive.
-
| Condition | IC50 (µM) | Interpretation |
| Standard Buffer | 1.5 | Apparent Inhibitor |
| + 0.01% Triton X-100 | > 100 | Likely Aggregator (False Positive) |
Problem 3: My luciferase reporter assay shows a decrease in signal. How do I know if it's true pathway inhibition or just interference?
Luciferase assays are powerful but can be compromised by compounds that either directly inhibit the luciferase enzyme or interfere with the detection of light.[12][13] Quinoline derivatives, due to their optical properties, are common culprits.[21]
Causality: A drop in signal could mean the compound is successfully inhibiting the biological pathway upstream of the reporter. However, it could also mean the compound is directly inhibiting firefly luciferase or absorbing the emitted light (typically yellow-green, ~560 nm), an effect known as color quenching.[12][21]
Caption: Troubleshooting workflow for luciferase reporter assays.
This experiment tests for direct inhibition of the reporter enzyme itself, completely bypassing the biological pathway.
-
Prepare Reagents: You will need your test compound, recombinant firefly luciferase enzyme, and a luciferase assay substrate/buffer system (containing luciferin and ATP).
-
Set Up Plate: In a white, opaque microplate, add serial dilutions of your quinoline derivative. Include a known luciferase inhibitor as a positive control (if available) and a vehicle control (e.g., DMSO).
-
Add Enzyme: Add a constant amount of recombinant luciferase enzyme to all wells.
-
Initiate Reaction: Add the luciferase substrate to all wells to start the reaction.
-
Measure Luminescence: Immediately read the luminescence on a plate reader.
-
Analyze: A concentration-dependent decrease in luminescence compared to the vehicle control indicates that your compound is a direct inhibitor of luciferase and is therefore a probable false positive from your cell-based screen.[12]
References
-
NCBI Bookshelf. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.
-
FluoroFinder. (2024). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? Retrieved from [Link]
-
Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]
-
Wikipedia. (n.d.). Western blot. Retrieved from [Link]
- Spera, R., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(10), 1280-1290.
-
NCBI Bookshelf. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Revvity Signals Software. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]
- Ehlert, F. G. R., Linde, K., & Diederich, W. E. (2017). What Are We Missing? The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner. ChemMedChem, 12(17), 1419–1423.
-
Domainex. (n.d.). Hit Identification and Validation Services. Retrieved from [Link]
- Coussens, N. P., & Simeonov, A. (2016). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. ASSAY and Drug Development Technologies, 14(8), 447–455.
-
Axxam. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]
-
NCBI Bookshelf. (2016). Interferences with Luciferase Reporter Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines | Request PDF. Retrieved from [Link]
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ACS Publications. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry. Retrieved from [Link]
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BioPharm International. (2012). Assay Development and Method Validation Essentials. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activities of Quinolin-2-ylacetic Acid and Quinolin-4-ylacetic Acid
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2] Its rigid structure and ability to engage in various intermolecular interactions make it a "privileged scaffold" for drug design, leading to compounds with diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3]
Within this important class of molecules, isomeric position can dictate profound differences in biological function. This guide provides an in-depth comparison of two structurally similar yet functionally distinct isomers: Quinolin-2-ylacetic acid and Quinolin-4-ylacetic acid. By examining their distinct interactions with biological targets, we will elucidate how the simple positional change of the acetic acid moiety—from position 2 to position 4 on the pyridine ring—radically alters their pharmacological profiles, steering one towards neuroactivity and the other towards anti-inflammatory and antimicrobial applications. This analysis is designed for researchers and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) that govern the therapeutic potential of quinoline derivatives.
Structural and Physicochemical Properties: The Foundation of Function
The fundamental difference between this compound and Quinolin-4-ylacetic acid lies in the attachment point of the carboxymethyl group to the quinoline core. This seemingly minor structural alteration has significant implications for the molecule's electronic distribution, steric profile, and capacity for molecular recognition by biological targets.
| Property | This compound | Quinolin-4-ylacetic acid |
| Chemical Structure | ||
| Molecular Formula | C₁₁H₉NO₂[4] | C₁₁H₉NO₂ |
| Molar Mass | 187.19 g/mol [4] | 187.19 g/mol |
| IUPAC Name | 2-(Quinolin-2-yl)acetic acid[4] | 2-(Quinolin-4-yl)acetic acid |
The placement of the acetic acid group at the C4 position, adjacent to the ring nitrogen, results in a molecule that is structurally analogous to kynurenic acid (KYNA), a critical endogenous metabolite of the tryptophan pathway.[5] This structural mimicry is a key determinant of its biological activity. Conversely, the C2 position places the side chain further from the nitrogen atom, leading to a different spatial arrangement and electronic environment, which in turn favors interactions with a different set of biological targets.
Comparative Biological Activities: A Tale of Two Isomers
The distinct biological profiles of these isomers are a clear demonstration of positional isomerism driving divergent pharmacology. While Quinolin-4-ylacetic acid and its analogues are predominantly recognized for their roles in the central nervous system, derivatives of this compound are more frequently associated with anti-inflammatory and antimicrobial effects.
Quinolin-4-ylacetic Acid: The Neuromodulator
The biological activity of Quinolin-4-ylacetic acid is best understood through the lens of its close analogue, Kynurenic Acid (KYNA) . KYNA is a well-established neuromodulator that acts as a broad-spectrum antagonist at excitatory amino acid receptors.[5]
-
NMDA Receptor Antagonism: KYNA is a potent antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[5] Over-activation of NMDA receptors leads to excitotoxicity, a key pathological process in neurodegenerative diseases.[6] By blocking this receptor, KYNA exerts a neuroprotective effect. This contrasts sharply with another tryptophan metabolite, Quinolinic acid, which is a potent NMDA receptor agonist and a known neurotoxin.[6][7]
-
α7 Nicotinic Receptor Antagonism: KYNA also acts as a non-competitive antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), which is involved in cognitive processes like learning and memory.[8][9]
-
Metabolic and Immune Regulation: Beyond the nervous system, KYNA activates G-protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AHR), linking it to energy metabolism and immune responses.[9][10]
This compound: The Anti-inflammatory and Antimicrobial Agent
Direct experimental data on this compound is less abundant than for its C4 counterpart. However, studies on closely related quinoline-2-one and quinoline-2-carboxylic acid derivatives provide strong evidence for its potential biological activities.[11][12][13]
-
Anti-inflammatory and Analgesic Activity: Esters and amides derived from quinoline-2-carboxylic acid have demonstrated significant anti-inflammatory and analgesic properties in animal models.[12] This suggests that the this compound scaffold is a promising starting point for the development of novel anti-inflammatory agents.
-
Antimicrobial Potential: The broader class of quinolones is famous for its antibacterial activity, which is primarily achieved through the inhibition of bacterial DNA gyrase and topoisomerase IV.[14] While many clinically used quinolone antibiotics feature a carboxylic acid at the C3 position and a ketone at C4, the quinoline core itself is fundamental to this activity.[14] Derivatives of the quinoline-2-one structure have also shown antibacterial effects, indicating the potential of the C2-substituted scaffold in this therapeutic area.[11]
Summary of Biological Activities
| Feature | Quinolin-4-ylacetic acid & Analogues | This compound & Analogues |
| Primary Therapeutic Area | Neuroscience, Neuroprotection | Inflammation, Infectious Disease |
| Key Biological Targets | NMDA Receptors, α7-nAChR, GPR35, AHR[5][8][9][10] | (Inferred) Cyclooxygenase (COX), DNA Gyrase[12][14] |
| Primary Effect | Neuroprotective, Neuromodulatory | Anti-inflammatory, Analgesic, Antibacterial |
Mechanisms of Action: Visualizing the Divergence
The distinct biological activities of the two isomers originate from their interactions with different cellular pathways.
Mechanism of Quinolin-4-ylacetic Acid (via Kynurenic Acid)
As an analogue of Kynurenic Acid, this isomer functions as a brake on excessive neuronal excitation. It is an inhibitory modulator within the kynurenine pathway of tryptophan metabolism, providing a crucial counterbalance to the neurotoxic effects of Quinolinic Acid.
Caption: Kynurenine pathway showing the opposing effects of Kynurenic and Quinolinic acid.
General Mechanism of Quinolone Antibiotics
While not specific to this compound itself, the primary mechanism for the broader quinolone class involves disrupting bacterial DNA replication, a pathway that C2-substituted derivatives may also modulate.
Caption: General mechanism of action for quinolone-class antibacterial agents.
Experimental Protocols for Biological Evaluation
To empirically validate the distinct activities of these isomers, specific and robust assays are required. The following protocols provide standardized methods for assessing their primary biological effects.
Protocol 1: In Vitro NMDA Receptor Antagonism Assay
This protocol uses patch-clamp electrophysiology to measure the inhibitory effect of a compound on NMDA receptor currents in cultured neurons.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Quinolin-4-ylacetic acid on NMDA receptors.
Methodology:
-
Cell Culture: Culture primary hippocampal neurons harvested from embryonic day 18 (E18) rat pups. Plate neurons on poly-D-lysine coated coverslips and maintain in Neurobasal medium supplemented with B27 and GlutaMAX for 10-14 days.
-
Electrophysiology Setup: Use a whole-cell patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, 0.001 tetrodotoxin (to block voltage-gated sodium channels). Adjust pH to 7.4.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP. Adjust pH to 7.2.
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration on a selected neuron. Clamp the membrane potential at -70 mV.
-
Apply the NMDA receptor agonist (e.g., 100 µM NMDA + 10 µM glycine) using a rapid solution exchange system to elicit an inward current.
-
After establishing a stable baseline response, co-apply the agonist solution with increasing concentrations of Quinolin-4-ylacetic acid (e.g., 1 nM to 100 µM).
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current at each concentration of the test compound.
-
Normalize the responses to the control (agonist alone) response.
-
Plot the normalized current as a function of the log concentration of Quinolin-4-ylacetic acid and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: In Vitro Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that prevents visible growth of a bacterium.
Objective: To determine the MIC of this compound against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Methodology:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in MHB.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using MHB to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB alone). A standard antibiotic (e.g., ciprofloxacin) should be run in parallel.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring absorbance at 600 nm.
Conclusion and Future Directions
The comparative analysis of this compound and Quinolin-4-ylacetic acid serves as a powerful illustration of how subtle changes in molecular architecture can lead to divergent biological functions. The Quinolin-4-ylacetic acid scaffold, through its analogy to the endogenous neuromodulator kynurenic acid, presents a compelling framework for developing neuroprotective agents targeting excitotoxicity. In contrast, the this compound scaffold, based on data from related derivatives, holds promise for the development of novel anti-inflammatory and antimicrobial drugs.
Future research should focus on direct, head-to-head comparisons of these two isomers in a broad panel of biological assays. Elucidating the specific protein targets for this compound's anti-inflammatory effects is a critical next step. Furthermore, synthetic efforts to create libraries of derivatives based on both scaffolds will be essential to optimize potency, selectivity, and pharmacokinetic properties, ultimately paving the way for new therapeutic agents.
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ResearchGate. (2008). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Retrieved from [Link]
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ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
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ResearchGate. (2023). Water and acetic acid as a green catalytic and solvent system of quinoline derivative synthesis. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of Novel Quinoline Analogs as Antiproliferative Agents
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its synthetic versatility allows for the generation of a vast number of derivatives that exhibit a wide spectrum of biological activities, including potent anticancer effects.[1][2][3][4] Several FDA-approved anticancer drugs, such as bosutinib (tyrosine kinase inhibitor), lenvatinib (multi-kinase inhibitor), and cabozantinib (c-Met and VEGFR2 inhibitor), feature the quinoline core, underscoring its clinical significance.[5][6][7]
Novel quinoline analogs often exert their antiproliferative effects through diverse mechanisms, including the inhibition of critical cellular machinery like protein kinases and tubulin, or by directly interfering with DNA replication.[1][3][8] This guide provides a comprehensive, field-proven framework for the systematic validation of novel quinoline derivatives, progressing from initial cytotoxicity screening to the elucidation of their specific molecular mechanisms of action. Our approach is designed to be a self-validating system, ensuring that each experimental step logically informs the next, building a robust data package for promising lead compounds.
The Validation Workflow: A Step-by-Step Approach
The journey from a newly synthesized compound to a validated lead candidate follows a logical progression. The primary objective is to first confirm biological activity (cytotoxicity), then understand the cellular consequences of this activity (cell cycle arrest, apoptosis), and finally, to pinpoint the molecular interaction driving these effects (target engagement).
Caption: A logical workflow for validating novel antiproliferative compounds.
Phase 1: Primary Screening for Antiproliferative Activity
Expert Rationale: The foundational step is to ascertain whether the novel quinoline analogs possess cytotoxic or cytostatic activity against cancer cells. A robust and high-throughput method is required to screen a library of compounds and determine their potency. Tetrazolium reduction assays, such as the MTT assay, are the industry standard for this purpose. They measure the metabolic activity of a cell population, which serves as a reliable proxy for cell viability.[9][10][11]
Core Methodology: MTT Cell Viability Assay
The MTT assay is a colorimetric method based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[9][12] The concentration of this insoluble formazan, which is subsequently solubilized, is directly proportional to the number of viable cells.[9]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HT-29 colon cancer) into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Include a non-cancerous cell line (e.g., HEK-293) to assess selectivity. Allow cells to adhere and resume logarithmic growth for 24 hours.
-
Causality: An overnight incubation allows cells to recover from trypsinization and attach firmly, ensuring that the measured effect is due to the compound and not experimental manipulation.
-
-
Compound Treatment: Prepare serial dilutions of the novel quinoline analogs in culture medium. Replace the existing medium with medium containing the compounds at various concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Causality: A 72-hour incubation period is typically sufficient to observe the effects of compounds that may act at different phases of the cell cycle, allowing for multiple cell divisions to occur.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Causality: This allows sufficient time for viable cells to convert the MTT into formazan crystals. The reaction is dependent on active metabolism.
-
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent, typically DMSO or an SDS solution, to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.[14]
Data Presentation: Comparative IC₅₀ Values
Summarize the results in a table to easily compare the potency and selectivity of the novel analogs.
| Compound | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. HT-29 (Colon Cancer) | IC₅₀ (µM) vs. HEK-293 (Normal Kidney) | Selectivity Index (SI)* |
| Analog Q1 | 1.38 | 2.15 | > 50 | > 36.2 |
| Analog Q2 | 15.7 | 22.4 | > 100 | > 6.3 |
| Analog Q3 | 0.95 | 1.12 | 15.3 | 16.1 |
| Doxorubicin | 0.88 | 1.05 | 2.5 | 2.8 |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.
Phase 2: Uncovering the Antiproliferative Mechanism
Expert Rationale: Once a compound demonstrates potent and selective cytotoxicity (e.g., Analog Q1 and Q3 from the table above), the next critical step is to determine how it inhibits cell proliferation. The two most common mechanisms for anticancer agents are inducing programmed cell death (apoptosis) or causing cell cycle arrest. These are not mutually exclusive.
A. Cell Cycle Analysis via Flow Cytometry
This technique is used to quantify the DNA content of individual cells, allowing for the determination of their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[15] A compound that blocks progression through the cell cycle will cause an accumulation of cells in a specific phase. Furthermore, apoptotic cells often appear as a "sub-G1" peak due to DNA fragmentation.[15]
Caption: The eukaryotic cell cycle and a potential point of drug-induced arrest.
Detailed Experimental Protocol: Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates and treat with the quinoline analog at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Harvest Cells: Collect both adherent and floating cells (to include apoptotic cells) and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet (1x10⁶ cells) in 1 mL of PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[16][17][18] Incubate for at least 2 hours at 4°C.
-
Causality: Ethanol fixation dehydrates and permeabilizes the cells, allowing the PI dye to enter and access the DNA. Dropwise addition while vortexing prevents cell clumping.
-
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A.[15][16][19]
-
Causality: RNase A is crucial because PI can also bind to double-stranded RNA. Its inclusion ensures that the fluorescence signal is strictly proportional to the DNA content.[15]
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is measured for thousands of individual cells.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
B. Validation of Apoptosis by Western Blot
Expert Rationale: Western blotting provides definitive, qualitative, and semi-quantitative evidence of apoptosis by detecting key protein markers in the apoptotic cascade.[20][21] The activation of executioner caspases, like Caspase-3, is a central event in apoptosis. Activated Caspase-3 cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[22][23] The detection of cleaved Caspase-3 and cleaved PARP is considered a hallmark of apoptosis.[21][24]
Detailed Experimental Protocol: Western Blot for Apoptotic Markers
-
Protein Extraction: Treat cells with the quinoline analog as described above. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Causality: The lysis buffer breaks open the cells, while inhibitors prevent the degradation or modification of the target proteins after extraction.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of protein.
Data Presentation: Summary of Apoptotic Induction
| Treatment (24h) | Cleaved PARP (Fold Change vs. Control) | Cleaved Caspase-3 (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 |
| Analog Q3 (0.95 µM) | 4.8 | 5.3 |
| Analog Q3 (1.90 µM) | 9.2 | 10.5 |
Phase 3: Pinpointing the Molecular Target
Expert Rationale: After confirming that a compound induces cell cycle arrest and/or apoptosis, the ultimate goal is to identify its direct molecular target. For quinoline analogs, two of the most common targets are tubulin and protein kinases.[1][8][25] The phenotypic data from Phase 2 often provides clues: for instance, a strong G2/M arrest is highly suggestive of tubulin disruption.[26][27]
Case Study 1: Mechanism as a Tubulin Polymerization Inhibitor
Microtubules, polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division.[8] Compounds that inhibit tubulin polymerization prevent spindle formation, leading to mitotic arrest (G2/M phase) and subsequent apoptosis.[26][28][29]
Caption: Mechanism of action for a tubulin polymerization inhibitor.
Experimental Validation: An in vitro tubulin polymerization assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. This is often a fluorescence-based assay where a fluorescent reporter incorporates into growing microtubules, leading to an increase in signal. Inhibitors will suppress this signal increase.
Case Study 2: Mechanism as a Kinase Inhibitor
Aberrant signaling from protein kinases is a hallmark of cancer.[5] The quinoline scaffold is a key component of many kinase inhibitors that target ATP-binding sites.[5]
Caption: General mechanism of a quinoline-based kinase inhibitor.
Experimental Validation: The inhibitory activity against a specific kinase (e.g., Pim-1, c-Met, EGFR) is determined using an in vitro kinase assay.[6][30] These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor compound. The result is an IC₅₀ value for target engagement, which can be correlated with the cellular IC₅₀ for antiproliferative activity.
Final Comparative Analysis
The culmination of this validation workflow is a comprehensive data summary that allows for direct comparison between novel analogs and established standards.
| Parameter | Analog Q1 | Analog Q3 | Doxorubicin (Standard) |
| Cellular IC₅₀ (MCF-7) | 1.38 µM | 0.95 µM | 0.88 µM |
| Cell Cycle Effect | G2/M Arrest | G2/M Arrest | S-phase Arrest |
| Cleaved PARP Induction | +++ | ++++ | +++ |
| Molecular Target | Tubulin | Tubulin | Topoisomerase II |
| Target IC₅₀ (Tubulin Assay) | 0.46 µM | 0.25 µM | N/A |
This table clearly shows that while both analogs are potent, Analog Q3 is superior to Q1 in both cellular and target-based assays and induces a stronger apoptotic response, making it the more promising lead candidate for further in vivo studies.
Conclusion
This guide outlines a rigorous, multi-faceted approach to validating the antiproliferative effects of novel quinoline analogs. By systematically progressing from broad phenotypic screening to specific mechanistic studies, researchers can build a compelling, evidence-based case for their lead compounds. This structured validation process, which emphasizes understanding the causality behind each experimental step, is essential for identifying candidates with the highest potential for successful preclinical and clinical development in the ongoing search for next-generation cancer therapeutics.
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Navigating the Molecular Maze: A Comparative Guide to In Silico Target Identification for 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives
In the landscape of modern drug discovery, the identification of molecular targets for bioactive small molecules is a critical yet often arduous step. The 2-aryl-quinoline-4-carboxylic acid scaffold has emerged as a privileged structure, with derivatives exhibiting a wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1] However, for many of these promising compounds, the precise protein targets responsible for their therapeutic effects remain elusive. This guide provides a comprehensive comparison of leading in silico target identification methodologies, offering researchers, scientists, and drug development professionals a practical framework for navigating the complex process of target deconvolution for this important class of molecules.
This document moves beyond a simple listing of methods, delving into the causality behind experimental choices and providing self-validating protocols. We will explore and compare three principal computational strategies: ligand-based chemogenomics, structure-based reverse docking, and pharmacophore modeling. Each section will provide a theoretical underpinning, a detailed experimental protocol using freely accessible web servers, and a comparative analysis of their performance and applicability.
The 2-Aryl-Quinoline-4-Carboxylic Acid Scaffold: A Privileged Starting Point
The quinoline core is a common motif in numerous natural products and synthetic pharmaceuticals.[1] The addition of an aryl group at the 2-position and a carboxylic acid at the 4-position creates a versatile scaffold that has been extensively explored in medicinal chemistry. Notably, derivatives of this class have been identified as inhibitors of multidrug resistance protein 2 (MRP2) and, more recently, as potential therapeutics for leishmaniasis and certain cancers.[2][3] A recent study successfully employed an integrated in silico workflow to identify Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target for a series of 2-aryl-quinoline-4-carboxylic acid derivatives.[2][4][5] Another study identified Sirtuin 3 (SIRT3) as a target for a subset of these compounds in the context of leukemia.[3] These successes underscore the power of computational approaches in elucidating the mechanism of action of these promising therapeutic agents.
A Comparative Analysis of In Silico Target Identification Strategies
The choice of an in silico target identification method is contingent on the available data and the specific research question. Here, we compare three widely used approaches, highlighting their strengths and weaknesses.
| Methodology | Principle | Strengths | Weaknesses | Applicability for 2-Aryl-Quinoline-4-Carboxylic Acids |
| Ligand-Based Chemogenomics | "Guilt by association": similar compounds are assumed to have similar targets. | - Does not require a 3D structure of the target. - Computationally efficient. - Can identify targets for which no structural information is available. | - Heavily reliant on the quality and coverage of bioactivity databases. - May fail to identify novel targets or targets for compounds with unique scaffolds. | Excellent for initial hypothesis generation and identifying common targets for a series of derivatives. |
| Structure-Based Reverse Docking | Docks a single ligand against a library of 3D protein structures to identify potential binding partners. | - Provides insights into the potential binding mode. - Can identify novel targets. | - Requires 3D structures of potential targets. - Computationally intensive. - Scoring functions can be inaccurate, leading to false positives. | Useful for refining hypotheses generated by other methods and for identifying targets with available crystal structures. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features responsible for biological activity. | - Can be used for both ligand-based and structure-based approaches. - Useful for virtual screening to find novel scaffolds. | - The quality of the model is highly dependent on the input data (active compounds or protein structure). - Can be subjective and require significant user expertise. | Effective for identifying compounds with similar interaction patterns and for designing new derivatives with improved activity. |
Experimental Protocols: A Step-by-Step Guide
To illustrate the practical application of these methodologies, we will use the following representative 2-aryl-quinoline-4-carboxylic acid derivative as our query molecule: 2-(4-chlorophenyl)quinoline-4-carboxylic acid .
SMILES: O=C(O)c1cncc2ccccc12c1ccc(Cl)cc1
Ligand-Based Chemogenomics using SwissTargetPrediction
SwissTargetPrediction is a web server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.[6][7][8]
Protocol:
-
Input the query molecule: Paste the SMILES string O=C(O)c1cncc2ccccc12c1ccc(Cl)cc1 into the search box.
-
Select the organism: Choose "Homo sapiens".
-
Click "Predict targets".
-
Analyze the results: The output will be a list of predicted targets ranked by probability. Examine the top-ranking targets and their associated known ligands to assess the confidence of the prediction.
Workflow Diagram:
Caption: SwissTargetPrediction Workflow
Structure-Based Reverse Docking using ReverseDock
ReverseDock is a web server that performs blind docking of a single ligand to multiple protein targets using AutoDock Vina.[9][10]
Protocol:
-
Prepare the ligand file: Convert the SMILES string of our query molecule to a 3D structure file (e.g., in .mol2 or .pdbqt format) using a tool like Open Babel.
-
Navigate to the ReverseDock web server.
-
Upload the ligand file.
-
Select a protein target library: Choose a relevant library of protein structures (e.g., human proteins implicated in cancer).
-
Submit the job.
-
Analyze the results: The server will provide a list of protein targets ranked by their predicted binding affinity (docking score) to the query ligand. Visualize the predicted binding poses for the top-ranking targets to assess the plausibility of the interaction.
Workflow Diagram:
Caption: ReverseDock Workflow
Pharmacophore Modeling using Pharmit
Pharmit is a web-based tool for pharmacophore-based virtual screening and pharmacophore browsing.[11][12][13][14]
Protocol:
-
Define the pharmacophore:
-
Ligand-based: If you have a set of active 2-aryl-quinoline-4-carboxylic acid derivatives, you can upload them to generate a common feature pharmacophore model.
-
Structure-based: If a crystal structure of a target in complex with a similar ligand is available, you can upload the PDB file and generate a pharmacophore based on the protein-ligand interactions.
-
-
Search compound libraries: Use the generated pharmacophore model to search large compound databases (e.g., MolPort, ZINC) for molecules that match the pharmacophore.
-
Analyze the hits: The results will be a list of compounds that fit the pharmacophore model. These compounds can then be further evaluated using other methods like molecular docking.
Workflow Diagram:
Caption: Pharmit Workflow
Conclusion and Future Perspectives
The in silico target identification methods presented in this guide offer powerful and complementary approaches to unraveling the complex pharmacology of 2-aryl-quinoline-4-carboxylic acid derivatives. Ligand-based chemogenomics provides a rapid and efficient means of generating initial hypotheses, while reverse docking offers a structure-based approach to refine these predictions and gain insights into binding modes. Pharmacophore modeling serves as a valuable tool for understanding key chemical features and for identifying novel active compounds.
It is crucial to emphasize that in silico predictions are not a substitute for experimental validation.[15][16] The most robust target identification strategies will invariably involve an iterative cycle of computational prediction and experimental testing. As computational power and the accuracy of predictive algorithms continue to improve, and as the volume of publicly available bioactivity and structural data grows, these in silico methods will undoubtedly play an increasingly integral role in accelerating the discovery and development of new medicines based on the versatile 2-aryl-quinoline-4-carboxylic acid scaffold.
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Comparative Analysis of Quinoline Carboxylic Acid Methyl Ester Analogs: A Guide for Drug Discovery Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2] Among its many derivatives, quinoline carboxylic acid methyl esters represent a critical class of intermediates and bioactive molecules. This guide provides a comparative analysis of key analogs, offering insights into their synthesis, biological evaluation, and structure-activity relationships (SAR). We will delve into the experimental data that underpins these comparisons, providing researchers with the necessary information to make informed decisions in their drug discovery programs.
The Quinoline Core: A Versatile Pharmacophore
The quinoline ring system, an aromatic bicyclic heterocycle, is a common feature in a variety of biologically active compounds. Its planar nature allows for effective intercalation with DNA and interaction with aromatic residues in enzyme active sites. The nitrogen atom introduces a dipole moment and a site for hydrogen bonding, further enhancing its binding capabilities. The carboxylic acid methyl ester functionality, often positioned at C-2, C-3, or C-4, serves as a key handle for further chemical modification and can influence the molecule's pharmacokinetic properties.[3]
Comparative Evaluation of Key Analogs
The following sections will compare different quinoline carboxylic acid methyl ester analogs based on their synthetic accessibility and biological activities.
Synthesis Strategies: A Comparative Overview
The synthesis of quinoline carboxylic acid methyl esters can be broadly approached through several established name reactions, each with its own advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern on the quinoline core.[4]
Common Synthetic Routes:
-
Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions. It is a reliable method for the synthesis of 2,4-disubstituted quinolines.[1]
-
Conrad-Limpach-Knorr Synthesis: This reaction between an aniline and a β-ketoester can yield either 2- or 4-quinolones, which can then be further functionalized.[5]
-
Doebner-von Miller Reaction: This reaction utilizes an α,β-unsaturated carbonyl compound, an aniline, and a Lewis acid catalyst, offering a versatile route to a wide range of substituted quinolines.[4][5]
-
Friedländer Annulation: This is a straightforward condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, leading directly to polysubstituted quinolines.
-
Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group to produce substituted quinoline-4-carboxylic acids.[4][5]
The selection of the synthetic pathway is a critical decision driven by the availability of starting materials, desired substitution patterns, and overall yield. For instance, the Doebner reaction is particularly useful for the synthesis of quinoline-4-carboxylic acids.[6][7]
Caption: Overview of common synthetic routes to quinoline carboxylic acid methyl esters.
Anticancer Activity: A Case Study
A significant area of investigation for quinoline derivatives is their potential as anticancer agents.[8] Their planar structure allows for DNA intercalation, and various substitutions can modulate this activity and introduce other mechanisms of action, such as the inhibition of topoisomerase II and the induction of apoptosis.[1][9]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines a standard method for assessing the cytotoxic effects of quinoline analogs on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)[10]
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Quinoline carboxylic acid methyl ester analogs (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline analogs (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[9]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.[10]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Data:
| Analog | R1 Substituent | R2 Substituent | hDHODH IC50 (µM) | HCT-116 IC50 (µM) |
| 14 | 2'-pyridyl | -COOH | 1.86 ± 0.17 | 10.9 ± 1.2 |
| 15 | 2'-pyridyl | -COOCH3 | > 25 | 3.93 ± 0.65 |
| 17 | 2'-(MeO)-pyridyl | -COOH | 0.43 ± 0.04 | 1.48 ± 0.16 |
Data extracted from a study on 4-quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase.[10]
Interpretation of Results:
The data demonstrates that the methyl ester analog (15) exhibits greater cytotoxic activity against the HCT-116 cancer cell line compared to its carboxylic acid counterpart (14), despite showing significantly less inhibition of the hDHODH enzyme.[10] This suggests that the methyl ester may have a different mechanism of action or improved cellular uptake. The methoxy-substituted pyridyl analog (17) with a carboxylic acid shows the most potent activity against both the enzyme and the cancer cell line.[10]
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
Quinoline derivatives have also shown promise as antimicrobial agents, with a mechanism often involving the inhibition of bacterial DNA gyrase and topoisomerase IV.[11][12]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[13]
-
Mueller-Hinton Broth (MHB)
-
Quinoline carboxylic acid methyl ester analogs (dissolved in DMSO)
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the quinoline analogs in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[14]
Comparative Data:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Analog A | >128 | >128 |
| Analog B | 16 | 32 |
| Analog C | 4 | 8 |
Note: The data presented here is representative of typical results for quinoline derivatives and is for illustrative purposes.
Interpretation of Results:
The hypothetical data illustrates that unsubstituted quinoline analogs (Analog A) are often inactive. The introduction of specific substituents (Analog B) can confer significant antibacterial activity, which can be further enhanced by additional modifications (Analog C). This highlights the importance of the substitution pattern in determining the antimicrobial potency of quinoline carboxylic acid methyl esters.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data highlights key SAR trends for quinoline carboxylic acid methyl esters:
-
Substitution is Essential: The unsubstituted quinoline core is generally devoid of significant biological activity.
-
Position and Nature of Substituents: The type and placement of substituents on the quinoline ring are critical for biological activity. For instance, bulky hydrophobic groups at the C-2 position and a carboxylic acid (or its ester) at the C-4 position are often required for dihydroorotate dehydrogenase inhibition.[15]
-
Carboxylic Acid/Ester Group: The carboxylic acid at the C-3 position is essential for the antibacterial activity of quinolones by targeting bacterial topoisomerases.[12] In some anticancer mechanisms, the carboxylate group is crucial for binding to the target enzyme.[12]
The likely mechanism of action for the anticancer activity of many quinoline derivatives involves the inhibition of key enzymes like dihydroorotate dehydrogenase or topoisomerases, leading to the arrest of cell growth.[12][15] For antimicrobial activity, the primary targets are bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication.[12]
Caption: Plausible mechanisms of action for quinoline carboxylic acid methyl ester analogs.
Conclusion and Future Directions
This comparative guide demonstrates the significant potential of quinoline carboxylic acid methyl ester analogs as a source of new therapeutic agents. The modular nature of their synthesis allows for the systematic exploration of chemical space and the fine-tuning of biological activity. Future research should focus on the synthesis of novel analogs with diverse substitution patterns and the detailed elucidation of their mechanisms of action. Further optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties will be crucial for their translation into clinical candidates.
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- Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs - Benchchem. (n.d.).
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (2021, November 4).
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.).
- The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.).
- therapeutic significance of quinoline derivatives as antimicrobial agents - ResearchGate. (n.d.).
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21).
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. (n.d.).
- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC - NIH. (n.d.).
- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021, July 16).
- In Vivo Anticancer Activity of Quinoline Derivatives: A Comparative Guide for Researchers - Benchchem. (n.d.).
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. (n.d.).
- Structure-activity relationship of quinoline carboxylic acids - Benchchem. (n.d.).
- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.).
- Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (n.d.).
- Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed. (1990, August 15).
- Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC - NIH. (n.d.).
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020, June 2).
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (n.d.).
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry - ACS Publications. (2018, May 4).
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2017, August 1).
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (2023, August 23).
- Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials | Journal of Medicinal Chemistry - ACS Publications. (2021, August 26).
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (n.d.).
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A Researcher's Guide to the Structure-Activity Relationship of Quinolinone Derivatives as Interleukin-2 Suppressors
This guide provides a comprehensive analysis of quinolinone derivatives as a promising class of Interleukin-2 (IL-2) suppressors. We will dissect the intricate relationship between their chemical structure and biological activity, compare their performance with established immunosuppressants, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals in immunology and medicinal chemistry.
The Critical Role of Interleukin-2 in Immunity and Disease
Interleukin-2 (IL-2) is a pleiotropic cytokine, first identified as a T-cell growth factor, that plays a central role in orchestrating the immune response.[1][2] Produced primarily by activated CD4+ T-helper cells, IL-2 is vital for the proliferation, differentiation, and survival of various immune cells, including T-cells and natural killer (NK) cells.[1][3] However, the dysregulation of IL-2 signaling is a hallmark of numerous pathological conditions. Overproduction can lead to autoimmune diseases and transplant rejection, making the IL-2 pathway a critical target for immunosuppressive therapies.[1][2] Consequently, the development of small-molecule inhibitors that can precisely modulate IL-2 production is of significant therapeutic interest.[4][5]
The Quinolinone Scaffold: A Privileged Structure for Immunomodulation
The quinolinone core is a well-established pharmacophore found in a multitude of biologically active compounds.[6][7] While historically recognized for broad-spectrum antimicrobial activity, recent research has unveiled the significant immunomodulatory potential of this scaffold.[6][7] Unlike traditional fluoroquinolones which can have mixed effects on cytokine synthesis, novel quinolinone derivatives have been specifically engineered to act as potent and selective suppressors of T-cell-associated IL-2 release.[8][9][10] This guide focuses on a series of such derivatives, elucidating how targeted chemical modifications translate into potent immunosuppressive activity.
Dissecting the Structure-Activity Relationship (SAR)
A pivotal study by Kwak et al. provides a foundational understanding of the SAR for this class of compounds by systematically modifying three key side chains (R¹, R², and R³) around the quinolinone skeleton.[8] Their work demonstrates that precise structural alterations at these positions are critical for achieving high-potency IL-2 suppression.
Visualizing the Quinolinone Core
The general structure of the investigated quinolinone derivatives is shown below, highlighting the three points of diversification.
Caption: Quinolinones suppress IL-2 by inhibiting NFAT and NF-κB activity.
Comparative Analysis: Quinolinones vs. Other IL-2 Suppressors
To contextualize the performance of these novel quinolinone derivatives, it is useful to compare them against well-known immunosuppressants that also target T-cell activation pathways.
| Agent Class | Example(s) | Primary Mechanism of Action | Key Advantages / Disadvantages |
| Quinolinone Derivatives | Compound 11l | Dual suppression of NFAT and NF-κB promoter activity. [8] | Advantages: High potency (nM range), novel scaffold, potentially favorable side-effect profile (low cytotoxicity). Disadvantages: Preclinical stage, in vivo efficacy and safety not yet fully established. |
| Calcineurin Inhibitors | Cyclosporin A, Tacrolimus | Inhibit calcineurin, preventing the dephosphorylation and nuclear translocation of NFAT. [11] | Advantages: Clinically proven efficacy, widely used in transplantation. Disadvantages: Significant side effects (nephrotoxicity, neurotoxicity), narrow therapeutic window. |
| mTOR Inhibitors | Sirolimus (Rapamycin) | Inhibit the mTOR pathway, blocking signal transduction downstream of the IL-2 receptor, thus inhibiting T-cell proliferation. | Advantages: Different mechanism offers combination therapy potential. Disadvantages: Can cause metabolic side effects (hyperlipidemia), myelosuppression. |
| Anti-CD25 Antibodies | Basiliximab, Daclizumab | Monoclonal antibodies that block the high-affinity IL-2 receptor (CD25), preventing IL-2 from binding and signaling. [1] | Advantages: High specificity for activated T-cells. Disadvantages: Biologic (requires injection), risk of immunogenicity, costly. |
Quinolinone derivatives represent a compelling alternative to existing agents. By targeting transcription factors directly, they act upstream of IL-2 production, similar to calcineurin inhibitors. However, their distinct chemical structure and dual-target engagement (NFAT and NF-κB) may offer a differentiated efficacy and safety profile, a hypothesis that warrants further clinical investigation.
Experimental Protocols for Evaluation
Reproducibility and methodological rigor are paramount in drug discovery. The following section details the core in vitro assay used to determine the IL-2 suppressive activity of quinolinone derivatives.
Protocol: Jurkat T-Cell IL-2 Suppression Assay
This protocol is designed to quantify the ability of a test compound to inhibit the production of IL-2 from an activated immortalized T-cell line.
Objective: To determine the IC₅₀ value of a test compound for IL-2 suppression.
Materials:
-
Jurkat T-cells (Clone E6-1)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
Test compounds (e.g., quinolinone derivatives) dissolved in DMSO
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin (or A23187) [8]* Human IL-2 ELISA Kit
-
96-well flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Workflow Diagram:
Caption: Workflow for the in vitro IL-2 suppression assay.
Step-by-Step Procedure:
-
Cell Culture: Maintain Jurkat T-cells in logarithmic growth phase in complete RPMI-1640 medium. Ensure cell viability is >95% before starting the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a serial dilution series (e.g., 10-fold dilutions) in culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤0.1% to avoid solvent toxicity.
-
Cell Seeding: Harvest and resuspend Jurkat cells to a density of 1 x 10⁶ cells/mL in fresh medium. Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Compound Addition: Add the diluted test compounds to the wells. Include "vehicle control" (DMSO only) and "unstimulated control" wells. Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
Rationale: Pre-incubation allows the compounds to penetrate the cells and engage with their intracellular targets before the activation stimulus is applied.
-
-
Cell Stimulation: Prepare a stimulation cocktail of PMA (final concentration ~50 ng/mL) and Ionomycin (final concentration ~1 µM). Add this cocktail to all wells except the "unstimulated control". [8] * Rationale: PMA (a DAG mimetic) and Ionomycin (a calcium ionophore) synergistically mimic the signaling downstream of T-cell receptor activation, robustly inducing the NFAT and NF-κB pathways and leading to high levels of IL-2 production. [8]6. Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant, which contains the secreted IL-2.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatants using a commercial Human IL-2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of IL-2 inhibition for each compound concentration relative to the vehicle control. Plot the inhibition data against the log of the compound concentration and use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value.
-
Self-Validation: The assay's validity is confirmed by a large signal window between the stimulated (vehicle) and unstimulated controls. A known immunosuppressant like Cyclosporin A should be run as a positive control to benchmark assay performance.
-
Conclusion and Future Directions
The quinolinone scaffold represents a highly promising and druggable platform for the development of novel IL-2 suppressors. The detailed structure-activity relationship analysis clearly demonstrates that potent inhibitory activity can be achieved through rational chemical modifications at the N-1, C-3, and C-5 positions. The lead compound 11l , with its nanomolar potency and defined mechanism of action targeting NFAT and NF-κB, serves as an excellent starting point for further preclinical development.
Future work should focus on optimizing the pharmacokinetic and safety profiles of these derivatives. In vivo studies in animal models of autoimmune disease or transplantation are the necessary next step to validate the therapeutic potential of this exciting new class of immunomodulators.
References
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Kwak, S. H., et al. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & Medicinal Chemistry, 24(21), 5357-5367. [Link]
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Al-Trawneh, S. A. (2022). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 27(23), 8527. [Link]
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Kwak, S. H., et al. (2018). Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. European Journal of Medicinal Chemistry, 151, 62-79. [Link]
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Liu, G. B., et al. (2009). Synthesis and evaluation of a novel series of quinoline derivatives with immunosuppressive activity. Bioorganic & Medicinal Chemistry, 17(15), 5433-5441. [Link]
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Kerdphon, S., et al. (2021). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Molecules, 26(16), 4995. [Link]
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Dalhoff, A., & Shalit, I. (2003). Immunomodulatory effects of quinolones. The Lancet Infectious Diseases, 3(6), 359-371. [Link]
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Pharmacy 180. (n.d.). SAR of Quinolones. Pharmacy 180. Retrieved from [Link]
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Hagiwara, M., et al. (1987). Inhibitors of IL-2 Production and IL-2 Receptor Expression in Human Leukemic T-cell Line, Jurkat. Journal of Pharmacobio-Dynamics, 10(10), 529-534. [Link]
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Dalhoff, A. (2005). Immunomodulatory activities of fluoroquinolones. Chemotherapy, 51(Suppl. 1), 29-37. [Link]
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Wilson, C. G., & Arkin, M. R. (2011). Small-molecule inhibitors of IL-2/IL-2R: lessons learned and applied. Current topics in microbiology and immunology, 348, 25–57. [Link]
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Patsnap Synapse. (2024). What are IL-2 inhibitors and how do they work? Patsnap Synapse. Retrieved from [Link]
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Arkin, M. R., & Wells, J. A. (2004). Small-molecule inhibitors of protein-protein interactions: progressing towards the dream. Nature reviews. Drug discovery, 3(4), 301–317. [Link]
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Sim, G. C., & Radvanyi, L. (2018). IL-2 based cancer immunotherapies: an evolving paradigm. Frontiers in Immunology, 9, 1856. [Link]
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Liao, W., Lin, J. X., & Leonard, W. J. (2011). IL-2 family cytokines: new insights into the complex roles of IL-2 as a broad regulator of T helper cell differentiation. Current opinion in immunology, 23(5), 598–604. [Link]
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A Comparative Guide to the Docking of Benzoyl-2-Arylquinolines with Multidrug Resistance-Associated Protein 2 (MRP2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the docking of benzoyl-2-arylquinoline derivatives with the Multidrug Resistance-Associated Protein 2 (MRP2), a critical transporter in drug disposition and resistance. We will explore the structural basis of their interaction, compare their binding modes to other known MRP2 inhibitors, and provide a detailed, state-of-the-art protocol for performing such docking studies, grounded in the latest structural biology advancements.
Introduction: The Significance of MRP2 in Drug Development
Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, is a vital member of the ATP-binding cassette (ABC) transporter superfamily.[1] Located on the apical membrane of polarized cells, such as hepatocytes and renal proximal tubule cells, MRP2 plays a crucial role in the efflux of a wide range of endogenous and xenobiotic substances, particularly conjugated metabolites.[1] This function is essential for detoxification but also presents a significant challenge in drug development. Overexpression of MRP2 in cancer cells can lead to multidrug resistance (MDR), diminishing the efficacy of chemotherapeutic agents.[2] Conversely, inhibition of MRP2 can lead to drug-drug interactions and potential toxicity. Therefore, understanding the interactions of small molecules with MRP2 is paramount for designing safer and more effective drugs.
Benzoyl-2-arylquinolines have emerged as a promising scaffold for the design of potent MRP2 inhibitors.[3] This guide will dissect the molecular interactions underpinning their inhibitory activity through the lens of computational docking studies, offering a comparative analysis against established MRP2 modulators.
The Benzoyl-2-Arylquinoline Scaffold: A Promising MRP2 Inhibitor
Recent studies have identified the 6- or 8-benzoyl-2-arylquinoline framework as a suitable template for designing MRP2 inhibitors.[3] The position of the benzoyl group on the quinoline ring and the nature of the aryl substituent at the 2-position have been shown to be critical for activity. Furthermore, the presence of a carboxyl group can significantly influence the interaction with the transporter.[3]
Comparative Docking Studies: Benzoyl-2-Arylquinolines vs. Alternative MRP2 Inhibitors
To objectively evaluate the potential of benzoyl-2-arylquinolines, we present a comparative docking analysis against well-characterized MRP2 inhibitors. This in-silico study utilizes the recently resolved high-resolution cryogenic electron microscopy (cryo-EM) structure of human MRP2 (PDB ID: 9C2I), providing a contemporary and accurate model for these interactions.[4] For comparative purposes, we will also reference the cryo-EM structure of rat Mrp2 in complex with the known inhibitor probenecid (PDB ID: 8RQ4).[5]
Methodology: A State-of-the-Art Docking Protocol
The following protocol outlines a robust and reproducible workflow for docking small molecules to the human MRP2 structure.
Experimental Protocol: Molecular Docking of MRP2 Inhibitors
-
Receptor Preparation:
-
Obtain the cryo-EM structure of human MRP2 (PDB ID: 9C2I) from the RCSB Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands or ions not pertinent to the binding site of interest.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4 using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or PDB2PQR.
-
Perform a restrained energy minimization of the added hydrogens to relieve any steric clashes, while keeping the heavy atoms constrained.
-
-
Ligand Preparation:
-
Generate 3D structures of the benzoyl-2-arylquinoline derivatives and known MRP2 inhibitors (e.g., MK-571, probenecid, cyclosporin A).
-
Assign correct bond orders and protonation states at pH 7.4.
-
Generate low-energy conformers for each ligand using a tool like ConfGen or the LigPrep module in Maestro.
-
-
Binding Site Definition and Grid Generation:
-
Identify the putative binding site within the transmembrane domain of MRP2. This can be guided by the location of the bound probenecid in the rat Mrp2 structure (PDB: 8RQ4) and by analyzing conserved residues in the substrate-binding pocket.[6]
-
Define a grid box centered on the identified binding site, with dimensions sufficient to accommodate the ligands (e.g., 25 Å x 25 Å x 25 Å).
-
-
Molecular Docking Simulation:
-
Utilize a well-validated docking program such as AutoDock Vina or Glide (Schrödinger).[7][8]
-
For AutoDock Vina, set the exhaustiveness parameter to a high value (e.g., 20) to ensure a thorough search of the conformational space.
-
For Glide, use the Standard Precision (SP) or Extra Precision (XP) mode for docking.[9]
-
Generate a set of top-ranking poses for each ligand (e.g., 10-20 poses).
-
-
Pose Analysis and Scoring:
-
Analyze the predicted binding poses for each ligand, focusing on key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues of the MRP2 binding pocket.
-
Rank the ligands based on their docking scores (e.g., binding energy in kcal/mol for AutoDock Vina, GlideScore for Glide).
-
Visualize the ligand-protein interactions using software like PyMOL or Discovery Studio.
-
Workflow for MRP2 Docking Study
Caption: A typical workflow for a molecular docking study of MRP2 inhibitors.
Comparative Docking Results
The following table summarizes the predicted binding affinities and key interacting residues for a representative benzoyl-2-arylquinoline and known MRP2 inhibitors, docked into the human MRP2 structure (PDB: 9C2I).
Table 1: Comparative Docking Results of MRP2 Inhibitors
| Compound | Class | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Compound 6d | Benzoyl-2-arylquinoline | -9.8 | Arg385, Tyr458, Phe489, Trp1245 |
| MK-571 | Leukotriene D4 antagonist | -11.2 | Arg385, Lys388, Tyr458, Gln1241 |
| Probenecid | Uricosuric agent | -8.5 | Ser384, Arg385, Phe489 |
| Cyclosporin A | Calcineurin inhibitor | -12.5 | Tyr458, Phe489, Met1242, Trp1245 |
Note: The binding energies and interacting residues are representative values that would be expected from a docking study and are for illustrative purposes.
Analysis of Binding Modes
Benzoyl-2-arylquinolines: The docking poses of potent benzoyl-2-arylquinoline derivatives, such as compound 6d from the study by Gholampour et al.[3], reveal key interactions within the MRP2 binding pocket. The benzoyl moiety often engages in pi-pi stacking interactions with aromatic residues like Tyr458 and Phe489. The quinoline core contributes to hydrophobic interactions, while the carboxyl group, if present, can form crucial hydrogen bonds or salt bridges with basic residues like Arg385.
Alternative Inhibitors:
-
MK-571: This potent inhibitor is predicted to form multiple hydrogen bonds through its carboxyl and amide groups with residues such as Arg385 and Lys388.[10] Its extended structure allows it to span a larger portion of the binding cavity.
-
Probenecid: As observed in the rat Mrp2 structure, probenecid forms interactions with key residues in the binding pocket.[6] Its smaller size results in a more focused interaction profile.
-
Cyclosporin A: This large cyclic peptide exhibits extensive hydrophobic interactions and is predicted to have a very high binding affinity.[11]
Binding Pocket of MRP2 with a Docked Inhibitor
Caption: A simplified diagram of a benzoyl-2-arylquinoline inhibitor in the MRP2 binding pocket.
Structure-Activity Relationship (SAR) and Experimental Validation
The insights gained from docking studies are invaluable for understanding the structure-activity relationship (SAR) of benzoyl-2-arylquinolines as MRP2 inhibitors.
-
Position of the Benzoyl Group: Docking studies can rationalize why 8-benzoyl-2-arylquinolines generally exhibit greater activity than their 6-benzoyl counterparts by showing more favorable interactions within the binding pocket.[3]
-
Aryl Substituent at Position 2: The nature and substitution pattern of the aryl ring at the 2-position of the quinoline can significantly impact binding affinity through varying hydrophobic and electronic interactions.
-
Carboxyl Group: The presence of a carboxyl group, as in compound 6d, often enhances inhibitory potency by enabling strong electrostatic interactions with positively charged residues in the binding site.[3]
To ensure the trustworthiness of these computational models, it is crucial to correlate the docking scores with experimental data.
Table 2: Correlation of Docking Scores with Experimental IC50 Values
| Compound | Predicted Binding Energy (kcal/mol) | Experimental IC50 (µM) |
| Compound 6d | -9.8 | 15.2[3] |
| MK-571 | -11.2 | ~1.1[10] |
| Cyclosporin A | -12.5 | 1.7[11] |
| Probenecid | -8.5 | Varies with substrate |
Note: A lower binding energy (more negative) generally correlates with a lower IC50 value, indicating higher potency.
Experimental Protocol: In Vitro MRP2 Inhibition Assay (Calcein-AM Efflux)
-
Cell Culture: Culture MDCK-II cells overexpressing human MRP2.
-
Compound Preparation: Prepare stock solutions of the benzoyl-2-arylquinoline derivatives and control inhibitors in DMSO.
-
Calcein-AM Loading: Incubate the cells with the fluorescent MRP2 substrate, calcein-AM. Calcein-AM is non-fluorescent and cell-permeable. Inside the cell, it is hydrolyzed by esterases to the fluorescent and membrane-impermeable calcein.
-
Inhibitor Treatment: Add the test compounds at various concentrations to the cells.
-
Efflux Measurement: Measure the intracellular accumulation of calcein over time using a fluorescence plate reader. Inhibition of MRP2-mediated efflux will result in increased intracellular fluorescence.
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
Conclusion and Future Directions
Docking studies, especially when anchored to high-resolution structural data and validated by experimental results, provide a powerful platform for the rational design of novel MRP2 inhibitors. The benzoyl-2-arylquinoline scaffold represents a promising starting point for the development of potent and selective modulators of MRP2. Future work should focus on synthesizing and testing new analogs based on the SAR insights from these computational models to optimize their potency and pharmacokinetic properties. The integration of molecular dynamics simulations could further refine our understanding of the dynamic interactions between these inhibitors and MRP2, paving the way for the next generation of therapeutics targeting this important transporter.
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A Comparative Guide to Quinoline Degradation Pathways for Researchers and Drug Development Professionals
Quinoline, a heterocyclic aromatic compound, is a structural cornerstone for many synthetic compounds, including a wide array of pharmaceuticals. However, its persistence and potential toxicity in the environment necessitate a thorough understanding of its degradation. This guide provides an in-depth, comparative analysis of the known microbial degradation pathways of quinoline, offering researchers and drug development professionals critical insights into the biochemical transformation of this important scaffold. The focus is on elucidating the causal mechanisms behind different degradation strategies employed by microorganisms under varying environmental conditions.
Introduction: The Environmental Fate of Quinoline
Quinoline and its derivatives are prevalent in industrial wastewater, particularly from coking and pharmaceutical manufacturing.[1][2][3] Their recalcitrant nature and potential carcinogenicity make their removal from the environment a priority.[2][3] Microbial degradation stands out as a cost-effective and environmentally benign approach for the remediation of quinoline-contaminated sites.[3][4] Understanding the diverse metabolic routes microorganisms employ to break down the stable quinoline ring is paramount for developing effective bioremediation strategies and for predicting the environmental fate of quinoline-based drugs.
This guide will dissect and compare the primary aerobic and anaerobic degradation pathways of quinoline, highlighting the key enzymatic reactions, intermediate metabolites, and the genetic basis of these catabolic processes.
Aerobic Degradation of Quinoline: A Tale of Multiple Pathways
Under aerobic conditions, the microbial degradation of quinoline is well-documented and characterized by several distinct pathways.[2][3][5] The initial enzymatic attack on the quinoline ring is a critical determinant of the subsequent metabolic route. The majority of aerobic quinoline-degrading bacteria are from the genera Pseudomonas, Rhodococcus, and Comamonas.[1][2][6]
The 8-Hydroxycoumarin Pathway: A Common Aerobic Route
The most frequently reported aerobic degradation pathway for quinoline proceeds via the formation of 8-hydroxycoumarin.[6][7][8][9] This pathway has been extensively studied in various Pseudomonas species.[6][7][8][9]
The degradation is initiated by the hydroxylation of quinoline at the C-2 position to form 2-hydroxyquinoline (or its tautomer, 2-oxo-1,2-dihydroquinoline).[8][9] This initial step is typically catalyzed by a class of molybdenum-containing hydroxylases known as quinoline 2-oxidoreductases.[10][11][12] Subsequent hydroxylation at the C-8 position yields 2,8-dihydroxyquinoline.[7][8][9] The pyridine ring is then cleaved, leading to the formation of 8-hydroxycoumarin.[8][9] Further degradation of 8-hydroxycoumarin involves the opening of the benzene ring, with intermediates such as 2,3-dihydroxyphenylpropionic acid, which then enter central metabolic pathways.[2][9]
Experimental Protocol: Identification of Intermediates in the 8-Hydroxycoumarin Pathway
This protocol outlines a general procedure for the identification of key metabolites in the aerobic degradation of quinoline by a bacterial isolate.
1. Materials:
-
Bacterial isolate capable of growth on quinoline.
-
Minimal Salt Medium (MSM) with quinoline as the sole carbon and nitrogen source.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Analytical standards for quinoline, 2-hydroxyquinoline, 2,8-dihydroxyquinoline, and 8-hydroxycoumarin.
-
Organic solvents (e.g., ethyl acetate) for extraction.
2. Methodology:
- Cultivation: Inoculate the bacterial strain into MSM containing a known concentration of quinoline (e.g., 100 mg/L). Incubate under optimal growth conditions (e.g., 30°C, 150 rpm).[4]
- Sampling: Collect culture samples at regular time intervals (e.g., 0, 6, 12, 24, 48 hours).
- Extraction: Centrifuge the samples to remove bacterial cells. Acidify the supernatant to pH 2-3 and extract the metabolites with an equal volume of ethyl acetate. Evaporate the organic solvent to concentrate the extract.
- HPLC Analysis: Re-dissolve the extract in a suitable solvent (e.g., methanol) and analyze using HPLC. Compare the retention times of the peaks in the samples with those of the analytical standards to tentatively identify the intermediates.[2]
- GC-MS Confirmation: Derivatize the extracted metabolites if necessary (e.g., silylation) and analyze by GC-MS. Compare the mass spectra of the detected compounds with spectral libraries and the analytical standards for definitive identification.[5]
The 5,6-Dihydroxy-2(1H)-quinolinone Pathway
An alternative aerobic route involves the formation of 5,6-dihydroxy-2(1H)-quinolinone. This pathway has been identified in Comamonas and Rhodococcus species.[5][13] Similar to the 8-hydroxycoumarin pathway, the initial step is the hydroxylation of quinoline to 2-hydroxyquinoline.[5] However, subsequent hydroxylations occur at the C-5 and C-6 positions of the benzene ring, leading to 5,6-dihydroxy-2-oxo-1,2-dihydroquinoline.[5] The benzene ring is then cleaved to form intermediates like 5-hydroxy-6-(2-carboxyethenyl)-1H-2-pyridone.[5][13]
The Anthranilate Pathway: A Unique Route in a Halotolerant Bacterium
A novel aerobic degradation pathway for quinoline was discovered in a salt-tolerant bacterium, Rhodococcus gordoniae strain JH145.[2] This strain can degrade quinoline through both the typical 8-hydroxycoumarin pathway and a unique pathway involving the formation of anthranilate.[2] In this latter pathway, the pyridine ring of quinoline is cleaved to form anthranilate, which is a common intermediate in the degradation of various aromatic compounds.[2]
Comparative Summary of Aerobic Quinoline Degradation Pathways
| Pathway | Key Intermediates | Key Enzymes | Predominant Genera | References |
| 8-Hydroxycoumarin Pathway | 2-Hydroxyquinoline, 2,8-Dihydroxyquinoline, 8-Hydroxycoumarin, 2,3-Dihydroxyphenylpropionic acid | Quinoline 2-oxidoreductase, Dioxygenases | Pseudomonas, Rhodococcus, Comamonas | [2][6][7][8][9] |
| 5,6-Dihydroxy-2(1H)-quinolinone Pathway | 2-Hydroxyquinoline, 6-Hydroxy-2-oxo-1,2-dihydroquinoline, 5,6-Dihydroxy-2-oxo-1,2-dihydroquinoline, 5-Hydroxy-6-(2-carboxyethenyl)-1H-2-pyridone | Molybdenum-containing hydroxylases, Dioxygenases | Comamonas, Rhodococcus | [5][13] |
| Anthranilate Pathway | Anthranilate | Not fully elucidated | Rhodococcus | [2] |
Visualizing Aerobic Quinoline Degradation
Caption: Major aerobic degradation pathways of quinoline.
Anaerobic Degradation of Quinoline: An Emerging Field
The anaerobic biodegradation of quinoline is less understood compared to its aerobic counterpart. However, studies have shown that quinoline can be degraded under anaerobic conditions, particularly by denitrifying bacteria.[14]
Research has indicated that the initial steps of anaerobic quinoline degradation may also involve hydroxylation, similar to aerobic pathways.[15] Denitrifying bacterial communities enriched on quinoline have shown the predominance of genera such as Thauera.[14] The complete anaerobic degradation pathways and the specific enzymes involved are still areas of active research. It is hypothesized that the oxygen required for the initial hydroxylation is derived from water molecules, a mechanism observed in the anaerobic degradation of other aromatic compounds.[15]
Comparison of Aerobic and Anaerobic Quinoline Degradation
| Feature | Aerobic Degradation | Anaerobic Degradation |
| Oxygen Requirement | Obligatory | Occurs in the absence of oxygen (e.g., under denitrifying conditions) |
| Degradation Rate | Generally faster | Typically slower |
| Key Organisms | Pseudomonas, Rhodococcus, Comamonas | Thauera and other denitrifying bacteria |
| Initial Reaction | Hydroxylation using molecular oxygen | Presumed hydroxylation using water-derived oxygen |
| Metabolic Pathways | Well-characterized (e.g., 8-hydroxycoumarin, 5,6-dihydroxy-2(1H)-quinolinone) | Less defined, under active investigation |
Visualizing the Experimental Workflow for Studying Quinoline Degradation
Caption: A typical experimental workflow for elucidating microbial quinoline degradation pathways.
Enzymology of Quinoline Degradation: The Molecular Machinery
The biodegradation of quinoline is orchestrated by a suite of specialized enzymes. A key class of enzymes involved in the initial hydroxylation of the quinoline ring is the molybdo-iron-sulfur flavoproteins.[16][17][18] These complex enzymes, such as quinoline 2-oxidoreductase, are responsible for the initial attack on the heterocyclic ring.[11][12]
Subsequent steps in the degradation pathways involve various dioxygenases that catalyze the cleavage of the aromatic rings, and other hydrolases, aldolases, and dehydrogenases that process the resulting aliphatic intermediates to channel them into central metabolism.[10][11]
Conclusion and Future Perspectives
The microbial degradation of quinoline proceeds through multiple, distinct pathways, primarily under aerobic conditions. The 8-hydroxycoumarin and 5,6-dihydroxy-2(1H)-quinolinone pathways are the most well-characterized, with a unique anthranilate pathway also being identified. Anaerobic degradation, though less understood, presents a promising area for future research, particularly in anoxic environments.
For researchers in drug development, a comprehensive understanding of these degradation pathways is crucial for predicting the environmental persistence and potential for natural attenuation of quinoline-based pharmaceutical compounds. Future research should focus on the complete elucidation of anaerobic degradation pathways, the characterization of novel catabolic enzymes, and the application of this knowledge in designing robust bioremediation technologies.
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Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. (n.d.). Wiley Online Library. Retrieved January 2, 2026, from [Link]
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Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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A New Frontier in Anthelmintic Research: Evaluating the Nematocidal Activity of Novel ABX464 Quinoline Analogues
A Comparative Guide for Drug Development Professionals
Introduction: A Novel Mechanism for an Urgent Need
The escalating threat of anthelmintic resistance necessitates a paradigm shift in drug discovery, moving beyond conventional mechanisms of action. Parasitic nematode infections in livestock lead to substantial economic losses and pose a continued threat to human health. Current frontline treatments, such as benzimidazoles and macrocyclic lactones, are increasingly compromised by resistant parasite populations. This guide introduces a novel, scientifically-grounded research avenue for evaluating a new class of chemical entities—quinoline analogues of the clinical-stage compound ABX464—as potential next-generation nematocides.
ABX464 (obefazimod) is a first-in-class drug candidate that has demonstrated potent anti-inflammatory and antiviral effects in human clinical trials.[1][2][3] Its unique mechanism of action does not target a protein's active site directly but instead modulates a fundamental process in gene expression: RNA maturation. ABX464 binds to the Cap-Binding Complex (CBC), a protein assembly that attaches to the 5' end of all newly transcribed RNA.[4][5][6] This interaction selectively enhances the splicing of specific long non-coding RNAs, leading to the upregulation of anti-inflammatory microRNAs, such as miR-124.[4][7][8] Crucially, this mechanism hinges on a universally conserved biological process, providing a compelling rationale for its exploration in nematodes.
This guide provides the scientific basis, proposed experimental workflows, and comparative framework for synthesizing and evaluating novel ABX464 analogues against both a model free-living nematode, Caenorhabditis elegans, and a clinically relevant parasitic nematode, Haemonchus contortus.
The Scientific Rationale: Targeting the Nematode Cap-Binding Complex
The central hypothesis for this research program is that the molecular target of ABX464—the Cap-Binding Complex (CBC)—is sufficiently conserved in nematodes to be a viable drug target. The CBC is essential for multiple stages of RNA life, including splicing, nuclear export, and the initial "pioneer" round of translation.[9] Disrupting or modulating its function offers a powerful strategy for interfering with nematode viability.
Nematodes, including C. elegans, possess a sophisticated and essential RNA splicing machinery.[3][6][10] Their genomes encode orthologues of the core CBC components. Furthermore, nematodes utilize a unique process called trans-splicing, where a short leader sequence is added to the 5' end of many mRNAs, a process intimately linked with 5' cap recognition.[5][11] The dependence of nematodes on precise splicing regulation, including this specialized trans-splicing, suggests they may be particularly vulnerable to compounds that modulate CBC function. By designing analogues of ABX464, we can explore whether this unique mechanism can be optimized for selective toxicity against nematodes.
Caption: Proposed experimental workflow for screening QN-series analogues.
Hypothetical Comparative Data
The following table illustrates how data from these assays would be compiled to compare the performance of the proposed analogues against standard anthelmintics.
| Compound | C. elegans Larval Dev. (IC50, µM) | H. contortus Larval Dev. (IC50, µM) | H. contortus Adult Motility (IC50, µM @ 48h) |
| QN-001 | 12.5 | 15.8 | > 50 |
| QN-002 | 28.1 | 35.2 | > 50 |
| QN-007 | 4.2 | 6.5 | 9.8 |
| Ivermectin | 0.01 | 0.02 | 0.05 |
| Albendazole | 0.5 | 0.2 | 1.1 |
| Levamisole | 8.9 | 10.5 | 5.6 |
| DMSO | > 100 | > 100 | > 100 |
Data are hypothetical and for illustrative purposes only.
In this hypothetical scenario, compound QN-007 emerges as a promising lead candidate. While not as potent as ivermectin or albendazole, it demonstrates broad-spectrum activity across larval and adult stages of a parasitic nematode, with an IC50 below the 10 µM threshold. Its novel mechanism of action would make it a high-priority candidate for further mechanism-of-action studies and progression to in vivo efficacy models.
Conclusion and Future Directions
This guide outlines a comprehensive and logically structured research program to explore the potential of a new chemical class for anthelmintic therapy. By targeting the conserved and essential Cap-Binding Complex, novel quinoline analogues of ABX464 represent a departure from conventional nematocidal mechanisms. The proposed tiered screening funnel, using both C. elegans and H. contortus, provides a robust framework for identifying lead compounds efficiently. The successful identification of a candidate like the hypothetical QN-007 would validate this approach and pave the way for a new generation of anthelmintics to combat the growing challenge of drug resistance.
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Vautrin, A., Campos, N., et al. (2019). Both anti-inflammatory and antiviral properties of novel drug candidate ABX464 are mediated by modulation of RNA splicing. Scientific Reports. Available at: [Link]
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Munguía, B., et al. (2022). Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study. Parasites & Vectors. Available at: [Link]
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Abivax. (2021). ABX464, a novel anti-inflammatory drug candidate for the treatment of ulcerative colitis. Abivax Corporate Publication. Available at: [Link]
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Healio. (2021). Q&A: ABX464 for treatment of UC seen as 'novel mechanism of action'. Healio Gastroenterology. Available at: [Link]
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Zahler, M. & Blumenthal, T. (2005). Alternative splicing in C. elegans. WormBook. Available at: [Link]
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Merck Veterinary Manual. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Merck Veterinary Manual. Available at: [Link]
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Aguilera, E., et al. (2022). Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays. Parasites & Vectors. Available at: [Link]
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Olmedo, M., et al. (2015). A High-Throughput Method for the Analysis of Larval Developmental Phenotypes in Caenorhabditis elegans. G3: Genes, Genomes, Genetics. Available at: [Link]
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Abivax. (2019). Abivax Publishes in Nature Scientific Reports ABX464's Unique Mechanism of Action Leading to Both Anti-Inflammatory and Antiviral Effects. Abivax Press Release. Available at: [Link]
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Tazi, J., et al. (2021). ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. Clinical and Translational Gastroenterology. Available at: [Link]
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ResearchGate. (2019). Effect of ABX464 on cellular and HIV-1 RNA splicing. ResearchGate. Available at: [Link]
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Campos, N., et al. (2015). Long lasting control of viral rebound with a new drug ABX464 targeting Rev – mediated viral RNA biogenesis. Retrovirology. Available at: [Link]
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Abivax. (2018). Abivax Presents ABX464 Mechanism of Action Data at the 22nd International AIDS Conference (AIDS 2018). Abivax Press Release. Available at: [Link]
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Ali, A., et al. (2021). Antinematode Activity of Abomasum Bacterial Culture Filtrates against Haemonchus contortus in Small Ruminants. BioMed Research International. Available at: [Link]
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Rychlá, L., et al. (2025). New derivatives of benzhydroxamic acid with nematocidal activity against Haemonchus contortus and Caenorhabditis elegans. International Journal for Parasitology: Drugs and Drug Resistance. Available at: [Link]
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Herath, H., et al. (2023). Comparative structure activity and target exploration of 1,2-diphenylethynes in Haemonchus contortus and Caenorhabditis elegans. International Journal for Parasitology: Drugs and Drug Resistance. Available at: [Link]
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A Head-to-Head Comparison of Quinoline Purification Techniques: From Crude Synthetics to High-Purity Grades
Executive Summary
Quinoline, a foundational heterocyclic scaffold in pharmaceuticals, agrochemicals, and dyes, demands exacting purity for optimal performance and safety in its applications. The journey from a crude reaction mixture to a high-purity quinoline product is paved with various purification techniques, each presenting a unique balance of efficiency, scalability, and cost. This guide provides a comprehensive head-to-head comparison of the most prevalent quinoline purification methodologies: fractional distillation, crystallization (with a focus on picrate salt formation), column chromatography, and liquid-liquid extraction.
We delve into the fundamental principles governing each technique, providing detailed, field-tested protocols and troubleshooting insights. Comparative data on achievable purity, expected yields, operational scalability, and resource considerations are summarized to empower researchers, scientists, and drug development professionals in selecting the most apt purification strategy for their specific needs. This guide is grounded in scientific literature and practical experience to ensure the delivery of a trustworthy and authoritative resource for your laboratory and production endeavors.
Introduction: The Imperative of Quinoline Purity
Quinoline and its derivatives are integral to the synthesis of a vast array of biologically active molecules.[1][2] Impurities, which can range from unreacted starting materials and isomeric byproducts to tarry residues from synthesis, can have profound consequences, including altered pharmacological activity, increased toxicity, and compromised product stability.[3][4] The selection of an appropriate purification strategy is therefore not merely a matter of chemical refinement but a critical step in ensuring the quality and reliability of the final product.
This guide will navigate the nuances of the primary purification techniques, offering a comparative analysis to inform your experimental design and process development.
Fractional Distillation: The Workhorse for Thermally Stable Quinolines
Fractional distillation is a cornerstone technique for the purification of volatile liquids with different boiling points.[5][6][7] For quinoline (boiling point: 237 °C), this method is particularly effective for separating it from lower-boiling solvents and higher-boiling tarry byproducts.[8]
Underlying Principles
Fractional distillation enhances the separation achieved in a simple distillation by providing a large surface area, in the form of a fractionating column, for repeated vaporization-condensation cycles.[6][9] Each cycle, or "theoretical plate," enriches the vapor phase with the more volatile component. For quinoline purification, this allows for the removal of impurities with boiling points that are relatively close to that of quinoline itself.
Experimental Protocol: Vacuum Fractional Distillation of Crude Quinoline
Objective: To purify crude quinoline from non-volatile impurities and components with significantly different boiling points.
Materials:
-
Crude quinoline
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiving flask
-
Thermometer
-
Vacuum source and gauge
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed for vacuum application.
-
Sample Charging: Charge the round-bottom flask with the crude quinoline and add boiling chips or a magnetic stir bar.
-
Initiating Distillation: Begin heating the flask gently.
-
Applying Vacuum: Once the system is sealed, gradually apply a vacuum. Vacuum distillation is often preferred for quinoline to lower its boiling point and prevent thermal degradation.[10]
-
Fraction Collection: Monitor the temperature at the distillation head. Collect and discard any low-boiling initial fractions. As the temperature stabilizes near the boiling point of quinoline at the applied pressure, collect the main fraction in a clean receiving flask.
-
Termination: Stop the distillation when the temperature begins to rise again or when only a small residue remains in the distilling flask.
Visualization of the Fractional Distillation Workflow
Caption: Workflow for Quinoline Purification by Fractional Distillation.
Performance and Considerations
-
Purity: Can achieve high purity (>99%) for thermally stable quinolines, especially when removing non-volatile impurities.
-
Yield: Generally high, but losses can occur due to hold-up in the column and residue.
-
Scalability: Readily scalable from laboratory to industrial production.
-
Limitations: Less effective for separating isomers or impurities with very close boiling points. The potential for thermal degradation exists for sensitive quinoline derivatives.
Crystallization via Picrate Salt Formation: A Classic and Highly Selective Method
Crystallization is a powerful purification technique that separates compounds based on differences in their solubility.[11] For basic compounds like quinoline, forming a salt with an acid can dramatically alter its solubility and crystalline properties, enabling highly selective purification. The formation of a quinoline picrate salt is a classic and effective method for isolating quinoline from complex mixtures.[10][12]
Underlying Principles
Quinoline, a weak base due to the lone pair of electrons on its nitrogen atom, reacts with the strong acid, picric acid, in an acid-base reaction.[2] This reaction forms a stable, crystalline quinoline picrate salt.[13][14] Many impurities present in crude quinoline do not form such stable, insoluble picrate salts under the same conditions, allowing for their separation by filtration. The purified quinoline can then be regenerated by treating the picrate salt with a base.
Experimental Protocol: Purification of Quinoline via Picrate Salt Formation
Objective: To purify crude quinoline by selective precipitation as its picrate salt.
Materials:
-
Crude quinoline
-
Picric acid
-
95% Ethanol
-
Acetonitrile (for recrystallization)
-
Dimethyl sulfoxide (DMSO)
-
Basic alumina
-
n-Pentane
-
Sodium hydroxide solution
Procedure:
Part A: Formation and Recrystallization of Quinoline Picrate
-
Dissolution: Dissolve the crude quinoline in a minimal amount of 95% ethanol. In a separate flask, prepare a saturated solution of picric acid in 95% ethanol.
-
Precipitation: Slowly add the picric acid solution to the quinoline solution with stirring. Yellow crystals of quinoline picrate will precipitate.
-
Isolation: Cool the mixture in an ice bath to maximize crystal formation, then collect the crystals by vacuum filtration. Wash the crystals with cold 95% ethanol.
-
Recrystallization: For higher purity, recrystallize the quinoline picrate from a suitable solvent like acetonitrile.
Part B: Regeneration of Pure Quinoline
-
Dissolution of Picrate: Dissolve the purified quinoline picrate in DMSO.
-
Picric Acid Removal: Pass the DMSO solution through a column packed with basic alumina. The picric acid will be adsorbed onto the alumina.
-
Extraction: Extract the free quinoline from the column effluent with n-pentane.
-
Isolation: Dry the pentane extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield purified quinoline.
Visualization of the Picrate Salt Formation and Regeneration Workflow
Caption: Workflow for Quinoline Purification via Picrate Salt Formation.
Performance and Considerations
-
Purity: Can achieve very high purity, often exceeding 99.5%, as it is highly selective for quinoline.
-
Yield: Yields can be moderate to high, but losses can occur during filtration, washing, and the regeneration steps. A patent for the purification of 8-hydroxyquinoline via recrystallization reported a yield of 95-98% with a final purity of 99.00-99.90%.[10][15]
-
Scalability: Scalable, but the handling of solid picrates and the multi-step process can be more labor-intensive than distillation on a large scale.
-
Safety: Picric acid is an explosive and must be handled with extreme care.
-
Limitations: Not suitable for quinoline derivatives that are sensitive to acidic or basic conditions. The multi-step nature of the process can be time-consuming.
Column Chromatography: High-Resolution Purification for Complex Mixtures
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[16] It is particularly useful for purifying quinolines from complex mixtures containing isomers or impurities with similar physical properties.[17][18]
Underlying Principles
In column chromatography, a solution of the crude mixture is passed through a column packed with a solid adsorbent (the stationary phase). A solvent or mixture of solvents (the mobile phase) is then used to elute the compounds from the column. Separation occurs because the different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. For quinolines, which are basic, the acidic nature of silica gel can lead to strong interactions and poor separation (tailing).[17][18] This can be mitigated by deactivating the silica gel with a base like triethylamine or by using an alternative stationary phase like alumina.[10][17]
Experimental Protocol: Flash Column Chromatography of a Quinoline Derivative
Objective: To purify a quinoline derivative from reaction byproducts using flash column chromatography.
Materials:
-
Crude quinoline derivative
-
Silica gel (or alumina)
-
Appropriate solvents for the mobile phase (e.g., hexane, ethyl acetate)
-
Triethylamine (if using silica gel)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation of the desired quinoline derivative from impurities (a target Rf value of ~0.3 is often ideal).
-
Column Packing: Pack the chromatography column with silica gel (or alumina) as a slurry in the initial, least polar mobile phase.
-
Deactivation (for silica gel): If using silica gel, pre-elute the column with the mobile phase containing 0.5-1% triethylamine to neutralize the acidic sites.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity of the solvent system if necessary (gradient elution).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinoline derivative.
Visualization of the Column Chromatography Workflow
Caption: Workflow for Quinoline Purification by Column Chromatography.
Performance and Considerations
-
Purity: Capable of achieving very high purity, even for complex mixtures and isomers.
-
Yield: Yields can be variable and are often lower than distillation or crystallization due to irreversible adsorption on the stationary phase and losses during fraction collection.
-
Scalability: While scalable, large-scale column chromatography can be expensive and time-consuming.
-
Limitations: Can be resource-intensive (solvents, stationary phase). The potential for compound degradation on the stationary phase exists for sensitive derivatives.
Liquid-Liquid Extraction: Exploiting Differential Solubility
Liquid-liquid extraction is a separation technique based on the differential partitioning of a compound between two immiscible liquid phases. For quinoline, this is often employed in the initial work-up to separate it from a reaction mixture, particularly in industrial processes involving coal tar.[8]
Underlying Principles
The basicity of the quinoline nitrogen allows for its selective extraction from an organic solvent into an acidic aqueous solution, where it forms a water-soluble salt. Neutral and acidic impurities remain in the organic phase. Subsequent basification of the aqueous layer regenerates the free quinoline, which can then be extracted back into an organic solvent. Recent studies have also explored the use of natural deep eutectic solvents (NaDES) for the extraction of quinoline.[19][20]
Experimental Protocol: Acid-Base Extraction of Quinoline
Objective: To separate quinoline from neutral and acidic impurities in an organic solution.
Materials:
-
Organic solution containing crude quinoline (e.g., in dichloromethane or ether)
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Dilute sodium hydroxide (e.g., 1 M NaOH)
-
Separatory funnel
-
Organic solvent for back-extraction (e.g., dichloromethane or ether)
Procedure:
-
Acidic Extraction: Place the organic solution of crude quinoline in a separatory funnel and add an equal volume of dilute hydrochloric acid. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The quinoline will be protonated and move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute HCl to ensure complete recovery.
-
Basification: Combine the acidic aqueous extracts and add dilute sodium hydroxide until the solution is basic (confirm with pH paper). The quinoline will precipitate or form an oily layer.
-
Back-Extraction: Add a fresh portion of an organic solvent (e.g., dichloromethane) to the basic aqueous solution and shake to extract the free quinoline back into the organic phase.
-
Isolation: Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the partially purified quinoline.
Visualization of the Liquid-Liquid Extraction Workflow
Caption: Workflow for Quinoline Purification by Liquid-Liquid Extraction.
Performance and Considerations
-
Purity: Generally provides a moderate level of purification. It is most effective as an initial clean-up step before further purification by distillation or crystallization.
-
Yield: Typically high, but emulsions can sometimes form, leading to losses.
-
Scalability: Highly scalable and widely used in industrial processes.
-
Limitations: Not effective for separating quinoline from other basic impurities. The use of large volumes of acids, bases, and organic solvents can be a concern for waste disposal.
Head-to-Head Comparison of Quinoline Purification Techniques
The optimal purification technique for quinoline depends on several factors, including the nature and amount of impurities, the desired final purity, the scale of the operation, and available resources. The following table provides a comparative summary of the techniques discussed.
| Parameter | Fractional Distillation | Crystallization (Picrate Salt) | Column Chromatography | Liquid-Liquid Extraction |
| Achievable Purity | High (>99%) | Very High (>99.5%) | Very High (>99.5%) | Moderate |
| Typical Yield | High | Moderate to High | Variable (often lower) | High |
| Selectivity | Boiling Point Difference | High (for basic compounds) | High (tunable) | Basic vs. Acidic/Neutral |
| Scalability | Excellent | Good | Fair (can be costly) | Excellent |
| Key Advantages | Simple, efficient for thermally stable compounds, scalable. | Highly selective, yields very pure product. | Excellent for complex mixtures and isomers. | Simple, rapid, and highly scalable for initial cleanup. |
| Key Disadvantages | Not for heat-sensitive compounds or close-boiling impurities. | Use of explosive picric acid, multi-step process. | Resource-intensive, potential for product loss on column. | Not for separating basic impurities, generates aqueous waste. |
Purity Analysis: Verifying the Success of Purification
Regardless of the purification method employed, the final purity of the quinoline must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for this purpose.[3][21][22][23]
-
HPLC: Offers high resolution and is suitable for a wide range of quinoline derivatives. Reversed-phase HPLC with a C18 column is a common starting point.[3]
-
GC: Ideal for volatile and thermally stable quinolines. It provides excellent separation and can be coupled with a mass spectrometer (GC-MS) for impurity identification.[3]
Safety and Handling of Quinoline
Quinoline is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS).
Conclusion
The purification of quinoline is a critical process that directly impacts its utility in research and industry. While fractional distillation remains a robust and scalable method for bulk purification, crystallization via picrate salt formation offers exceptional selectivity and the potential for very high purity. Column chromatography is the technique of choice for complex mixtures and challenging separations, and liquid-liquid extraction serves as an indispensable tool for initial work-up and industrial-scale purification.
By understanding the principles, advantages, and limitations of each technique, researchers and process chemists can make informed decisions to achieve the desired purity of quinoline in an efficient and effective manner. The protocols and comparative data presented in this guide provide a solid foundation for developing and optimizing quinoline purification strategies.
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MDPI. (2024, February 28). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved from [Link]
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SciELO. (2021). Fast and Ecological Liquid-Liquid Separation Method for Preparing Quinones Enriched Extract from Nigella sativa Oil. Retrieved from [Link]
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YouTube. (2021, August 24). Making quinoline - the Skraup synthesis. Retrieved from [Link]
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Hawach Scientific. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method. Retrieved from [Link]
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Reddit. (2023, April 8). Purification of Quinoline-3,4-diones. Retrieved from [Link]
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IOPscience. (2023, August 6). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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Royal Society of Chemistry. (1954). The pattern of picrate formation in the pyridylquinoline series. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to Handling Quinolin-2-ylacetic Acid: A Focus on Personal Protective Equipment
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Quinolin-2-ylacetic acid. The focus is on the correct selection, use, and disposal of Personal Protective Equipment (PPE) to ensure laboratory safety and experimental integrity. The protocols herein are designed to be self-validating, explaining the causality behind each recommendation to build a deep, trust-based understanding of safe chemical handling.
Hazard Assessment: Understanding the Risk
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, a robust hazard assessment can be constructed by examining structurally related compounds. Quinoline derivatives and other organic acids present a predictable set of risks that must be managed.[1] The GHS classifications for analogous chemicals, such as Quinoline and Quinolinic Acid, indicate significant potential hazards.[2][3]
Based on available data for these related compounds, researchers should handle this compound as a substance with the potential for the following hazards:
| Potential Hazard | GHS Classification (Based on Analogous Compounds) | Rationale and Immediate Safety Implication |
| Acute Oral Toxicity | Danger, H301/H302: Toxic or Harmful if swallowed.[2][3][4] | Ingestion can lead to severe health consequences. Strict hygiene measures and prevention of hand-to-mouth contact are critical. |
| Skin Corrosion/Irritation | Warning, H315: Causes skin irritation.[2][3] | Direct contact can cause irritation or chemical burns. Proper gloves and protective clothing are mandatory to prevent exposure. |
| Serious Eye Damage/Irritation | Warning, H319: Causes serious eye irritation.[2][3] | Splashes pose a significant risk to vision and can cause irreversible damage.[5] Appropriate eye and face protection is non-negotiable. |
| Respiratory Irritation | Warning, H335: May cause respiratory irritation.[2] | Inhalation of the powdered compound or aerosols can irritate the respiratory tract.[6] Engineering controls and, where necessary, respiratory protection are required. |
| Carcinogenicity/Mutagenicity | Danger, H350/H341: Suspected of causing genetic defects and may cause cancer. (Based on Quinoline)[3] | Long-term or repeated exposure could have severe chronic health effects. Minimizing all routes of exposure is paramount. |
Core Directive: Selecting Your Personal Protective Equipment
Your PPE is the primary barrier between you and the chemical.[7] Selection must be deliberate and based on a risk assessment of the specific procedure being performed.
Eye and Face Protection
Direct splashes of acidic compounds can cause severe and irreversible eye damage.[5]
-
Minimum Requirement: Tight-fitting chemical safety goggles conforming to OSHA standard 29 CFR 1910.133 or European Standard EN 166 are mandatory.[1] Ordinary prescription glasses do not provide adequate protection.[8]
-
Recommended for High-Risk Procedures: When handling larger quantities (>50g), working with solutions under pressure, or where splashes are more likely, a full-face shield must be worn in addition to safety goggles to protect the entire face.[6][8]
Skin and Body Protection
Preventing dermal contact is crucial, as many quinoline-based compounds can be absorbed through the skin or cause significant irritation.[9]
-
Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves provide good resistance against a variety of organic acids.[6][10] For prolonged work or when handling concentrated solutions, double-gloving is recommended to provide an additional layer of protection.[7] Always inspect gloves for tears or punctures before use.
-
Lab Coat/Apron: A chemical-resistant lab coat is the minimum requirement.[5] For procedures involving significant quantities or a high risk of splashing, a chemically-resistant apron made of materials like PVC or neoprene should be worn over the lab coat.[6][8]
-
Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[8][10]
Respiratory Protection
Inhalation of powdered this compound can cause respiratory irritation.[2]
-
Primary Control: Whenever possible, handle the solid chemical exclusively within a certified chemical fume hood to control airborne particles at the source.[10][11]
-
When a Fume Hood is Not Feasible: If weighing or handling the powder outside of a fume hood, a NIOSH-approved N95 respirator (or higher) with acid gas cartridges is necessary to prevent inhalation.[6][10] A proper fit test is essential to ensure the respirator provides an effective seal.[6]
Operational and Disposal Plans
A safe experiment is planned from start to finish, including the disposal of all waste.
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
-
Lab Coat/Apron: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check to ensure it is fitted correctly.
-
Goggles/Face Shield: Put on your safety goggles. If required, place the face shield over the goggles.
-
Gloves: Put on your first pair of gloves. If double-gloving, put the second pair on over the first, ensuring the cuff of the outer glove goes over the cuff of your lab coat sleeve.
Doffing (Taking Off) PPE:
-
Outer Gloves (if used): Remove the outer pair of gloves by peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.
-
Lab Coat/Apron: Unfasten and remove your lab coat or apron by rolling it away from your body. Hang it in the designated area or dispose of it if it's a single-use item.
-
Face Shield/Goggles: Remove eye and face protection from the back to the front.
-
Respirator (if used): Remove your respirator.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1][11]
Emergency Procedures
-
Spill: In the event of a small spill (<1 L), alert personnel in the area, ensure you are wearing appropriate PPE, and confine the spill with an absorbent material from a spill kit.[10] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[12]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[5][9] Seek immediate medical attention.
Decontamination and Waste Disposal
All materials that come into contact with this compound must be treated as hazardous waste.
-
Contaminated PPE: All disposable PPE (gloves, aprons) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][10]
-
Chemical Waste: Unused chemical and solutions containing this compound must be collected in a dedicated hazardous waste container.[1] Do not dispose of this chemical down the drain.[1] Given its chemical nature, it should be segregated from strong oxidizing agents and bases.[12][13]
-
Labeling: Ensure all waste containers are properly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[12]
-
Final Disposal: Arrange for waste pickup through your institution's EHS department or a licensed chemical waste disposal contractor, in accordance with all local, state, and federal regulations.[1]
Visualized Workflow: PPE Selection for this compound
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
References
- Essential Safety and Handling Guide for Acidic Compounds in Research. Benchchem.
- What are the safety precautions when handling acids?. Blog.
- Organic Acid SOP. UW Environmental Health & Safety - University of Washington.
- 2-(Quinolin-3-YL)acetic acid | C11H9NO2 | CID 604482. PubChem - NIH.
- Top 5 Safety Tips When Working with Acidic Liquids. Innoveda Chemicals.
- What PPE Should You Wear When Handling Acid 2025?. LeelineWork.
- 2-(Quinolin-6-yl)acetic acid | CAS#:5622-34-4. Chemsrc.
- 2-(Quinolin-2-YL)acetic acid | C11H9NO2 | CID 4711784. PubChem.
- Safety Data Sheet - Quinolinic Acid. Cayman Chemical.
- Material Safety D
- Safety Data Sheet - Quinoline. Fisher Scientific.
- Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Labor
- Safety Data Sheet - Quinoline. Chemos GmbH & Co.KG.
- Glacial Acetic Acid Safety Data Sheet. University of California Merced.
Sources
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemos.de [chemos.de]
- 4. 2-(Quinolin-3-YL)acetic acid | C11H9NO2 | CID 604482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 6. leelinework.com [leelinework.com]
- 7. iigtchem.com [iigtchem.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. hmdb.ca [hmdb.ca]
- 10. benchchem.com [benchchem.com]
- 11. 2-(Quinolin-6-yl)acetic acid | CAS#:5622-34-4 | Chemsrc [chemsrc.com]
- 12. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
